molecular formula C14H13ClO5S B1682642 Sulcotrione CAS No. 99105-77-8

Sulcotrione

Número de catálogo: B1682642
Número CAS: 99105-77-8
Peso molecular: 328.8 g/mol
Clave InChI: PQTBTIFWAXVEPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulcotrione (: 99105-77-8) is a selective triketone herbicide belonging to the class of p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors . Its primary herbicidal action stems from the inhibition of the HPPD enzyme, a key catalyst in the biosynthesis of plastoquinone and tocopherols . This inhibition leads to a depletion of plastoquinone, which is an essential cofactor for the enzyme phytoene desaturase (PDS) involved in carotenoid synthesis . The subsequent breakdown of carotenoid pigments leaves chlorophyll unprotected from photo-oxidative damage, resulting in the characteristic "bleaching" symptomology of treated plants and eventual plant death . First registered in France in 1993, this compound is extensively used in agricultural research for its efficacy in controlling a broad spectrum of broadleaf and grass weeds, particularly in maize (Zea mays L.) crops where it serves as a key tool for weed management studies . Its research applications include studies on herbicide resistance management, environmental fate, and soil microbiology. Research indicates that its mode of action involves a rapid decrease in the quantum yield of photosystem II (PS2) and inhibition of the Hill reaction . Furthermore, its impact on soil microbial communities and enzymatic activities, as well as its degradation pathways by specific bacterial strains like Pseudomonas putida , are active areas of scientific inquiry . Recent studies also explore plant detoxification mechanisms, such as the glycosylation of this compound by specific glycosyltransferases like MdUGT91AJ2 in apple, to understand metabolic resistance . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, animal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBTIFWAXVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058230
Record name Sulcotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99105-77-8, 114680-61-4
Record name Sulcotrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99105-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulcotrione [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulcotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULCOTRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sulcotrione's Mechanism of Action on HPPD Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcotrione, a member of the triketone class of herbicides, effectively controls a broad spectrum of weeds by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This guide provides an in-depth technical overview of the core mechanism of action of this compound on HPPD inhibition. It details the biochemical cascade following enzyme inhibition, presents quantitative data on its inhibitory potency, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and agrochemical research.

Introduction to this compound and HPPD

This compound is a synthetic herbicide belonging to the β-triketone chemical class.[2][3] Its herbicidal activity stems from its ability to specifically inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II)-dependent oxygenase.[3][4][5] The target enzyme, HPPD, plays a critical role in the tyrosine catabolism pathway in most aerobic organisms, including plants and animals.[3][6][7] In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[5][8][9] HGA is a crucial precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).[7][9][10]

Mechanism of Action: The Biochemical Cascade

The primary mode of action of this compound is the competitive and reversible inhibition of HPPD.[11] By blocking the active site of HPPD, this compound prevents the formation of homogentisate.[7][8] This inhibition sets off a cascade of biochemical events within the plant, ultimately leading to its death.

The key downstream effects of HPPD inhibition by this compound include:

  • Depletion of Plastoquinone: Plastoquinone is an essential component of the photosynthetic electron transport chain.[12][13] It also acts as a critical cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[9][10] Inhibition of HPPD leads to a deficiency in plastoquinone.[10][12]

  • Inhibition of Carotenoid Biosynthesis: The lack of the plastoquinone cofactor inhibits the activity of phytoene desaturase, thereby blocking the synthesis of carotenoids.[1][8][10][14]

  • Chlorophyll Photodegradation and Bleaching: Carotenoids play a vital photoprotective role by quenching excess light energy and scavenging reactive oxygen species (ROS), thus protecting chlorophyll from photodegradation.[1] In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom observed in treated plants.[1][7][15]

  • Necrosis and Plant Death: The accumulation of ROS and the breakdown of cellular membranes ultimately lead to tissue necrosis and the death of the plant.[1]

The following diagram illustrates the signaling pathway of HPPD inhibition by this compound.

HPPD_Inhibition_Pathway cluster_Upstream Tyrosine Catabolism cluster_Downstream Biosynthesis Pathways cluster_Phenotype Phenotypic Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols PhytoeneDesaturase Phytoene Desaturase (PDS) Plastoquinone->PhytoeneDesaturase Cofactor Carotenoids Carotenoids PhytoeneDesaturase->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching/ Necrosis Chlorophyll->Bleaching Lack of Protection

HPPD Inhibition Pathway by this compound

Quantitative Data on HPPD Inhibition

The inhibitory potency of this compound against HPPD is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the enzyme and the specific assay conditions.

Parameter Value Enzyme Source Reference
IC50250 ± 21 nMArabidopsis thaliana[16]
IC500.187 ± 0.037 µMHuman[17]
Limit of Detection0.038 µMRecombinant E. coli expressing plant HPPD[10][18]

Experimental Protocols

The characterization of HPPD inhibitors like this compound relies on robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro HPPD Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of purified HPPD enzyme.

Objective: To determine the IC50 value of this compound against HPPD.

Materials and Reagents:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)[19][20]

  • 4-hydroxyphenylpyruvate (HPPA) substrate solution[20]

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.0, containing 2 mM L-ascorbic acid and 10 µM FeSO4)[21]

  • Homogentisate dioxygenase (HGD) from a bacterial source (e.g., Pseudomonas aeruginosa)[21]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 320 nm[21]

Procedure:

  • Enzyme and Substrate Preparation: Prepare working solutions of recombinant HPPD and HPPA in the assay buffer.[20]

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution to create a range of concentrations for dose-response analysis.

  • Assay Reaction:

    • In a 96-well microplate, add a small volume (e.g., 2 µL) of each this compound dilution, a positive control (known inhibitor or solvent), and a negative control (solvent) to the appropriate wells.[5]

    • Add the reaction mixture containing the purified HPPD enzyme and HGD to each well.[21]

    • Initiate the reaction by adding the HPPA substrate solution.[21]

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 320 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes).[21] The conversion of homogentisate to maleylacetoacetate by HGD can be followed spectrophotometrically.[21]

  • Data Analysis:

    • Calculate the initial reaction rate for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the experimental workflow for the in vitro HPPD inhibition assay.

InVitro_HPPD_Workflow Start Start: Prepare Reagents Prep_Enzyme Prepare HPPD Enzyme and HGD Solutions Start->Prep_Enzyme Prep_Substrate Prepare HPPA Substrate Solution Start->Prep_Substrate Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Assay_Setup Set up 96-well Plate: - this compound Dilutions - Controls Prep_Enzyme->Assay_Setup Initiate_Reaction Initiate Reaction with HPPA Substrate Prep_Substrate->Initiate_Reaction Prep_Inhibitor->Assay_Setup Add_Enzyme Add HPPD/HGD Reaction Mix Assay_Setup->Add_Enzyme Add_Enzyme->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 320 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measure_Absorbance->Data_Analysis Calculate_IC50 Calculate IC50 Value Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

In Vitro HPPD Inhibition Assay Workflow
Whole-Cell Based Assay for HPPD Inhibition

This assay utilizes a recombinant microorganism (e.g., E. coli) engineered to express a plant HPPD and produce a detectable pigment, providing a high-throughput screening method for HPPD inhibitors.[18]

Objective: To screen for and characterize HPPD inhibitors in a whole-cell system.

Principle: A recombinant E. coli strain expressing a plant HPPD can convert tyrosine into a melanin-like pigment.[18] HPPD inhibitors like this compound will block this pathway, leading to a quantifiable reduction in pigment formation.[18]

Materials and Reagents:

  • Recombinant E. coli strain expressing plant HPPD

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction of protein expression

  • L-Tyrosine stock solution

  • This compound and other test compounds

  • 96-well microplate

  • Microplate reader for absorbance measurement (e.g., at 405 nm)[5]

Procedure:

  • Culture Preparation:

    • Inoculate a single colony of the recombinant E. coli into LB medium and grow overnight at 37°C with shaking.[5]

    • The next day, dilute the overnight culture into fresh medium and grow to an OD600 of 0.6-0.8.[5]

  • Induction of HPPD Expression: Induce HPPD expression by adding IPTG and continue to incubate at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16 hours).[5]

  • Assay Setup:

    • In a 96-well microplate, add test compounds, this compound (positive control), and a solvent control (negative control).

    • Add the induced bacterial culture and the L-tyrosine substrate to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a sufficient time to allow for pigment development in the control wells.

  • Data Acquisition: Measure the absorbance of each well at a wavelength corresponding to the pigment (e.g., 405 nm) using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration based on the reduction in absorbance compared to the negative control.

Conclusion

This compound's efficacy as a herbicide is directly attributable to its potent and specific inhibition of the HPPD enzyme. This action disrupts the tyrosine catabolism pathway, leading to a cascade of events that includes the depletion of plastoquinone, inhibition of carotenoid biosynthesis, and subsequent photo-oxidative destruction of chlorophyll. The resulting bleaching and necrosis are the ultimate cause of plant death. The experimental protocols detailed herein provide a framework for the continued study and development of HPPD inhibitors for both agricultural and pharmaceutical applications. This comprehensive understanding of this compound's mechanism of action is crucial for optimizing its use, managing weed resistance, and discovering novel compounds with similar modes of action.

References

Sulcotrione: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcotrione, a member of the triketone class of herbicides, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of essential molecules in plants, leading to a characteristic bleaching effect and eventual plant death. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, assessment of herbicidal activity, and in vitro enzyme inhibition are also presented to support further research and development in this area.

Chemical Structure and Identification

This compound is chemically known as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.[1] Its chemical structure is characterized by a central 1,3-cyclohexanedione ring linked to a substituted benzoyl group.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione
CAS Number 99105-77-8[1]
Molecular Formula C₁₄H₁₃ClO₅S[1]
SMILES CS(=O)(=O)c1cc(C(=O)C2C(=O)CCCC2=O)c(Cl)cc1
InChI InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, application, and environmental fate.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 328.77 g/mol [1]
Appearance Light tan solid[1]
Melting Point 139 °C[1]
Boiling Point Decomposes before boiling
Water Solubility 165 mg/L at 25 °C[1]
Vapor Pressure 4 x 10⁻⁸ mm Hg at 25 °C[1]
pKa 2.87[2]
LogP (Octanol-Water Partition Coefficient) -1.7

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent and specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a key enzyme in the catabolic pathway of tyrosine, which in plants, leads to the formation of plastoquinone and α-tocopherol (a form of Vitamin E).

The inhibition of HPPD by this compound leads to a cascade of effects within the plant:

  • Depletion of Plastoquinone: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.

  • Inhibition of Carotenoid Biosynthesis: The lack of plastoquinone indirectly inhibits the production of carotenoids.

  • Photo-oxidation of Chlorophyll: Carotenoids play a vital role in protecting chlorophyll from photo-oxidation by dissipating excess light energy. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom in susceptible plants.

  • Cellular Damage: The photo-oxidation of chlorophyll generates reactive oxygen species (ROS) that cause lipid peroxidation and damage to cell membranes, ultimately leading to cell death and necrosis.[3]

Sulcotrione_Mechanism_of_Action This compound This compound HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) This compound->HPPD Inhibits HGA Homogentisic Acid HPPD->HGA Catalyzes Tyrosine Tyrosine Tyrosine->HPPD Substrate Plastoquinone Plastoquinone HGA->Plastoquinone Biosynthesis Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Biosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation Leads to Bleaching Bleaching & Necrosis Photo_oxidation->Bleaching

Mechanism of action of this compound as an HPPD inhibitor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general outline based on patented chemical processes is provided below.[2] Researchers should consult detailed synthetic chemistry literature for precise reaction conditions and purification techniques.

Sulcotrione_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps 2_chloro_4_methylsulfonylbenzoic_acid 2-chloro-4-(methylsulfonyl)benzoic acid Activation 1. Acid Chloride Formation 2_chloro_4_methylsulfonylbenzoic_acid->Activation 1_3_cyclohexanedione 1,3-cyclohexanedione Acylation 2. Friedel-Crafts Acylation 1_3_cyclohexanedione->Acylation Activation->Acylation Rearrangement 3. Rearrangement Acylation->Rearrangement Sulcotrione_product This compound Rearrangement->Sulcotrione_product Purification Purification (Crystallization/Chromatography) Sulcotrione_product->Purification

A generalized workflow for the synthesis of this compound.

Methodology:

  • Acid Chloride Formation: 2-chloro-4-(methylsulfonyl)benzoic acid is converted to its corresponding acid chloride, typically using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

  • Friedel-Crafts Acylation: The activated acid chloride is reacted with 1,3-cyclohexanedione in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an intermediate enol ester.

  • Rearrangement: The enol ester intermediate is then subjected to a rearrangement reaction, often facilitated by a base and a cyanide source (e.g., acetone cyanohydrin), to yield this compound.

  • Purification: The crude product is purified by techniques such as recrystallization from an appropriate solvent or column chromatography to obtain pure this compound.

Herbicidal Activity Bioassay

This protocol provides a general method for assessing the herbicidal efficacy of this compound on a target weed species in a greenhouse setting.

Materials:

  • Technical grade this compound

  • Acetone (for stock solution)

  • Tween 20 (as a surfactant)

  • Pots filled with appropriate soil mix

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed)

  • Controlled environment greenhouse or growth chamber

  • Spraying equipment calibrated for uniform application

Procedure:

  • Plant Preparation: Sow the seeds of the target weed species in pots and allow them to grow to the 2-4 true leaf stage.

  • Herbicide Solution Preparation: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in water containing 0.1% (v/v) Tween 20 to achieve the desired application rates. A control solution (water + 0.1% Tween 20) should also be prepared.

  • Herbicide Application: Uniformly spray the different concentrations of the this compound solutions onto the foliage of the weed seedlings. Ensure complete and even coverage. A set of plants should be sprayed with the control solution.

  • Incubation: Place the treated and control plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

  • Efficacy Assessment: After a set period (e.g., 7, 14, and 21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete plant death).[4] Symptoms to look for include bleaching, necrosis, and growth inhibition.

  • Data Analysis: For a more quantitative assessment, harvest the above-ground biomass of the treated and control plants, determine the fresh and dry weights, and calculate the percentage of growth reduction compared to the control. The data can be used to determine the GR₅₀ (the concentration required to cause a 50% reduction in growth).

In Vitro HPPD Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of this compound on the HPPD enzyme.

Materials:

  • Purified or recombinant HPPD enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) as the substrate

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at a wavelength appropriate for monitoring HPP consumption (e.g., 310 nm).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the HPP substrate in the assay buffer.

    • Prepare the assay buffer containing ascorbate and catalase.

  • Assay Setup:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add varying concentrations of the this compound solution to the wells. Include a control well with the solvent only.

    • Add the HPPD enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate to all wells.

    • Immediately begin monitoring the decrease in absorbance at the appropriate wavelength over time using the microplate reader. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of HPPD activity).

Conclusion

This compound remains a significant tool in weed management due to its effective and specific mode of action. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its evaluation is essential for researchers in the fields of agrochemistry, plant science, and drug development. This guide provides a foundational resource to facilitate further investigation and innovation related to this compound and other HPPD-inhibiting compounds.

References

Synthesis and Purification of Sulcotrione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcotrione, chemically known as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione, is a selective herbicide belonging to the triketone class.[1] Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.[2][3][4] Inhibition of HPPD leads to a deficiency in plastoquinone and α-tocopherol, ultimately causing bleaching of the plant tissues and death.[2][5] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and mechanism of action.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 1,3-cyclohexanedione and 2-chloro-4-(methylsulfonyl)benzoyl chloride. These intermediates are then reacted to form the final product.

Synthesis of Precursors

1. Synthesis of 1,3-Cyclohexanedione

1,3-Cyclohexanedione is commonly synthesized via the hydrogenation of resorcinol. Several methods have been reported, with variations in catalysts and reaction conditions.

Experimental Protocol: Hydrogenation of Resorcinol

  • Materials: Resorcinol, Sodium Hydroxide, Water, Raney Nickel or 5% Palladium on Carbon (Pd/C) catalyst, Hydrochloric Acid, Benzene.

  • Procedure:

    • A solution of 24 g (0.6 mole) of sodium hydroxide in 100 ml of water and 55 g (0.5 mole) of resorcinol is placed in a high-pressure hydrogenation apparatus.

    • 10 g of Raney nickel catalyst is added to the solution.

    • The apparatus is pressurized with hydrogen to 1000–1500 psi and heated to 50-60°C.

    • The reaction mixture is shaken for 10-12 hours, during which approximately 0.5 mole of hydrogen is absorbed.

    • After cooling and releasing the pressure, the catalyst is removed by filtration.

    • The filtrate is acidified to Congo red with concentrated hydrochloric acid and cooled to 0°C for 30 minutes to crystallize the product.

    • The crude product is collected by filtration and purified by recrystallization from hot benzene to remove sodium chloride.

  • Yield: 85-95% of purified 1,3-cyclohexanedione.

2. Synthesis of 2-chloro-4-(methylsulfonyl)benzoyl chloride

This intermediate is typically prepared from 2-chloro-4-(methylsulfonyl)benzoic acid, which itself can be synthesized from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

Experimental Protocol: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

  • Materials: 2-chloro-4-(chlorosulfonyl)benzoyl chloride, Sodium Sulfite, Sodium Bicarbonate, Water, Sodium salt of chloroacetic acid, Hydrochloric Acid, Ethyl Acetate, Magnesium Sulfate.

  • Procedure:

    • A slurry of 4.6 g (37 mmol) of sodium sulfite and 12.3 g (146 mmol) of sodium bicarbonate in 40 mL of water is heated to 75°C.

    • 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride is added slowly to the heated slurry.

    • The mixture is stirred at 75°C for 2 hours.

    • 6.4 g (55 mmol) of the sodium salt of chloroacetic acid is added, and the reaction is heated at reflux for 21 hours.

    • The cooled reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

    • The organic layer is dried over magnesium sulfate and evaporated to dryness.

  • Yield and Purity: 85% overall yield with 87% purity.

Experimental Protocol: Conversion to 2-chloro-4-(methylsulfonyl)benzoyl chloride

  • Materials: 2-chloro-4-(methylsulfonyl)benzoic acid, Thionyl Chloride, N,N-dimethylformamide (DMF), Dichloromethane.

  • Procedure:

    • To a solution of 2-chloro-4-(methylsulfonyl)benzoic acid (0.2 mol) in 100 ml of dichloromethane, a catalytic amount of N,N-dimethylformamide (0.05 g) is added.

    • Thionyl chloride (0.6 mol) is added dropwise at room temperature.

    • The mixture is stirred at reflux for 6 hours.

    • The solvent and excess thionyl chloride are removed by evaporation under reduced pressure to yield the crude acid chloride.

Final Synthesis Step: Condensation Reaction

The final step in the synthesis of this compound involves the reaction of 2-chloro-4-(methylsulfonyl)benzoyl chloride with 1,3-cyclohexanedione. This reaction is typically carried out in the presence of a base to facilitate the condensation.

Experimental Protocol: Synthesis of this compound

  • Materials: 2-chloro-4-(methylsulfonyl)benzoyl chloride, 1,3-cyclohexanedione, Triethylamine, Dichloromethane.

  • Procedure:

    • The crude 2-chloro-4-(methylsulfonyl)benzoyl chloride from the previous step is dissolved in 100 ml of dichloromethane and cooled to 5°C.

    • A mixture of 24.5 g (0.22 mol) of 1,3-cyclohexanedione and 22.2 g (0.22 mol) of triethylamine is added dropwise to the cooled solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8 hours.

    • The reaction mixture is washed with water, dried over magnesium sulfate, and concentrated to yield crude this compound.

  • Yield: A patent for a similar compound reports a yield of 92% for this step.[6]

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of solid organic compounds like this compound.

Recrystallization Protocol

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For triketone herbicides, alcohols such as methanol or ethanol are often suitable.

Experimental Protocol: Recrystallization of this compound

  • Materials: Crude this compound, Methanol (or another suitable solvent), Activated Charcoal (optional).

  • Procedure:

    • The crude this compound is dissolved in a minimum amount of hot methanol in a flask.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.

    • The hot solution is filtered through a fluted filter paper to remove the charcoal and any other insoluble impurities.

    • The hot, clear filtrate is allowed to cool slowly to room temperature.

    • For complete crystallization, the flask can be placed in an ice bath.

    • The purified crystals of this compound are collected by vacuum filtration.

    • The crystals are washed with a small amount of cold methanol to remove any remaining impurities.

    • The purified this compound is dried in a vacuum oven.

Data Presentation

Table 1: Summary of Synthesis and Purification Data for this compound and its Precursors
StepReactantsProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Precursor Synthesis
1,3-CyclohexanedioneResorcinol, H₂1,3-CyclohexanedioneRaney Ni or Pd/CWater50-6010-1285-95-
2-Cl-4-(MeSO₂)-benzoic acid2-Cl-4-(ClSO₂)-benzoyl chloride, Na₂SO₃, NaHCO₃, ClCH₂COONa2-Cl-4-(MeSO₂)-benzoic acid-Water75, reflux2, 218587
2-Cl-4-(MeSO₂)-benzoyl chloride2-Cl-4-(MeSO₂)-benzoic acid2-Cl-4-(MeSO₂)-benzoyl chlorideSOCl₂, DMF (cat.)DichloromethaneReflux6--
Final Synthesis
This compound2-Cl-4-(MeSO₂)-benzoyl chloride, 1,3-CyclohexanedioneThis compoundTriethylamineDichloromethane5 → RT8~92-
Purification
RecrystallizationCrude this compoundPurified this compound-MethanolHot → Cold-->98

Note: Yields and purities are based on reported values in the literature and may vary depending on the specific experimental conditions.

Visualizations

Synthesis Pathway of this compound

Synthesis_of_this compound Resorcinol Resorcinol CHD 1,3-Cyclohexanedione Resorcinol->CHD H₂, Raney Ni NaOH, H₂O This compound This compound CHD->this compound PrecursorA 2-Chloro-4-(chlorosulfonyl) benzoyl chloride BenzoicAcid 2-Chloro-4-(methylsulfonyl) benzoic acid PrecursorA->BenzoicAcid 1. Na₂SO₃, NaHCO₃ 2. ClCH₂COONa BenzoylChloride 2-Chloro-4-(methylsulfonyl) benzoyl chloride BenzoicAcid->BenzoylChloride SOCl₂, DMF BenzoylChloride->this compound Triethylamine Dichloromethane

Caption: Synthesis pathway of this compound from its precursors.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Start Synth_CHD Synthesize 1,3-Cyclohexanedione (from Resorcinol) Start->Synth_CHD Synth_BenzoylChloride Synthesize 2-Chloro-4-(methylsulfonyl) benzoyl chloride Start->Synth_BenzoylChloride Condensation Condensation Reaction Synth_CHD->Condensation Synth_BenzoylChloride->Condensation Workup Aqueous Workup Condensation->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallization (e.g., from Methanol) Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product Analysis Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Mechanism of Action: Inhibition of HPPD Signaling Pathway

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Inhibited by This compound This compound This compound->HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols α-Tocopherols Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Required for Bleaching Bleaching & Plant Death Carotenoids->Bleaching Leads to

Caption: Mechanism of action of this compound via inhibition of the HPPD enzyme.

References

Sulcotrione Degradation in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathway of the herbicide sulcotrione in the soil environment. It is designed to be a valuable resource for researchers, scientists, and professionals involved in environmental science and drug development. This guide details the metabolic fate of this compound, the factors influencing its degradation, and the microorganisms involved. Furthermore, it presents quantitative data in structured tables and provides detailed experimental protocols for key studies.

Introduction to this compound

This compound, 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione, is a selective herbicide belonging to the triketone family. It is primarily used for the control of broadleaf and grass weeds in maize and sugarcane cultivation. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants. The absence of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching of the target weeds. Understanding the environmental fate of this compound, particularly its degradation in soil, is critical for assessing its environmental impact and ensuring its safe and effective use.

This compound Degradation Pathway in Soil

The degradation of this compound in soil is a multifaceted process influenced by both biotic and abiotic factors. The primary mechanism of degradation is microbial metabolism, although chemical hydrolysis also plays a role, particularly under certain pH conditions.

The degradation of this compound in soil primarily proceeds through two main pathways, largely dictated by the soil's pH.[1]

  • At neutral to basic pH: The main degradation pathway involves the cleavage of the triketone ring, leading to the formation of two primary metabolites:

    • 2-chloro-4-mesylbenzoic acid (CMBA): This is a major and relatively persistent metabolite.

    • 1,3-cyclohexanedione (CHD): This metabolite is also formed during the initial breakdown.

  • At acidic pH: An alternative pathway can occur, leading to the formation of other by-products, such as 5,7-diketo-7-(2-chloro-4-methylsulfonylphenyl)heptanoic acid.[1]

Mineralization of the benzene ring of this compound to CO2 also occurs, indicating complete degradation of the molecule.[2]

Key Metabolites

The two principal metabolites of this compound degradation in soil are:

  • 2-chloro-4-mesylbenzoic acid (CMBA): This is considered a major metabolite of this compound.[3][4]

  • 1,3-cyclohexanedione (CHD): This is another significant initial breakdown product.[3]

Under specific conditions, a derivative of phenylheptanoic acid (PHD) has also been identified as a degradation product.[3]

Role of Microorganisms

Microbial activity is the primary driver of this compound degradation in soil. Several bacterial strains capable of degrading this compound have been isolated from agricultural soils. These microorganisms utilize this compound as a source of carbon and energy.

Notable this compound-degrading bacteria include:

  • Pseudomonas putida : Strains of P. putida have been shown to efficiently degrade this compound, primarily leading to the accumulation of CMBA.[4]

  • Bradyrhizobium sp. : Certain strains of Bradyrhizobium are also capable of metabolizing this compound, producing CMBA. Some strains have been observed to produce a transient metabolite, hydroxyl-sulcotrione.[1]

The presence of a healthy and active microbial community in the soil is, therefore, crucial for the effective dissipation of this compound.

Factors Influencing this compound Degradation

The rate and pathway of this compound degradation in soil are influenced by a variety of environmental factors:

  • Soil pH: As mentioned, pH is a critical factor determining the degradation pathway. The degradation rate is generally slower in acidic soils.

  • Soil Type and Composition: Soil properties such as clay content and organic matter influence the adsorption and bioavailability of this compound, thereby affecting its degradation. Higher clay and organic matter content can lead to increased adsorption, potentially reducing the amount of this compound available for microbial degradation.[5]

  • Temperature and Moisture: Optimal temperature and moisture conditions that favor microbial growth and activity will generally enhance the degradation rate of this compound.

  • Organic Matter: The addition of organic matter, such as manure, can stimulate microbial activity and enhance the transformation of this compound in the soil.[4]

Quantitative Data on this compound Degradation

The persistence of this compound in soil is often expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Soil TypepHOrganic Carbon (%)Clay (%)Temperature (°C)Half-life (DT50) in daysReference
Ghent Soil6.81.912.5Lab conditions45 - 65[3]
Perpignan Soil8.11.28.5Lab conditions45 - 65[3]
Not specified4Not specifiedNot specified5 cm depth13[1]
Not specified9Not specifiedNot specified5 cm depth40.9[1]
French SoilNot specifiedNot specifiedNot specifiedLab microcosm~8[4]
Brown SoilNot specifiedNot specifiedNot specifiedLab conditionsNot specified[4]

Table 1: Half-life of this compound in Different Soils.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of this compound in soil.

Soil Incubation Study for Degradation Kinetics

Objective: To determine the rate of this compound degradation and the formation of its metabolites in soil under controlled laboratory conditions.

Materials:

  • Freshly collected agricultural soil, sieved (2 mm mesh).

  • Analytical grade this compound.

  • 14C-labeled this compound (for mineralization studies).

  • Incubation vessels (e.g., biometer flasks).

  • Solutions for trapping CO2 (e.g., 0.1 M NaOH).

  • Extraction solvents (e.g., acetonitrile, methanol).

  • HPLC system with a suitable detector (e.g., UV or mass spectrometer).

  • Liquid scintillation counter (for 14C studies).

Procedure:

  • Soil Preparation: Characterize the soil for its physicochemical properties (pH, organic carbon, texture, etc.). Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

  • Herbicide Application: Prepare a stock solution of this compound (and 14C-sulcotrione if applicable) in a suitable solvent. Apply the herbicide solution to the soil samples to achieve the desired concentration. Thoroughly mix to ensure uniform distribution.

  • Incubation: Place the treated soil samples into the incubation vessels. For mineralization studies, add a CO2 trap containing a known volume of NaOH solution to each biometer flask. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, 56, and 70 days), remove replicate soil samples for analysis.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system. This may involve shaking or sonication followed by centrifugation.

  • Analysis: Analyze the extracts using HPLC to quantify the concentrations of this compound and its metabolites. For mineralization studies, analyze the NaOH traps for 14CO2 using a liquid scintillation counter.

  • Data Analysis: Calculate the half-life (DT50) of this compound using first-order degradation kinetics. Plot the concentration of this compound and its metabolites over time.

HPLC Method for this compound and Metabolite Analysis

Objective: To separate and quantify this compound, CMBA, and CHD in soil extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • C18 reverse-phase column.

  • UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or appropriate mass transitions for LC-MS.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound, CMBA, and CHD of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each analyte.

  • Sample Analysis: Inject the soil extracts into the HPLC system.

  • Quantification: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

Visualizations

This compound Degradation Pathway

Sulcotrione_Degradation_Pathway This compound This compound Hydrolysis_Cleavage Microbial Hydrolysis & Ring Cleavage This compound->Hydrolysis_Cleavage Neutral to Basic pH CMBA 2-chloro-4-mesylbenzoic acid (CMBA) Mineralization Further Degradation & Mineralization (CO2) CMBA->Mineralization CHD 1,3-cyclohexanedione (CHD) CHD->Mineralization Hydrolysis_Cleavage->CMBA Hydrolysis_Cleavage->CHD

Caption: Simplified degradation pathway of this compound in soil.

Experimental Workflow for Soil Incubation Study

Soil_Incubation_Workflow Soil_Collection Soil Collection & Sieving Soil_Characterization Physicochemical Characterization Soil_Collection->Soil_Characterization Herbicide_Application This compound Application Soil_Characterization->Herbicide_Application Incubation Incubation (Controlled Temp. & Moisture) Herbicide_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis Data_Analysis Data Analysis (DT50, Metabolite Formation) Analysis->Data_Analysis

References

The Environmental Fate and Mobility of Sulcotrione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide sulcotrione. It is designed to be a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the behavior of this compound in the environment. This document summarizes key physicochemical properties, degradation pathways, and mobility characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant processes.

Physicochemical Properties

This compound [2-(2-chloro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione] is a selective herbicide used for the control of broadleaf weeds and grasses in maize and sugarcane.[1][2] Its environmental behavior is influenced by its physicochemical properties, which are summarized in the table below.

PropertyValueSource
Molecular FormulaC14H13ClO5S[2][3]
Molecular Weight328.76 g/mol [2]
Water Solubility (25°C)165 mg/L[4][5]
Vapor Pressure (25°C)4 x 10⁻⁸ mm Hg[4]
pKa2.87 - 2.9[1][5]
Melting Point139°C[4]

Environmental Degradation

This compound is subject to degradation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. Mineralization is a significant dissipation pathway for this compound in soil.[6][7][8]

Hydrolysis

The hydrolysis of this compound is a pH-dependent process. It is relatively stable under neutral to alkaline conditions but degrades more rapidly in acidic environments.[9][10] At a pH of 3, a hydrolysis rate constant (k) of 0.0344 h⁻¹ has been reported, with no degradation observed at a pH greater than 6.[9][10] Hydrolysis can also be photoassisted.[9][10] The primary hydrolysis products are 1,3-cyclohexanedione (CHD) and 2-chloro-4-methylsulfonylbenzoic acid (CMBA).[1][11][12]

Photolysis

Photodegradation of this compound in aquatic environments follows first-order kinetics, with half-lives ranging from 3 to 50 hours.[9][10] The rate of photolysis is influenced by the water's origin, pH, and the presence of dissolved organic matter, which can have a retarding effect.[9][10] Irradiation can lead to the formation of a cyclization product (CP) as the main transformation product, with smaller amounts of 2-chloro-4-mesylbenzoic acid (CMBA) also being formed.[13]

Microbial Degradation

Microbial degradation is a key process in the dissipation of this compound in soil.[7] Degradation studies in various soils have identified two main pH-dependent metabolic pathways.[14] In neutral and basic soils, the pathway leads to the formation of cyclohexanedione (CHD), while in acidic soils, 2-chloro-4-methylsulfonylbenzoic acid (CMBA) is the main metabolite.[14] Several bacterial strains capable of degrading this compound have been isolated from agricultural soils.[14] For instance, Pseudomonas putida has been shown to metabolize this compound, leading to the accumulation of CMBA.[14] Another strain, Bradyrhizobium sp. SR1, produces CMBA and a transient metabolite, hydroxyl-sulcotrione.[14]

The degradation half-life (DT₅₀) of this compound in soil is variable, ranging from 1 to 122 days, and is influenced by factors such as soil type, pH, temperature, and moisture content.[7] In laboratory studies, half-lives of 45 to 65 days have been observed.[12] Field dissipation half-life has been reported to be around 26 days.[6]

Degradation Half-Life Data
ConditionHalf-life (DT₅₀)Source
Soil (general)1 - 122 days[7]
Soil (laboratory)45 - 65 days[12]
Soil (field dissipation)~26 days[6]
Photolysis (aquatic)3 - 50 hours[9][10]
Hydrolysis (pH 4, 5 cm depth)13 days[15]
Hydrolysis (pH 9, 5 cm depth)40.9 days[15]

This compound Degradation Pathway

Sulcotrione_Degradation cluster_hydrolysis Hydrolysis / Microbial Degradation cluster_photolysis Photolysis This compound This compound CHD 1,3-Cyclohexanedione (CHD) This compound->CHD Neutral/Basic pH (Soil) CMBA 2-Chloro-4-methylsulfonylbenzoic aacid (CMBA) This compound->CMBA Acidic pH (Soil) / Microbial Hydroxyl_this compound Hydroxyl-sulcotrione (transient) This compound->Hydroxyl_this compound Microbial (Bradyrhizobium sp.) CP Cyclization Product (CP) This compound->CP Major photoproduct CMBA_photo 2-Chloro-4-methylsulfonylbenzoic aacid (CMBA) This compound->CMBA_photo Minor photoproduct

Caption: Degradation pathways of this compound via hydrolysis, microbial action, and photolysis.

Environmental Mobility

The mobility of this compound in the environment, particularly its potential to leach into groundwater, is governed by its adsorption and desorption characteristics in soil.

Adsorption and Desorption in Soil

This compound generally exhibits a moderate affinity for soil components, suggesting a potential for leaching that needs careful assessment.[1][11] Adsorption isotherms are well-described by the Freundlich model.[1][6][11] The Freundlich adsorption coefficient (Kfa) for this compound has been reported to range from 0.4 to 27.0 in various soil types.[1][11]

Several soil properties influence the adsorption of this compound. Clay content appears to be a significant factor, while organic matter and pH have been observed to have less influence.[1][11] Due to its weak adsorption, the desorption of this compound is generally high.[6]

Soil Adsorption Data
Soil TypeFreundlich Adsorption Coefficient (Kfa)Reference
Various soils (4 types)0.4 - 27.0[1][11]
Clay-sandy loamNot specified in snippets[6]
Sandy loamNot specified in snippets[6]
Clay loam calcareousNot specified in snippets[6]

Factors Influencing this compound Mobility

Mobility_Factors Mobility This compound Mobility (Leaching Potential) Adsorption Adsorption Mobility->Adsorption decreases Degradation Degradation (Hydrolysis, Photolysis, Microbial) Mobility->Degradation decreases Soil_Properties Soil Properties Soil_Properties->Adsorption Soil_Properties->Degradation Herbicide_Properties Herbicide Properties Herbicide_Properties->Adsorption Environmental_Conditions Environmental Conditions Environmental_Conditions->Degradation

Caption: Key factors influencing the environmental mobility of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of environmental fate studies. Below are generalized protocols for key experiments based on common practices in the field.

Soil Adsorption/Desorption - Batch Equilibrium Method

This method is used to determine the adsorption and desorption characteristics of this compound in soil.

  • Soil Preparation: Soil samples are air-dried and sieved (typically through a 2-mm sieve). Physicochemical properties of the soil, such as pH, organic carbon content, and texture, are determined.

  • Adsorption Experiment:

    • A known mass of soil (e.g., 1-5 g) is placed in a series of centrifuge tubes.

    • A solution of this compound in 0.01 M CaCl₂ (to maintain constant ionic strength) at various concentrations is added to the tubes.

    • The tubes are shaken for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

    • The tubes are then centrifuged to separate the soil from the solution.

    • The concentration of this compound remaining in the supernatant is analyzed using a suitable analytical method like HPLC.

    • The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Desorption Experiment:

    • After the adsorption step, the supernatant is removed, and a fresh solution of 0.01 M CaCl₂ (without this compound) is added to the soil pellet.

    • The tubes are shaken again for the same equilibrium time.

    • The tubes are centrifuged, and the concentration of this compound in the supernatant is measured.

    • This process can be repeated for several cycles to determine the extent of desorption.

  • Data Analysis: The adsorption data is typically fitted to Freundlich or Langmuir isotherms to determine the adsorption coefficients (e.g., K_f, K_d).

Experimental Workflow for Adsorption Study

Adsorption_Workflow start Start soil_prep Soil Preparation (Drying, Sieving, Characterization) start->soil_prep adsorption_setup Adsorption Setup (Soil + this compound Solution) soil_prep->adsorption_setup shake Shaking for Equilibrium (e.g., 24h) adsorption_setup->shake centrifuge Centrifugation shake->centrifuge analyze_supernatant Analyze Supernatant (e.g., HPLC) centrifuge->analyze_supernatant desorption_setup Desorption Setup (Soil Pellet + Fresh CaCl2) calculate_adsorption Calculate Adsorbed Amount analyze_supernatant->calculate_adsorption calculate_adsorption->desorption_setup data_analysis Data Analysis (Freundlich/Langmuir Isotherms) calculate_adsorption->data_analysis desorption_setup->shake Repeat Shaking end End data_analysis->end

Caption: A typical experimental workflow for a soil adsorption-desorption study.

Laboratory Soil Degradation Study

This type of study aims to determine the rate of this compound degradation in soil under controlled laboratory conditions.

  • Soil Treatment: A bulk soil sample is treated with a solution of this compound to achieve a desired concentration. The soil moisture is adjusted to a specific level (e.g., 40-60% of water holding capacity).

  • Incubation: The treated soil is divided into subsamples and placed in incubation vessels. The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C).

  • Sampling: At regular time intervals, replicate soil samples are removed from the incubator for analysis.

  • Extraction: The soil samples are extracted with an appropriate solvent (e.g., methanol, acetonitrile) to recover this compound and its metabolites.

  • Analysis: The extracts are analyzed using methods like HPLC or LC-MS/MS to quantify the concentration of the parent compound and its degradation products.

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time. The data is often fitted to a first-order or other appropriate kinetic model to calculate the degradation half-life (DT₅₀).

Analytical Methods

The quantification of this compound and its metabolites in environmental samples is typically performed using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for the analysis of this compound.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, allowing for the detection of this compound and its metabolites at trace levels (ng/L) in water samples.[17][18] Sample preparation often involves solid-phase extraction (SPE) for enrichment and cleanup.[17]

Conclusion

The environmental fate and mobility of this compound are influenced by a complex interplay of its physicochemical properties and various environmental factors. It is moderately persistent in soil, with microbial degradation being a primary dissipation pathway. Its moderate water solubility and weak to moderate adsorption to soil particles indicate a potential for leaching, which is dependent on soil characteristics, particularly clay content. Understanding these processes is essential for assessing the environmental risk associated with the use of this herbicide.

References

Photodegradation of Sulcotrione on Leaf Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcotrione is a selective herbicide belonging to the triketone family, widely used for the control of broadleaf and grass weeds in maize and sugarcane cultivation. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants.[1] The disruption of this pathway leads to the bleaching of new plant tissues due to the photo-oxidation of chlorophyll, ultimately causing plant death.[1] Once applied, this compound residues on leaf surfaces are subject to various environmental dissipation processes, with photodegradation being a significant pathway.[2][3] Understanding the mechanisms, kinetics, and products of this compound photodegradation on plant foliage is essential for assessing its environmental fate, efficacy, and the potential toxicological impact of its breakdown products. This technical guide provides an in-depth overview of the photodegradation of this compound on leaf surfaces, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation

The photodegradation of this compound on leaf surfaces is a rapid process, significantly faster than in aqueous environments.[2] The rate of degradation is influenced by the formulation of the herbicide and the composition of the leaf cuticle.

ParameterValueConditionsSource
Photolysis Rate Comparison Much faster on cuticular wax films than in aqueous phase.Simulated solar light.[2]
Formulation Effect Formulated this compound (Mikado) disappears more quickly than the pure active ingredient.On cuticular wax films under simulated solar light.[2]
Primary Photodegradation Pathway Intramolecular cyclization.On cuticular wax films under simulated solar light.[2][4]
Major Photoproducts 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (XDD or CP) and 2-chloro-4-methylsulfonyl-benzoic acid (CMBA).Photolysis on plant foliage and in aqueous solutions.[5][6]
Toxicity of Photoproducts The photolytic mixture of this compound exhibits higher cytotoxicity and genotoxicity than the parent compound. The cyclized product (CP/XDD) shows higher toxicity to certain bacteria and protists than this compound and CMBA.Studies on Allium cepa root tips, Vibrio fischeri, and Tetrahymena pyriformis.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of herbicide photodegradation on leaf surfaces. The following protocols are based on cited literature for key experiments.

Preparation of Leaf Surface Mimics

To simulate the plant leaf surface, films of epicuticular waxes are commonly used.

  • Source of Waxes: Carnauba grey wax or cuticular wax extracted from maize leaves are suitable mimics.[2]

  • Extraction of Maize Cuticular Wax:

    • Immerse fresh maize leaves in chloroform for a short period (e.g., 30 seconds) to dissolve the epicuticular waxes.

    • Filter the chloroform extract to remove debris.

    • Evaporate the chloroform under reduced pressure to obtain the raw wax.

  • Preparation of Wax Films:

    • Dissolve a known amount of the extracted wax in a volatile solvent like chloroform.

    • Apply the wax solution evenly onto a solid support, such as a glass slide or petri dish.

    • Allow the solvent to evaporate completely, leaving a thin, uniform film of wax.

Photodegradation Experiment Setup
  • Light Source: A solar simulator equipped with a xenon arc lamp and appropriate filters to mimic the solar spectrum at the Earth's surface (wavelengths > 290 nm) is used.[2]

  • Sample Preparation:

    • A solution of this compound (either pure active ingredient or a commercial formulation) in a suitable solvent (e.g., acetone or methanol) is prepared at a known concentration.

    • A precise volume of the this compound solution is applied to the surface of the prepared wax films. The amount applied should be representative of typical agricultural application rates.

  • Irradiation:

    • The prepared samples are placed in the solar simulator.

    • Control samples are kept in the dark to account for any non-photolytic degradation.

    • Samples are irradiated for specific time intervals.

Extraction and Analysis of this compound and its Photoproducts
  • Extraction from Wax Films:

    • After irradiation, the wax film is washed with a suitable organic solvent (e.g., acetonitrile or methanol) to extract this compound and its photoproducts.

    • The solvent is collected, and the volume is accurately recorded.

  • Extraction from Plant Leaves (Field Study):

    • Maize plants are treated with this compound under field conditions.[2]

    • At various time points after treatment, leaf samples are collected.

    • The leaf surfaces are washed with a solvent to remove the herbicide and its photoproducts.

  • Analytical Method:

    • The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) or a mass spectrometer (MS).[6][8]

    • HPLC Conditions (Example):

      • Column: A C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape).

      • Detection: UV detection at wavelengths relevant for this compound and its photoproducts (e.g., 225 nm and 254 nm).

    • Quantification is achieved by comparing the peak areas of the analytes in the samples to those of analytical standards of known concentrations.

Mandatory Visualization

Signaling Pathway

Sulcotrione_Mode_of_Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Catalyzes This compound This compound This compound->HPPD Inhibits Plastoquinone Plastoquinone Homogentisate->Plastoquinone Biosynthesis Carotenoids Carotenoids Plastoquinone->Carotenoids Biosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photodegradation Photodegradation of Chlorophyll Chlorophyll->Photodegradation Leads to Bleaching Bleaching Symptoms Photodegradation->Bleaching

Caption: Mode of action of this compound via HPPD inhibition.

Experimental Workflow

Photodegradation_Workflow start Start prep_wax Prepare Leaf Surface Mimic (Carnauba or Maize Wax Film) start->prep_wax apply_sulco Apply this compound Solution (Pure or Formulated) prep_wax->apply_sulco irradiate Irradiate with Simulated Solar Light apply_sulco->irradiate dark_control Dark Control apply_sulco->dark_control extract Extract Residues with Organic Solvent irradiate->extract dark_control->extract analyze Analyze by HPLC-DAD/MS extract->analyze quantify Quantify this compound and Photoproducts analyze->quantify end End quantify->end

Caption: Experimental workflow for studying this compound photodegradation.

Logical Relationship: Photodegradation Pathway

Photodegradation_Pathway This compound This compound Sunlight Sunlight (hν) on Leaf Surface This compound->Sunlight XDD 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (XDD/CP) (Intramolecular Cyclization) Sunlight->XDD Major Pathway CMBA 2-chloro-4-methylsulfonyl-benzoic acid (CMBA) (Hydrolysis) Sunlight->CMBA Minor Pathway

Caption: Primary photodegradation pathways of this compound on leaf surfaces.

References

Sulcotrione: A Technical Guide to a Potent HPPD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulcotrione, a selective herbicide belonging to the triketone class. This document details its chemical identity, mechanism of action, toxicological profile, environmental fate, and relevant experimental protocols, designed to support research and development activities.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 99105-77-8, is chemically known as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.[1][2][3][4][5][6][7] It is a synthetic compound developed for the control of broadleaf and grassy weeds, particularly in maize cultivation.[3]

A summary of its chemical identifiers and physicochemical properties is presented in Table 1.

Identifier Value Source
CAS Number 99105-77-8[1][2][3][5][7]
IUPAC Name 2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione[2][4][6]
Synonyms SC-0051, Mikado, Chlormesulone[2][3][5]
Molecular Formula C₁₄H₁₃ClO₅S[1][2][3][4]
Molecular Weight 328.77 g/mol [1][5][7]
InChI InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3[1][3][4]
InChIKey PQTBTIFWAXVEPB-UHFFFAOYSA-N[1][2]
SMILES CS(=O)(=O)c1cc(Cl)c(cc1)C(=O)C1C(=O)CCCC1=O[1]
Appearance Light tan solid[5]
Melting Point 139 °C[5]
Water Solubility 165 mg/L at 25 °C[5]
Octanol-Water Partition Coefficient (log Kow) 1.5 (estimated)
Vapor Pressure 4 x 10⁻⁸ mm Hg at 25 °C[5]

Mechanism of Action: Inhibition of HPPD

This compound's herbicidal activity stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone, a vital cofactor for carotenoid biosynthesis in plants.

By competitively inhibiting HPPD, this compound disrupts the production of carotenoids.[1] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence leads to the characteristic bleaching symptoms observed in susceptible plants, followed by necrosis and death. The inhibition of HPPD by this compound is a time-independent, reversible process.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalysis Bleaching Bleaching & Necrosis This compound This compound This compound->HPPD Competitive Inhibition Plastoquinone Plastoquinone Synthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll

Mechanism of this compound's Herbicidal Action.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various organisms. A summary of key toxicity data is presented in Table 2.

Test Organism Endpoint Value Source
Rat (oral)LD₅₀> 5000 mg/kg bw
Vibrio fischeriIC₅₀Toxic influence observed[8]
Tetrahymena pyriformis (esterase activity)IC₅₀Toxic influence observed[8]
Fish (generic)Acute ToxicityModerately toxic
Daphnia magna (generic)Acute ToxicitySlightly toxic to practically harmless[9]
Algae (generic)Acute ToxicityModerately toxic[9]

Environmental Fate and Ecotoxicology

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Key parameters are summarized in Table 3.

Parameter Value Source
Soil Half-life (DT₅₀) 45 - 65 days[1]
Soil Sorption (Koc) Moderate retention[1]
Leaching Potential Needs to be carefully assessed[1][2]
Primary Degradation Products 1,3-cyclohexanedione (CHD) and 2-chloro-4-mesyl benzoic acid (CMBA)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

A general laboratory-scale synthesis of this compound can be adapted from patent literature. The process involves the reaction of 2-chloro-4-(methylsulfonyl)benzoyl chloride with cyclohexane-1,3-dione.

Materials:

  • 2-chloro-4-(methylsulfonyl)benzoyl chloride

  • Cyclohexane-1,3-dione

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

  • To this mixture, add a solution of cyclohexane-1,3-dione in dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.

Synthesis_Workflow cluster_synthesis This compound Synthesis Start Start Reactants Dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride and AlCl3 in Dichloromethane Start->Reactants Addition Add Cyclohexane-1,3-dione solution dropwise Reactants->Addition Stirring Stir at Room Temperature (12-16 hours) Addition->Stirring Quenching Quench with Ice/HCl Stirring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Recrystallize from Ethyl Acetate/Hexane Concentration->Purification End This compound Purification->End

Workflow for the laboratory synthesis of this compound.
Analysis of this compound in Soil by HPLC

This protocol describes the determination of this compound residues in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Weigh 20 g of the prepared soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and shake vigorously for 1 hour.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water (with 0.1% formic acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

  • Column Temperature: 30 °C

Quantification: Prepare a series of standard solutions of this compound in acetonitrile. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the soil sample by comparing its peak area to the calibration curve.

HPLC_Analysis_Workflow cluster_hplc This compound Residue Analysis in Soil Start Start SamplePrep Prepare Soil Sample (Dry and Sieve) Start->SamplePrep Extraction Extract with Acetonitrile SamplePrep->Extraction Centrifugation Centrifuge to Separate Phases Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Quantification Quantify using Calibration Curve Data_Acquisition->Quantification End This compound Concentration Quantification->End

Workflow for this compound analysis in soil by HPLC.
Environmental Risk Assessment Workflow

A generalized workflow for the environmental risk assessment of a herbicide like this compound is depicted below. This process involves a tiered approach, starting with basic data collection and progressing to more complex exposure and effects analysis.

ERA_Workflow cluster_era Environmental Risk Assessment Start Problem Formulation Exposure Exposure Assessment (PEC Calculation) Start->Exposure Effects Effects Assessment (PNEC Derivation) Start->Effects Risk_Characterization Risk Characterization (PEC/PNEC Ratio) Exposure->Risk_Characterization Effects->Risk_Characterization Risk_Management Risk Management and Mitigation Risk_Characterization->Risk_Management

Generalized Environmental Risk Assessment Workflow.

This technical guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, further optimization and validation of the described protocols may be necessary.

References

An In-depth Technical Guide to the Mode of Action of Triketone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triketone herbicides represent a significant class of bleaching herbicides, pivotal in modern weed management strategies. Their efficacy stems from the specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's tyrosine catabolism pathway. This inhibition disrupts the biosynthesis of essential molecules, plastoquinone and tocopherols (Vitamin E), leading to a cascade of physiological events culminating in plant death. This technical guide provides a comprehensive overview of the molecular and physiological action of triketone herbicides, detailed experimental protocols for their study, and quantitative data on their inhibitory effects.

The Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action of triketone herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4][5] HPPD is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of the amino acid tyrosine in most aerobic organisms.[6][7] In plants, this enzyme is indispensable for the biosynthesis of plastoquinone and tocopherols.[1][8][9] The inhibition of HPPD by triketone herbicides leads to the accumulation of the substrate, 4-hydroxyphenylpyruvate, and a depletion of the product, homogentisate (HGA).[2]

Triketone herbicides, such as mesotrione and sulcotrione, are structurally derived from a natural phytotoxin called leptospermone, produced by the bottlebrush plant (Callistemon citrinus).[1][2][4] These herbicides effectively bind to the active site of the HPPD enzyme.[6]

Biochemical Cascade and Physiological Consequences

The inhibition of HPPD by triketone herbicides triggers a series of downstream effects that ultimately lead to the characteristic bleaching symptoms and death of susceptible plants.

Disruption of Plastoquinone and Tocopherol Biosynthesis

Homogentisic acid (HGA), the product of the HPPD-catalyzed reaction, serves as the aromatic precursor for the synthesis of both plastoquinone and tocopherols (Vitamin E).[9][10]

  • Plastoquinone is a vital component of the photosynthetic electron transport chain, acting as a mobile electron carrier between photosystem II (PSII) and the cytochrome b6f complex.[1] It is also an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.

  • Tocopherols are lipid-soluble antioxidants that protect cellular membranes from oxidative damage caused by reactive oxygen species (ROS) generated during photosynthesis.[2][11]

Inhibition of Carotenoid Biosynthesis and Photo-oxidative Damage

The depletion of plastoquinone directly impacts the biosynthesis of carotenoids. Carotenoids are pigments that play a crucial role in photosynthesis by harvesting light and, more importantly, by protecting chlorophyll from photo-oxidative damage.[2] They quench triplet chlorophyll and scavenge reactive oxygen species.

The absence of carotenoids leaves chlorophyll molecules vulnerable to destruction by high light energy, resulting in the characteristic "bleaching" or whitening of the plant tissues.[2][4][5] This photo-oxidation of chlorophyll and the subsequent damage to the photosynthetic apparatus ultimately lead to cessation of growth and plant death.[12]

The overall signaling pathway is depicted in the following diagram:

digraph "Triketone_Herbicide_Mode_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPA [label="4-Hydroxyphenylpyruvate\n(HPPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPD [label="HPPD Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triketone [label="Triketone\nHerbicides", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HGA [label="Homogentisic Acid\n(HGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plastoquinone [label="Plastoquinone\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Tocopherols [label="Tocopherol\n(Vitamin E)\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Carotenoid [label="Carotenoid\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Chlorophyll [label="Chlorophyll", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Photo_Oxidation [label="Photo-oxidative\nDamage", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bleaching [label="Bleaching\nSymptoms", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Plant_Death [label="Plant Death", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Tyrosine -> HPPA [label="Tyrosine\nAminotransferase"]; HPPA -> HPPD [dir=none]; HPPD -> HGA [label="Catalyzes"]; Triketone -> HPPD [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; HGA -> Plastoquinone; HGA -> Tocopherols; Plastoquinone -> Carotenoid [label="Cofactor for\nPhytoene Desaturase"]; Carotenoid -> Chlorophyll [label="Protects", style=dashed, color="#34A853", fontcolor="#34A853"]; Carotenoid -> Photo_Oxidation [label="Prevents", style=dashed, color="#34A853", fontcolor="#34A853", arrowhead=tee]; Photo_Oxidation -> Bleaching; Bleaching -> Plant_Death; }

Caption: Signaling pathway of triketone herbicide action.

Quantitative Data on HPPD Inhibition

The inhibitory activity of various triketone herbicides against HPPD is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Herbicide/CompoundTarget Organism/Enzyme SourceIC50 ValueReference
MesotrioneArabidopsis thaliana HPPD12 nM[13]
This compoundArabidopsis thaliana HPPD250 ± 21 nM[14]
LeptospermoneArabidopsis thaliana HPPDNot specified, but less active than synthetic counterparts[1]
GrandifloroneArabidopsis thaliana HPPD750 ± 70 nM[14]
C9 Alkyl Side Chain β-TriketoneArabidopsis thaliana HPPD19 ± 1 nM[14]
Triketone-Indazolone (III-15)Arabidopsis thaliana HPPD12 nM[13]

Detailed Experimental Protocols

HPPD Enzyme Activity Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against HPPD.

Objective: To measure the rate of homogentisate formation and determine the IC50 value of a test compound.

Principle: The activity of HPPD is monitored by measuring the increase in absorbance at 320 nm, which corresponds to the formation of maleylacetoacetate from homogentisate by the coupling enzyme homogentisate dioxygenase (HGD).

Materials:

  • Recombinant HPPD enzyme

  • Recombinant HGD enzyme from Pseudomonas aeruginosa

  • 4-hydroxyphenylpyruvate (HPP) substrate solution

  • Reaction buffer: 25 mM HEPES (pH 7.0), 2 mM L-ascorbic acid, 10 µM FeSO₄

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture by adding the reaction buffer, HGD, and HPPD enzyme to a microplate well.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no HPPD).

  • Initiate the reaction by adding the HPP substrate to all wells.

  • Immediately place the microplate in a microplate reader and monitor the change in absorbance at 320 nm over time (e.g., every 30 seconds for 10 minutes).

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

digraph "HPPD_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Prepare_Mix [label="Prepare Reaction Mix\n(Buffer, HGD, HPPD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add Test Compound\n(Various Concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add HPP Substrate\nto Initiate Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance at 320 nm\nOver Time", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate_Rates [label="Calculate Initial\nReaction Rates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_Inhibition [label="Calculate % Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Determine_IC50 [label="Determine IC50 Value", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prepare_Mix -> Add_Compound; Add_Compound -> Add_Substrate; Add_Substrate -> Measure_Absorbance; Measure_Absorbance -> Calculate_Rates; Calculate_Rates -> Calculate_Inhibition; Calculate_Inhibition -> Determine_IC50; }

Caption: Experimental workflow for the HPPD enzyme activity assay.

Analysis of Carotenoid Biosynthesis Inhibition

This protocol outlines a method to quantify the effect of triketone herbicides on carotenoid content in plants.

Objective: To measure the levels of carotenoids in plant tissue following herbicide treatment.

Principle: Carotenoids are extracted from plant tissue and quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant material (e.g., leaves from treated and untreated plants)

  • Acetone (100%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C18 reverse-phase column and a UV/Vis detector

Procedure:

  • Harvest a known weight of fresh plant tissue.

  • Homogenize the tissue in cold 100% acetone.

  • Filter the homogenate and re-extract the pellet with acetone until it is colorless.

  • Combine the acetone extracts and partition with ethyl acetate and water.

  • Collect the upper ethyl acetate phase containing the pigments.

  • Dry the extract over anhydrous sodium sulfate and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Resuspend the pigment extract in a known volume of a suitable solvent (e.g., acetone).

  • Inject an aliquot of the extract into the HPLC system.

  • Separate the carotenoids using a suitable mobile phase gradient (e.g., a gradient of acetonitrile, methanol, and ethyl acetate).

  • Detect the carotenoids at their specific absorption maxima (typically around 450 nm).

  • Quantify the individual carotenoids by comparing their peak areas to those of authentic standards.

digraph "Carotenoid_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Harvest_Tissue [label="Harvest Plant Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenize [label="Homogenize in Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract_Pigments [label="Extract Pigments with\nEthyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry_Extract [label="Dry and Concentrate\nthe Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_Analysis [label="Analyze by HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantify Carotenoids", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Harvest_Tissue -> Homogenize; Homogenize -> Extract_Pigments; Extract_Pigments -> Dry_Extract; Dry_Extract -> Resuspend; Resuspend -> HPLC_Analysis; HPLC_Analysis -> Quantify; }

Caption: Workflow for the analysis of carotenoid content.

Conclusion

Triketone herbicides are potent inhibitors of the HPPD enzyme, a key player in the tyrosine catabolic pathway in plants. By disrupting the synthesis of plastoquinone and tocopherols, these herbicides effectively block carotenoid biosynthesis, leading to photo-oxidative destruction of chlorophyll and, ultimately, plant death. The detailed understanding of this mode of action, supported by quantitative data and robust experimental protocols, is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and for exploring potential applications in drug development.

References

Sulcotrione's Impact on Carotenoid Biosynthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcotrione, a member of the triketone class of herbicides, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts a critical step in the tyrosine catabolism pathway, leading to a cascade of effects that culminate in the bleaching of susceptible plant species. The primary mechanism of this bleaching is the indirect inhibition of carotenoid biosynthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, detailed experimental protocols for its study, and a summary of available quantitative data.

Introduction

Carotenoids are a class of isoprenoid pigments essential for plant life. They play crucial roles in photosynthesis, photoprotection, and as precursors to plant hormones. The disruption of carotenoid biosynthesis leads to the rapid degradation of chlorophyll in the presence of light, resulting in a characteristic bleached or white appearance in plant tissues. This compound is a highly effective herbicide that leverages this vulnerability. By targeting HPPD, this compound indirectly but powerfully inhibits the production of carotenoids, leading to weed death.[1] Understanding the precise molecular interactions and downstream consequences of this compound action is critical for the development of new herbicidal compounds and for managing herbicide resistance.

Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis

This compound's primary target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the pathway that converts tyrosine to plastoquinone and α-tocopherol. This compound acts as a potent, competitive inhibitor of HPPD.[2]

The link between HPPD inhibition and carotenoid biosynthesis is the essential cofactor, plastoquinone. Plastoquinone is a vital component of the photosynthetic electron transport chain and, crucially, serves as a cofactor for the enzyme phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene.

The inhibition of HPPD by this compound leads to a depletion of the plastoquinone pool. This, in turn, starves PDS of its necessary cofactor, effectively halting the carotenoid biosynthesis pathway at the phytoene desaturation step. The consequences are twofold:

  • Accumulation of Phytoene: With PDS activity inhibited, its substrate, the colorless carotenoid precursor phytoene, accumulates in the plant tissues.

  • Depletion of Downstream Carotenoids: The production of all subsequent carotenoids in the pathway, including β-carotene, lutein, violaxanthin, and neoxanthin, is significantly reduced.

This lack of colored carotenoids leaves chlorophyll unprotected from photo-oxidation. In the presence of light, the unprotected chlorophyll molecules are rapidly destroyed, leading to the characteristic bleaching symptoms observed in this compound-treated plants.[1]

Signaling Pathway Diagram

Sulcotrione_Mechanism cluster_Tyrosine_Catabolism Tyrosine Catabolism cluster_Carotenoid_Biosynthesis Carotenoid Biosynthesis Tyrosine Tyrosine 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate HPPD HPPD 4-Hydroxyphenylpyruvate->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone PDS PDS Plastoquinone->PDS Cofactor Geranylgeranyl-PP Geranylgeranyl-PP Phytoene Phytoene Geranylgeranyl-PP->Phytoene Phytoene->PDS Colored Carotenoids Colored Carotenoids PDS->Colored Carotenoids Chlorophyll Chlorophyll Colored Carotenoids->Chlorophyll Protects This compound This compound This compound->HPPD Inhibits Bleaching Bleaching Chlorophyll->Bleaching Photo-oxidation

Caption: Mechanism of this compound-induced bleaching via HPPD inhibition.

Quantitative Data

This compound Inhibition of HPPD

The inhibitory potential of this compound against HPPD has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for assessing its potency.

ParameterOrganism/Enzyme SourceValueReference
Ki Barnyardgrass (Echinochloa crus-galli)9.8 nM[2]
IC50 Arabidopsis thaliana250 ± 21 nM[3]
Effects on Carotenoid and Chlorophyll Levels

While comprehensive studies detailing the precise quantitative changes of individual carotenoids upon this compound treatment are limited in the public domain, some studies provide insights into the overall impact on pigment ratios.

Plant SpeciesTreatmentChlorophyll/Carotenoid RatioReference
Cucumber (Cucumis sativus)Untreated ControlNot Specified[4]
Cucumber (Cucumis sativus)This compound5.88[4]
Maize (Zea mays)Untreated ControlNot Specified[4]
Maize (Zea mays)This compoundNot Specified (similar to control)[4]

Based on the mechanism of action, the expected qualitative changes in the carotenoid profile would be a significant accumulation of phytoene and a corresponding decrease in downstream carotenoids such as β-carotene, lutein, violaxanthin, and neoxanthin.

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against HPPD.

Objective: To determine the IC50 value of this compound for HPPD.

Materials:

  • Purified or recombinant HPPD enzyme

  • This compound of known concentration

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Spectrophotometer or plate reader capable of measuring absorbance at 318 nm

Procedure:

  • Enzyme Preparation: Prepare a stock solution of HPPD enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Mixture: In a 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, ascorbate, and catalase.

  • Pre-incubation: Add the this compound dilutions to the assay mixture and pre-incubate with the HPPD enzyme for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate.

  • Measurement: Monitor the formation of homogentisate by measuring the increase in absorbance at 318 nm over time.

  • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for HPPD Inhibition Assay

HPPD_Assay_Workflow Start Start Prepare_Reagents Prepare HPPD, this compound, and Substrate Solutions Start->Prepare_Reagents Assay_Setup Set up Assay Mixture (Buffer, Ascorbate, Catalase) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate HPPD with This compound Dilutions Assay_Setup->Pre_incubation Initiate_Reaction Add HPP Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 318 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro HPPD inhibition assay.

HPLC Analysis of Carotenoids in Plant Tissues

This protocol provides a general method for the extraction and quantification of carotenoids from plant tissues treated with this compound.

Objective: To determine the concentrations of individual carotenoids (e.g., phytoene, β-carotene, lutein, violaxanthin, neoxanthin) in plant samples.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Extraction solvent (e.g., acetone, ethanol, or a mixture thereof, often with a small amount of butylated hydroxytoluene (BHT) as an antioxidant)

  • Saponification solution (e.g., methanolic potassium hydroxide) (optional, for samples with high chlorophyll content)

  • Partitioning solvent (e.g., hexane or diethyl ether)

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 reverse-phase HPLC column

  • Mobile phases (e.g., gradients of methanol, methyl-tert-butyl ether, and water)

  • Carotenoid standards of known concentration

Procedure:

  • Sample Preparation: Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic processes. Lyophilize (freeze-dry) the tissue for optimal extraction efficiency.

  • Extraction: Grind the tissue to a fine powder under liquid nitrogen. Extract the pigments with the chosen extraction solvent until the tissue is colorless.

  • Saponification (Optional): If chlorophyll interference is a concern, saponify the extract to remove chlorophylls.

  • Partitioning: Partition the carotenoids into an immiscible organic solvent like hexane or diethyl ether.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the carotenoid extract in a suitable injection solvent (e.g., a mixture of mobile phase components).

  • HPLC Analysis: Inject the sample onto the C30 column. Elute the carotenoids using a suitable gradient program.

  • Detection and Quantification: Monitor the eluting carotenoids at their respective maximum absorbance wavelengths (e.g., ~286 nm for phytoene, ~450 nm for β-carotene and lutein). Identify and quantify the individual carotenoids by comparing their retention times and spectral data with those of authentic standards.

Experimental Workflow for Carotenoid Analysis

Carotenoid_Analysis_Workflow Start Start Sample_Harvest Harvest and Freeze Plant Tissue Start->Sample_Harvest Extraction Grind and Extract Pigments Sample_Harvest->Extraction Saponification Saponification (Optional) Extraction->Saponification Partitioning Partition into Organic Solvent Extraction->Partitioning No Saponification->Partitioning Yes Dry_and_Reconstitute Dry and Reconstitute Extract Partitioning->Dry_and_Reconstitute HPLC_Analysis Inject and Analyze by HPLC-PDA Dry_and_Reconstitute->HPLC_Analysis Quantification Identify and Quantify Carotenoids HPLC_Analysis->Quantification End End Quantification->End

Caption: Workflow for HPLC analysis of carotenoids.

Conclusion

This compound's herbicidal activity is a direct consequence of its potent inhibition of HPPD, which triggers a cascade of events leading to the indirect but highly effective disruption of carotenoid biosynthesis. This results in the accumulation of the colorless precursor phytoene and a depletion of photoprotective colored carotenoids, ultimately causing photo-oxidative destruction of chlorophyll and cell death. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's efficacy and its impact on plant pigment profiles. Further research focusing on the precise quantification of individual carotenoid changes in various plant species will provide a more complete understanding of this compound's mode of action and aid in the development of next-generation herbicides.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Sulcotrione in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the herbicide Sulcotrione in various water matrices. The protocols are based on established analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the confirmatory method, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) as a quantitative screening method, and an electrochemical method for rapid preliminary screening.

Overview of Analytical Methods

The detection of this compound in water at trace levels requires sensitive and selective analytical methods. Due to its chemical properties, chromatographic techniques coupled with mass spectrometry or UV detection are the most common approaches. Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration, significantly improving the limits of detection and quantification.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for this compound detection in water.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
LC-MS/MSSPE (Oasis HLB)0.5 - 10 ng/L0.5 - 10 ng/L94 - 112%[1][2]
HPLC-DADSPE1 - 50 ng/L--[1]
Electrochemical (DPV)Direct Analysis0.05 µM-93 - 109% (spiked river water)[3][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction and concentration of this compound from water samples prior to chromatographic analysis.

Materials:

  • Water sample

  • Oasis HLB SPE cartridges

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Trifluoroacetic acid anhydride (optional for multi-residue methods)

  • Nitrogen gas supply

  • SPE manifold

  • Glass fiber filters (0.7 µm)[5]

Protocol:

  • Sample Filtration: Filter the water sample through a 0.7 µm glass fiber filter to remove suspended particles.[5]

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the Oasis HLB cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge to equilibrate. Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL to 1 L of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes to remove excess water.

  • Elution: Elute the retained this compound from the cartridge with two 5 mL aliquots of a mixture of dichloromethane and methanol (80:20 v/v).[5]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for the subsequent chromatographic analysis.

Experimental Workflow for this compound Analysis in Water

experimental_workflow cluster_sample_prep Sample Preparation Water_Sample Water_Sample Filtration Filtration Water_Sample->Filtration 0.7 µm filter Electrochemical Electrochemical Screening Water_Sample->Electrochemical Direct Analysis SPE_Conditioning SPE_Conditioning Filtration->SPE_Conditioning Oasis HLB Sample_Loading Sample_Loading SPE_Conditioning->Sample_Loading SPE_Washing SPE_Washing Sample_Loading->SPE_Washing SPE_Drying SPE_Drying SPE_Washing->SPE_Drying Elution Elution SPE_Drying->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Reconstitution->LC_MS_MS HPLC_DAD HPLC-DAD Reconstitution->HPLC_DAD

Caption: General workflow for the analysis of this compound in water samples.

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the sensitive and selective quantification of this compound.[1][2][6]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B (isocratic)

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 387 -> 141

    • Qualifier: m/z 387 -> 259

    • (Note: These transitions are indicative and should be optimized for the specific instrument used.)

Quality Control:

  • Use of an isotopically labeled internal standard for this compound is recommended to correct for matrix effects and variations in instrument response.[2]

  • Analyze procedural blanks and spiked samples in each batch to ensure the absence of contamination and to assess method accuracy and precision.

Logical Relationship of Analytical Method Selection

method_selection Start Start: this compound Analysis in Water Screening Rapid Screening Needed? Start->Screening High_Sensitivity High Sensitivity & Confirmation Needed? Screening->High_Sensitivity No Electrochemical Electrochemical Method Screening->Electrochemical Yes HPLC_DAD HPLC-DAD Method High_Sensitivity->HPLC_DAD No LC_MS_MS LC-MS/MS Method High_Sensitivity->LC_MS_MS Yes Electrochemical->High_Sensitivity Positive Detection End End: Report Results HPLC_DAD->End LC_MS_MS->End

Caption: Decision tree for selecting an appropriate analytical method.

Analytical Method: HPLC-DAD

For routine monitoring and when MS/MS is not available, HPLC with DAD provides a reliable alternative for the quantification of this compound.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Diode-Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: Similar gradient to the LC-MS/MS method can be adapted.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for this compound)

Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the samples is determined from this calibration curve.

Screening Method: Differential Pulse Voltammetry (DPV)

This electrochemical method offers a rapid and simple alternative for the preliminary screening of this compound in water samples.[3][4]

Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode system:

    • Working Electrode: Glassy Carbon Electrode

    • Reference Electrode: Ag/AgCl

    • Counter Electrode: Platinum wire

Experimental Conditions:

  • Supporting Electrolyte: Britton-Robinson buffer (pH 3)

  • Potential Range: -0.6 V to -1.0 V vs. Ag/AgCl

  • Pulse Amplitude: 50 mV

  • Pulse Width: 50 ms

  • Scan Rate: 20 mV/s

Procedure:

  • Place the water sample (spiked with the supporting electrolyte) into the electrochemical cell.

  • Immerse the electrodes in the solution.

  • Record the differential pulse voltammogram.

  • The peak current at approximately -0.84 V is proportional to the concentration of this compound.

Note: This method is best suited for screening purposes. Positive results should be confirmed by a chromatographic method like LC-MS/MS.

Method Validation

All analytical methods used for the quantification of this compound in water should be properly validated according to established guidelines.[7][8] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

Application Note: High-Sensitivity Analysis of Sulcotrione Residues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of sulcotrione residues in environmental samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocols provided are tailored for researchers, scientists, and professionals in drug development and environmental monitoring. Detailed methodologies for sample preparation from soil and water matrices, along with optimized HPLC and MS/MS parameters, are described. The method validation demonstrates excellent accuracy, precision, and low limits of detection, making it suitable for routine trace-level residue analysis.

Introduction

This compound is a selective herbicide belonging to the triketone family, which is widely used for the control of broadleaf weeds and grasses in maize and sugarcane cultivation. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Due to its agricultural importance, monitoring its residues in soil and water is crucial to assess potential environmental impact and ensure food safety. This application note details a validated HPLC-MS/MS method for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation

Two distinct protocols are provided for the extraction of this compound from soil and water samples.

1.1. Soil Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method provides a simple and efficient extraction of this compound from complex soil matrices.

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil samples, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[1]

    • Add 10 mL of acetonitrile to the tube.

    • Add the extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥ 5000 rcf for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥ 5000 rcf for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

1.2. Water Sample Preparation: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is employed to concentrate this compound from water samples and remove interfering substances.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a 60 mg Waters Oasis HLB SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry.[2]

  • Sample Loading:

    • Pass 200 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[2]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining interferences.

  • Elution:

    • Dry the cartridge by passing air through it for 2 hours.

    • Elute the this compound from the cartridge with 6 mL of methanol into a clean collection tube.[3]

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[3]

    • Reconstitute the residue in 1 mL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B) and transfer to an autosampler vial for analysis.

HPLC-MS/MS Analysis

The analysis is performed using a High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

2.1. HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.05050
12.0595
15.0595
15.1955
20.0955

2.2. MS/MS Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 2

Table 2: this compound MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound329.0121.0 (Quantifier)0.13025
This compound329.0201.0 (Qualifier)0.13015

Method Validation and Performance

The analytical method was validated for its performance in terms of linearity, accuracy, precision, and limit of quantification (LOQ) in both soil and water matrices.

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 200 µg/L, with a correlation coefficient (R²) of >0.99 for both matrices.

Accuracy and Precision: The accuracy of the method was assessed through recovery studies at three different spiking levels. Precision was evaluated by determining the relative standard deviation (RSD) for replicate analyses.

Table 3: Method Validation Data for this compound

MatrixSpiking Level (µg/kg or µg/L)Mean Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
Soil1095.24.86.2
Soil5098.63.55.1
Soil10097.13.95.5
Water196.55.37.1
Water1099.22.84.5
Water5098.43.14.9

Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration at which the analyte could be quantified with acceptable accuracy and precision.

  • Soil: 10 µg/kg

  • Water: 1 µg/L

Visualization of Experimental Workflows

Sulcotrione_Analysis_Workflow cluster_soil Soil Sample Preparation (QuEChERS) cluster_water Water Sample Preparation (SPE) cluster_analysis Instrumental Analysis soil_sample 10g Soil Sample add_solvent Add 10mL Acetonitrile soil_sample->add_solvent add_salts Add MgSO4 & NaCl add_solvent->add_salts shake_centrifuge Shake & Centrifuge add_salts->shake_centrifuge d_spe d-SPE Cleanup (PSA & MgSO4) shake_centrifuge->d_spe soil_final Final Extract for Analysis d_spe->soil_final hplc_msms HPLC-MS/MS Analysis (MRM Mode) soil_final->hplc_msms water_sample 200mL Water Sample condition_spe Condition SPE (Oasis HLB) load_sample Load Sample water_sample->load_sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_analyte Elute with Methanol wash_spe->elute_analyte evap_reconstitute Evaporate & Reconstitute elute_analyte->evap_reconstitute water_final Final Extract for Analysis evap_reconstitute->water_final water_final->hplc_msms

References

Application Notes and Protocols for Sulcotrione Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcotrione is a selective herbicide belonging to the triketone class, widely used for the control of broadleaf and grass weeds in various crops.[1][2] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][4] This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols.[2] The inhibition of HPPD leads to a depletion of plastoquinone, which is an essential cofactor for phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis.[1][5][6] The resulting disruption in carotenoid production leads to the degradation of chlorophyll in the presence of light, causing the characteristic bleaching or whitening of plant tissues, ultimately leading to plant death.[2][3]

The quantification of this compound in environmental samples and in the context of drug discovery and development is crucial for assessing its efficacy, environmental fate, and potential for crop injury. Bioassays provide a cost-effective and biologically relevant method for detecting and quantifying the phytotoxic effects of herbicides like this compound. This document provides detailed protocols for two distinct bioassay methods for this compound quantification: a whole-cell colorimetric bioassay using recombinant Escherichia coli and a plant-based bioassay using sensitive indicator species.

Signaling Pathway of this compound Action

The herbicidal activity of this compound is initiated by its binding to and inhibition of the HPPD enzyme. This molecular initiating event triggers a cascade of downstream effects that culminate in plant death. The key steps in this pathway are illustrated below.

Sulcotrione_Pathway cluster_tyrosine Tyrosine Catabolism cluster_plastoquinone Plastoquinone Synthesis cluster_carotenoid Carotenoid Biosynthesis cluster_effects Physiological Effects Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone This compound This compound This compound->HPPD PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Phytoene Phytoene Phytoene->PDS Zeta_Carotene ζ-Carotene PDS->Zeta_Carotene Carotenoids Carotenoids Zeta_Carotene->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Necrosis Chlorophyll->Bleaching

Figure 1: Mechanism of action of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize quantitative data from representative bioassays for this compound and other HPPD inhibitors. These values can be used as a reference for data comparison and for establishing positive controls in experimental setups.

Table 1: Inhibitory Concentration (IC50) and Detection Limits of HPPD Inhibitors using an E. coli Colorimetric Bioassay

CompoundIC50 (µM)Limit of Detection (µM)Reference
This compound0.15 ± 0.020.038[7]
Mesotrione0.12 ± 0.010.069[7]
Tembotrione0.09 ± 0.010.051[7]
Leptospermone>2020[7]

Table 2: Effective Concentration (EC50) of this compound on Various Plant Species

Plant SpeciesEndpointEC50Reference
Lemna paucicostataGrowth Inhibition0.003 µM[8]
Sugar BeetFresh Weight Reduction8.6 ± 1.8 g ai ha⁻¹[9]
LettuceFresh Weight Reduction14.9 ± 2.0 g ai ha⁻¹[9]
Green BeanFresh Weight Reduction29.8 ± 11.0 g ai ha⁻¹[9]
CucumberFresh Weight Reduction41.6 ± 7.3 g ai ha⁻¹[9]
PeaFresh Weight Reduction52.9 ± 6.4 g ai ha⁻¹[9]
SoybeanFresh Weight Reduction67.9 ± 30.3 g ai ha⁻¹[9]

Experimental Protocols

Protocol 1: Whole-Cell Colorimetric Bioassay for this compound Quantification

This protocol describes a high-throughput method for quantifying this compound based on the inhibition of a recombinant plant HPPD expressed in E. coli. The bioassay relies on the production of a soluble melanin-like pigment from tyrosine catabolism, which is inhibited in the presence of HPPD inhibitors like this compound.[3][7]

Materials:

  • Recombinant E. coli strain expressing a plant HPPD (e.g., from Arabidopsis thaliana)

  • Luria-Bertani (LB) medium with appropriate antibiotic for plasmid selection (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-Tyrosine

  • This compound standard solutions

  • 96-well microplates

  • Microplate reader

  • Incubator shaker

Experimental Workflow:

E_coli_Bioassay_Workflow Start Start Culture Inoculate E. coli in LB medium with antibiotic Start->Culture Incubate1 Incubate at 37°C with shaking until OD600 reaches 0.6-0.8 Culture->Incubate1 Induce Induce HPPD expression with IPTG Incubate1->Induce Prepare_Plate Aliquot induced culture into 96-well plate Induce->Prepare_Plate Add_Reagents Add L-Tyrosine and varying concentrations of this compound Prepare_Plate->Add_Reagents Incubate2 Incubate at 37°C with shaking for 24 hours Add_Reagents->Incubate2 Centrifuge Centrifuge the microplate to pellet the cells Incubate2->Centrifuge Measure Measure absorbance of the supernatant at 405 nm Centrifuge->Measure Analyze Analyze data and generate dose-response curve Measure->Analyze End End Analyze->End

Figure 2: Workflow for the E. coli colorimetric bioassay.

Procedure:

  • Prepare Inoculum: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1. Incubate at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.

  • Induction: Induce HPPD expression by adding IPTG to a final concentration of 1 mM. Continue to incubate for another 3-4 hours at 37°C.

  • Plate Setup:

    • Prepare a stock solution of L-Tyrosine (e.g., 10 mg/mL in 1 M HCl, then dilute in water).

    • Prepare serial dilutions of this compound standard solutions in the appropriate solvent.

    • In a 96-well microplate, add the induced E. coli culture to each well.

    • Add L-Tyrosine to each well to a final concentration of 0.75 mg/mL.

    • Add the this compound dilutions to the respective wells. Include a negative control (no this compound) and a blank (medium only).

  • Incubation: Cover the plate and incubate at 37°C with shaking (900 rpm) for 24 hours.

  • Measurement: After incubation, centrifuge the microplate to pellet the bacterial cells. Transfer the supernatant to a new microplate and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the negative control. Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Plant-Based Bioassay for this compound Quantification

This protocol describes a greenhouse or growth chamber-based bioassay using sensitive plant species to determine the presence and biological activity of this compound in soil or water samples.

Materials:

  • Seeds of a sensitive indicator species (e.g., sugar beet, lettuce, or Lemna paucicostata)

  • Herbicide-free soil or growth medium

  • Pots or petri dishes

  • This compound standard solutions

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

  • Balance for fresh weight measurement

  • Camera for visual documentation

Experimental Workflow:

Plant_Bioassay_Workflow Start Start Prepare_Soil Prepare pots with herbicide-free soil or collect field soil samples Start->Prepare_Soil Apply_Herbicide Apply varying concentrations of this compound to the soil surface or growth medium Prepare_Soil->Apply_Herbicide Plant_Seeds Sow seeds of the indicator species in each pot Apply_Herbicide->Plant_Seeds Grow_Plants Place pots in a controlled environment (growth chamber or greenhouse) Plant_Seeds->Grow_Plants Monitor_Growth Monitor for germination and visual symptoms of injury (e.g., bleaching) Grow_Plants->Monitor_Growth Harvest Harvest plants after a defined period (e.g., 14-21 days) Monitor_Growth->Harvest Measure_Endpoint Measure endpoint: fresh/dry weight, plant height, or visual injury score Harvest->Measure_Endpoint Analyze Analyze data and generate dose-response curve Measure_Endpoint->Analyze End End Analyze->End

Figure 3: Workflow for the plant-based bioassay.

Procedure:

  • Soil Preparation:

    • For testing pure compound: Fill pots with a known weight of herbicide-free soil or a suitable growth medium.

    • For testing field samples: Collect representative soil samples from the area of interest. Also, collect a control soil sample from an area known to be free of herbicide residues.

  • Herbicide Application:

    • For pure compound: Prepare serial dilutions of this compound. Apply a known volume of each dilution evenly to the soil surface of the pots. Include a solvent-only control.

    • For field samples: Use the collected soil directly in the pots.

  • Planting: Sow a predetermined number of seeds of the chosen indicator species in each pot at a consistent depth.

  • Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16-hour photoperiod). Water the plants as needed, ensuring consistent moisture levels across all treatments.

  • Monitoring and Data Collection:

    • Observe the plants regularly for signs of phytotoxicity, such as bleaching, stunting, and necrosis.

    • After a predefined period (e.g., 14 to 21 days), harvest the above-ground plant material from each pot.

    • Measure the fresh weight of the harvested biomass. Alternatively, dry the plant material in an oven at 60-70°C to a constant weight and record the dry weight.

    • Visual injury can be scored on a scale of 0% (no injury) to 100% (plant death).

  • Data Analysis:

    • Calculate the percent reduction in fresh/dry weight or the average injury score for each treatment relative to the control.

    • Plot the percent reduction or injury score against the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration causing a 50% response).

Conclusion

The bioassays described provide robust and sensitive methods for the quantification of this compound. The E. coli-based colorimetric assay is a rapid, high-throughput method suitable for screening large numbers of samples, while the plant-based bioassay provides a more direct measure of the herbicide's phytotoxic effects under conditions that more closely mimic the natural environment. The choice of bioassay will depend on the specific research question, sample matrix, and available resources. For regulatory purposes and to confirm bioassay results, it is often recommended to use a chemical analysis method such as High-Performance Liquid Chromatography (HPLC) for validation.[7]

References

Application Notes and Protocols for Sulcotrione in Maize Weed Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the application of sulcotrione, a selective herbicide, for weed management in maize cultivation. This document details its mechanism of action, summarizes key efficacy data from various studies, and provides standardized protocols for conducting weed control experiments.

Introduction

This compound is a triketone herbicide that provides effective control of a wide spectrum of broadleaf and some grass weeds in maize.[1] Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biosynthesis of carotenoids.[2] This inhibition leads to the bleaching of susceptible weeds, followed by necrosis and death.[2] Understanding the proper application and efficacy of this compound is crucial for developing effective and sustainable weed management strategies in maize production.

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit the HPPD enzyme. This enzyme is critical for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

The inhibition of HPPD leads to a cascade of effects:

  • Depletion of Plastoquinone: Reduced plastoquinone levels indirectly inhibit carotenoid synthesis.

  • Carotenoid Deficiency: Carotenoids are vital for protecting chlorophyll from photo-oxidation.

  • Chlorophyll Degradation: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms.

  • Cellular Damage: The accumulation of toxic intermediates and oxidative stress ultimately results in cell death.

Sulcotrione_Mechanism_of_Action cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Effect of this compound Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Homogentisate Homogentisate HPPA->Homogentisate HPPD Enzyme HPPD_Inhibition HPPD Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Phytoene_Desaturase Phytoene Desaturase (Active) Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Catalyzes Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection This compound This compound This compound->HPPD_Inhibition Inhibits Bleaching Bleaching & Necrosis HPPD_Inhibition->Bleaching Leads to

Figure 1: Mechanism of action of this compound.

Data Presentation: Efficacy of this compound

The following tables summarize quantitative data from various studies on the efficacy of this compound for weed control in maize.

Table 1: Efficacy of this compound with Adjuvants on Barnyardgrass (Echinochloa crus-galli)

TreatmentApplication RateAdjuvantWeed Control (%)
This compoundFull RateNone (Neutral Solution)90
This compoundReduced RateNone (Neutral Solution)74-78
This compoundReduced RateMSO81-86
This compoundReduced RateNIS 181-86
This compoundReduced RateNIS 281-86
This compoundFull RateNone (Acidic Solution - Acetic Acid)71
This compoundFull RateNone (Acidic Solution - Citric Acid)83
This compoundReduced RateMSO (Acidic Solution - Citric Acid)91-93
This compoundReduced RateNIS 1 (Acidic Solution - Citric Acid)91-93
This compoundReduced RateNIS 2 (Acidic Solution - Citric Acid)91-93
Data sourced from a greenhouse experiment.[3]

Table 2: Application Rates of this compound in Tank Mixtures for Pre-emergence Weed Control in Maize

This compound 250 SC (L/ha)Atrazine 900 g/kg WG ( kg/ha )Acetochlor 840 g/L EC (L/ha)Soil Clay Content (%)
0.17 - 0.470.50.25 - 0.70 - 10
0.17 - 0.470.750.25 - 0.711 - 15
0.33 - 0.50.90.5 - 0.7516 - 20
0.33 - 0.51.00.5 - 0.7521 - 50
Application rates are dependent on soil type and weed pressure.[1]

Table 3: Application Rates of this compound in Tank Mixtures for Post-emergence Weed Control in Maize

This compound 250 SC (L/ha)Atrazine 900 g/kg WG ( kg/ha )
0.27 - 0.470.4 - 0.7
Recommended as a follow-up to a pre-emergence treatment.[1]

Experimental Protocols

This section outlines detailed methodologies for conducting experiments to evaluate the efficacy and phytotoxicity of this compound in maize.

Greenhouse Efficacy Study

This protocol is designed to assess the efficacy of this compound formulations on specific weed species under controlled conditions.

Materials:

  • Weed seeds (e.g., Barnyardgrass - Echinochloa crus-galli)

  • Pots (1.0 L, 15 cm diameter)

  • Potting mix (soil and peat, 1:1 ratio)

  • This compound formulation

  • Adjuvants (e.g., Methylated Seed Oil, Non-ionic Surfactants)

  • pH adjusters (e.g., citric acid, acetic acid)

  • Laboratory sprayer with appropriate nozzles

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

Procedure:

  • Planting: Fill pots with the potting mix and plant weed seeds. After emergence, thin seedlings to a uniform number per pot (e.g., eight).

  • Herbicide Preparation: Prepare the spray solutions. For a full rate, follow the manufacturer's recommendation. For reduced rates, dilute accordingly. If testing adjuvants or pH modifiers, add them to the spray solution as per the experimental design.

  • Application: Apply the herbicide treatments to the weeds at a specific growth stage (e.g., three-leaf stage). Use a laboratory sprayer calibrated to deliver a consistent volume.

  • Incubation: Place the treated pots in a growth chamber or greenhouse with controlled environmental conditions (e.g., 25°C day/20°C night, 16h photoperiod, 60% relative humidity).

  • Data Collection:

    • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the weeds in each pot. Determine the fresh weight and then dry the biomass at 60°C to a constant weight to determine the dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Field Trial for Efficacy and Phytotoxicity

This protocol outlines a field experiment to evaluate the performance of this compound under real-world agricultural conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with at least three or four replications.

  • Plot Size: Minimum of 10 square meters per plot.

  • Treatments: Include an untreated weedy check, a weed-free control (manual weeding), and various this compound treatments (different rates, timings, and tank mixtures).

Procedure:

  • Site Selection and Preparation: Choose a field with a known history of weed infestation. Prepare the seedbed according to standard agricultural practices for maize.

  • Planting: Plant maize at the recommended seeding rate and spacing.

  • Herbicide Application:

    • Pre-emergence: Apply treatments within a few days of planting before maize or weeds emerge.

    • Post-emergence: Apply treatments when maize is at a specific growth stage (e.g., 4-6 leaf stage) and weeds are actively growing.

    • Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure uniform application. Record environmental conditions (temperature, humidity, wind speed) during application.

  • Data Collection:

    • Weed Density and Biomass: At regular intervals (e.g., 30 and 60 DAT), use quadrats to count the number of weeds and collect above-ground weed biomass from a defined area within each plot.

    • Weed Control Efficacy: Visually assess weed control as a percentage compared to the untreated control.

    • Maize Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0 (no injury) to 100 (plant death). Symptoms to look for include chlorosis (yellowing), stunting, and necrosis.

    • Crop Yield: At maturity, harvest the maize from the central rows of each plot to determine grain yield. Adjust yield to a standard moisture content.

  • Statistical Analysis: Analyze the collected data using ANOVA to evaluate the effects of the different herbicide treatments on weed control, crop phytotoxicity, and maize yield.

Field_Trial_Workflow start Start: Site Selection & Preparation planting Maize Planting start->planting pre_em Pre-emergence Application planting->pre_em Optional post_em Post-emergence Application planting->post_em data_collection Data Collection (Weed Control, Phytotoxicity) post_em->data_collection yield_measurement Maize Harvest & Yield Measurement data_collection->yield_measurement analysis Statistical Analysis yield_measurement->analysis end End: Report Findings analysis->end

Figure 2: Workflow for a field trial of this compound.

Conclusion

This compound is an effective herbicide for weed control in maize, particularly when applied under optimal conditions and, in some cases, with the addition of appropriate adjuvants. The protocols provided here offer a standardized framework for researchers to conduct robust studies to further evaluate and optimize the use of this compound in various agricultural settings. Careful attention to experimental design, application techniques, and data collection is essential for generating reliable and meaningful results.

References

Experimental Design for Sulcotrione Efficacy Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing robust efficacy trials for the herbicide sulcotrione. The protocols outlined below are based on established methodologies to ensure reliable and reproducible data for regulatory submission and product development.

Introduction

This compound is a selective herbicide belonging to the triketone class of compounds. Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a key component in the biochemical pathway responsible for plastoquinone and subsequent carotenoid biosynthesis in plants.[2] The inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[1][3] The resulting effect on susceptible weeds is a characteristic bleaching of the foliage, followed by necrosis and death.[1][3]

Efficacy trials are essential to determine the optimal application rates, spectrum of controlled weeds, and crop safety of this compound formulations. These studies are typically conducted under controlled greenhouse conditions and in diverse field environments to evaluate performance across various soil types and climates.

Signaling Pathway of this compound

The herbicidal activity of this compound is initiated by its inhibition of the HPPD enzyme, which disrupts the carotenoid biosynthesis pathway.

Sulcotrione_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Mechanism of Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA HGA Homogentisic acid (HGA) HPPA->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Phytoene Phytoene Plastoquinone->Phytoene Phytoene Desaturase (PDS) activation Carotenoids Carotenoids Phytoene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photodegradation Chlorophyll Photodegradation Chlorophyll->Photodegradation This compound This compound HPPD HPPD Enzyme This compound->HPPD Inhibition hppd_step hppd_step

Caption: Mechanism of action of this compound via HPPD inhibition.

Experimental Protocols

Greenhouse Efficacy Trials

Greenhouse trials provide a controlled environment to assess the intrinsic activity of this compound on target weed species.

3.1.1. Experimental Design

A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse.[3]

  • Treatments: Include a range of this compound application rates, an untreated control, and a commercial standard herbicide for comparison.

  • Replicates: A minimum of four replicates should be used for each treatment.[3]

  • Experimental Unit: Each pot containing a single plant is considered an experimental unit.

3.1.2. Materials and Methods

  • Plant Material: Use certified seeds of common weed species such as barnyardgrass (Echinochloa crus-galli), common lambsquarters (Chenopodium album), and redroot pigweed (Amaranthus retroflexus).

  • Growth Conditions: Grow plants in a standardized soil mix in pots. Maintain greenhouse conditions appropriate for the target weed species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Apply this compound when weeds are at the 2-4 leaf stage.[3] Use a laboratory track sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha).[3]

3.1.3. Data Collection

  • Visual Efficacy Assessment: Evaluate weed control at 7, 14, and 21 days after treatment (DAT) using a percentage scale (0% = no effect, 100% = complete kill).[3]

  • Fresh Weight Reduction: At 21 DAT, harvest the above-ground biomass of each plant and record the fresh weight. Calculate the percent reduction in fresh weight relative to the untreated control.[3][4]

Field Efficacy Trials

Field trials are crucial for evaluating the performance of this compound under real-world agricultural conditions.

3.2.1. Experimental Design

Utilize a randomized complete block design with a minimum of three to four replications.[5] Plot sizes should be adequate for representative weed populations and to minimize spray drift between plots.

3.2.2. Site Selection and Management

Select field sites with a natural and uniform infestation of the target weed species. The soil type, organic matter content, and pH should be documented for each site.

3.2.3. Herbicide Application

Apply this compound using a calibrated backpack or tractor-mounted sprayer. Application timing should correspond to the recommended growth stage of the target weeds. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

3.2.4. Data Collection

  • Weed Control Efficacy: Visually assess weed control on a percentage scale at regular intervals after application.

  • Crop Phytotoxicity: For trials in crops, visually assess any signs of injury to the crop plants (e.g., stunting, chlorosis, necrosis) using a percentage scale.[2]

  • Yield Data: At crop maturity, harvest the treated plots and determine the crop yield to assess the long-term impact of the weed control treatments.

Experimental Workflow

The following diagram outlines the typical workflow for a this compound efficacy trial.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Trial Execution cluster_data Phase 3: Data Collection and Analysis A Define Objectives and Treatments B Select and Prepare Trial Site/Greenhouse A->B C Experimental Design (RCBD) B->C D Sow Weed and/or Crop Seeds C->D E Plant Growth to Target Stage D->E F Calibrate Sprayer E->F G Prepare Herbicide Solutions F->G H Apply Treatments G->H I Visual Assessments (Efficacy & Phytotoxicity) H->I 7, 14, 21 DAT J Biomass Measurement (Fresh/Dry Weight) I->J 21 DAT K Yield Data Collection (Field Trials) I->K J->K L Statistical Analysis K->L M Final Report L->M

Caption: Generalized workflow for this compound efficacy trials.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Example of Greenhouse Efficacy Data Presentation

TreatmentApplication Rate (g a.i./ha)Visual Control (%) at 14 DATFresh Weight Reduction (%)
Untreated Control000
This compound1508578
This compound2009592
This compound2509998
Commercial StandardX9288

Table 2: Example of Field Phytotoxicity Data Presentation

TreatmentApplication Rate (g a.i./ha)Crop Injury (%) at 7 DATCrop Injury (%) at 14 DAT
Untreated Control000
This compound20052
This compound400 (2x Rate)158
Commercial StandardX83

Statistical Analysis

Data from efficacy trials should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects. Mean separation tests, such as Tukey's HSD or Duncan's Multiple Range Test, should be used to compare individual treatment means.

By adhering to these detailed application notes and protocols, researchers can generate high-quality, defensible data on the efficacy of this compound, contributing to its successful development and registration.

References

Protocol for Determining the Soil Adsorption and Desorption of Sulcotrione

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcotrione is a selective herbicide used for the control of broadleaf weeds and grasses in maize and sugarcane. Understanding its fate and behavior in the soil environment is crucial for assessing its potential for leaching into groundwater and its overall environmental impact. A key process governing the mobility and bioavailability of this compound in soil is adsorption-desorption. This document provides a detailed protocol for studying the soil adsorption-desorption characteristics of this compound using the widely accepted batch equilibrium method, based on the OECD Guideline 106.

The adsorption of this compound to soil particles can reduce its concentration in the soil solution, thereby limiting its uptake by non-target organisms and its potential for transport. Conversely, desorption determines the reversibility of this process and the potential for the herbicide to be released back into the soil solution. The Freundlich and Langmuir isotherm models are commonly used to describe the adsorption behavior of pesticides in soil. For this compound, studies have shown that the Freundlich model often provides a good fit for the adsorption isotherms.[1][2] The primary soil property influencing this compound adsorption appears to be clay content, with organic matter and pH having less influence.[1][2]

Data Presentation

The quantitative data from adsorption-desorption experiments are typically summarized using the parameters of the Freundlich and Langmuir isotherm models.

Table 1: Freundlich Adsorption and Desorption Parameters for this compound in Various Soils

Soil TypeOrganic Carbon (%)Clay (%)pHKf (µg1-n mLn g-1)n (dimensionless)Kf,des (µg1-ndes mLndes g-1)ndes (dimensionless)Reference
Martinique2.860.07.52.5NDNDND[2]
Belgium2.125.06.51.5NDNDND[2]
Landes3.55.05.50.8NDNDND[2]
Perpignan1.210.08.00.4NDNDND[2]

ND: Not Determined in the cited literature. The Freundlich adsorption coefficient (Kfa) for this compound has been reported to range from 0.4 to 27.0.[1][2]

Table 2: Langmuir Adsorption Parameters for this compound in Various Soils

Soil TypeOrganic Carbon (%)Clay (%)pHKL (mL µg-1)qmax (µg g-1)Reference
Data not available in the reviewed literature.

Note: The available literature suggests that the Freundlich model provides a better fit for this compound adsorption data, and thus Langmuir parameters are not commonly reported.

Experimental Protocol: Batch Equilibrium Method

This protocol outlines the steps for determining the adsorption and desorption of this compound in soil.

1. Materials and Reagents

  • Soils: A minimum of three different soil types with varying physicochemical properties (e.g., organic carbon content, clay content, pH). Soils should be air-dried and sieved through a 2-mm mesh.

  • This compound: Analytical standard of known purity.

  • 14C-labeled this compound (optional): For studies requiring high sensitivity and tracking of the molecule.

  • Calcium Chloride (CaCl2) Solution (0.01 M): Dissolve 1.47 g of CaCl2·2H2O in 1 L of deionized water. This solution is used to maintain a constant ionic strength and to minimize cation exchange effects.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and deionized water for preparing standards and mobile phases.

  • Centrifuge Tubes: 50 mL polypropylene or glass tubes with screw caps.

  • Shaker: Orbital or reciprocal shaker capable of constant temperature incubation.

  • Centrifuge: Capable of reaching at least 2000 x g.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS/MS) detector for quantification of this compound. A Liquid Scintillation Counter (LSC) is required if using 14C-labeled this compound.

2. Preliminary Experiments

  • Equilibrium Time Determination: To determine the time required to reach adsorption equilibrium, conduct a kinetic study.

    • Prepare a set of centrifuge tubes for each soil type.

    • Add a known mass of soil (e.g., 2 g) to each tube.

    • Add a known volume (e.g., 10 mL) of a single this compound solution (e.g., 1 µg/mL in 0.01 M CaCl2) to each tube.

    • Agitate the tubes for different time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 16, 24, and 48 hours).

    • After each time point, centrifuge the tubes and analyze the supernatant for the this compound concentration.

    • Equilibrium is reached when the concentration of this compound in the supernatant remains constant over time. Equilibrium for this compound is typically reached within 4 to 12 hours.[2]

3. Adsorption Isotherm Experiment

  • Preparation of this compound Solutions: Prepare a series of this compound solutions of different initial concentrations (Ci) in 0.01 M CaCl2. A typical range for this compound could be from 0.1 to 20 mg L-1.

  • Incubation:

    • For each soil type, weigh a known amount of soil (e.g., 2 g) into a series of centrifuge tubes.

    • Add a known volume (e.g., 10 mL) of each this compound working solution to the respective tubes. This results in a 1:5 soil-to-solution ratio.

    • Include control samples containing only the this compound solution (no soil) to check for adsorption to the container walls.

    • Include blank samples containing soil and 0.01 M CaCl2 solution (no this compound) to check for interfering compounds.

    • Securely cap the tubes and place them on a shaker at a constant temperature (e.g., 25 ± 1 °C) for the predetermined equilibrium time.

  • Phase Separation and Analysis:

    • After shaking, centrifuge the tubes at a sufficient speed and duration (e.g., 2000 x g for 20 minutes) to separate the solid and liquid phases.

    • Carefully collect an aliquot of the supernatant (aqueous phase).

    • Analyze the concentration of this compound in the supernatant (Ce) using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Calculation:

    • The amount of this compound adsorbed to the soil (Cs in µg/g) is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase: Cs = (Ci - Ce) * (V/M) Where:

      • Ci = Initial concentration of this compound (µg/mL)

      • Ce = Equilibrium concentration of this compound in the supernatant (µg/mL)

      • V = Volume of the solution (mL)

      • M = Mass of the soil (g)

    • Plot Cs versus Ce to generate the adsorption isotherm.

    • Fit the data to the Freundlich and Langmuir models to determine the adsorption coefficients.

4. Desorption Experiment

  • Procedure:

    • After the removal of the supernatant for the adsorption analysis, a known volume of fresh 0.01 M CaCl2 solution (without this compound) is added to the remaining soil pellet in the centrifuge tubes.

    • The tubes are then shaken again for the same equilibrium time and at the same temperature as in the adsorption experiment.

    • After shaking, the tubes are centrifuged, and the supernatant is collected for analysis of the desorbed this compound concentration (Cdes).

  • Data Calculation:

    • The amount of this compound desorbed is determined, and the desorption coefficient (Kdes) can be calculated. The data can also be fitted to the Freundlich model to obtain desorption parameters (Kf,des and ndes).

Visualization of Experimental Workflow

Sulcotrione_Adsorption_Desorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Experiment cluster_desorption Desorption Experiment cluster_data Data Analysis soil_prep Soil Preparation (Air-dry, Sieve <2mm) ad_setup Add Soil & this compound Solutions to Tubes soil_prep->ad_setup sol_prep This compound & CaCl2 Solution Preparation sol_prep->ad_setup ad_shake Shake for Equilibrium Time ad_setup->ad_shake ad_centrifuge Centrifuge ad_shake->ad_centrifuge ad_supernatant Collect Supernatant ad_centrifuge->ad_supernatant des_setup Add Fresh CaCl2 to Soil Pellet ad_centrifuge->des_setup Use Soil Pellet ad_analysis Analyze Supernatant (Ce) ad_supernatant->ad_analysis ad_calc Calculate Adsorbed Amount (Cs) ad_analysis->ad_calc isotherm Plot Adsorption Isotherm (Cs vs. Ce) ad_calc->isotherm des_shake Shake for Equilibrium Time des_setup->des_shake des_centrifuge Centrifuge des_shake->des_centrifuge des_supernatant Collect Supernatant des_centrifuge->des_supernatant des_analysis Analyze Supernatant (Cdes) des_supernatant->des_analysis des_calc Calculate Desorbed Amount des_analysis->des_calc modeling Fit Data to Freundlich & Langmuir Models isotherm->modeling

Caption: Workflow for this compound Soil Adsorption-Desorption Study.

References

Application Notes and Protocols for Assessing Sulcotrione Resistance in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulcotrione is a selective herbicide belonging to the triketone family. It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (WSSA/HRAC Group 27).[1] This enzyme is a critical component in the tyrosine catabolic pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[2] Inhibition of HPPD leads to a depletion of these vital compounds, which indirectly disrupts carotenoid biosynthesis.[2][3] The lack of carotenoids results in the photo-destruction of chlorophyll, causing the characteristic bleaching or whitening of susceptible plant tissues, ultimately leading to plant death.[1][2][3]

The recurrent use of this compound and other HPPD-inhibiting herbicides has led to the evolution of resistant weed populations. Understanding and identifying this resistance is crucial for effective weed management. Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). TSR involves mutations in the HPPD gene that reduce the herbicide's binding affinity to the enzyme. NTSR mechanisms involve factors other than the herbicide's target site, such as reduced herbicide uptake or translocation, or more commonly, enhanced herbicide metabolism by enzyme families like cytochrome P450s (P450s) or glycosyltransferases (GTs).[3][4]

This document provides detailed protocols for a range of methods to assess this compound resistance in weeds, from whole-plant bioassays to molecular diagnostics.

This compound's Mode of Action and Resistance Pathway

The following diagram illustrates the biochemical pathway affected by this compound and the points at which resistance mechanisms can act.

Figure 1: Simplified pathway of this compound action and resistance.

Whole-Plant Dose-Response Bioassay

This is the most definitive method for confirming herbicide resistance at the whole-plant level.[5][6] It quantifies the level of resistance by determining the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀) for both suspected resistant (R) and known susceptible (S) populations.

Protocol

1.1. Seed Collection and Plant Cultivation:

  • Collect mature seeds from at least 10-30 surviving plants in the putative resistant field.[7] For comparison, obtain seeds from a population known to be susceptible to this compound.

  • Germinate seeds in trays containing a standard potting mix. Germination methods may need to be optimized depending on the weed species and seed dormancy.[7][8]

  • Once seedlings reach a consistent growth stage (e.g., 2-4 true leaves), transplant them into individual pots (e.g., 10 cm diameter).[7][8]

  • Grow plants in a greenhouse or controlled environment chamber with standardized conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

1.2. Herbicide Application:

  • Prepare a stock solution of a commercial formulation of this compound.

  • Apply the herbicide solutions to the plants at the 3-4 leaf stage using a calibrated cabinet sprayer to ensure uniform coverage.[5] Include a non-treated control for each population.

  • Use a minimum of 4-5 replicate plants per dose for each population.[5]

1.3. Data Collection and Analysis:

  • Assess plant injury visually at 14 and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).

  • At 21 DAT, harvest the above-ground biomass for each plant and record the fresh weight. Dry the biomass at 60-70°C for 72 hours to determine the dry weight.

  • Express the biomass data as a percentage of the non-treated control for each population.

  • Analyze the data using a non-linear regression model, typically a three or four-parameter log-logistic function, to generate dose-response curves.[10]

    • y = c + {d - c} / (1 + exp(b(log(x) - log(GR₅₀))))

  • From the model, calculate the GR₅₀ value (the herbicide dose causing 50% growth reduction).

  • The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population (RI = GR₅₀-R / GR₅₀-S).[11]

Data Presentation

Table 1: Example Dose-Response Data for this compound on Susceptible (S) and Resistant (R) Weed Biotypes.

Herbicide Dose (g a.i./ha) Susceptible (S) Biotype (% Growth Reduction) Resistant (R) Biotype (% Growth Reduction)
0 0 0
37.5 45 10
75 78 25
150 (1x Rate) 95 48
300 100 75
600 100 92
Calculated GR₅₀ 41.2 155.8

| Resistance Index (RI) | - | 3.8 |

Note: Data are hypothetical for illustrative purposes.

In Vitro HPPD Enzyme Assay

This biochemical assay directly measures the activity of the HPPD enzyme and its inhibition by this compound. It is particularly useful for identifying target-site resistance where the enzyme from the R biotype is less sensitive to the herbicide than the enzyme from the S biotype.

Protocol

2.1. Plant Material and Enzyme Extraction:

  • Use young, actively growing leaf tissue from both S and R plants (grown as described in 1.1).

  • Homogenize ~1 g of leaf tissue in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.8, 10% glycerol, 1 mM DTT, 1 mM EDTA, and protease inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2.2. Enzyme Activity Measurement:

  • The assay measures the consumption of oxygen during the conversion of the substrate, 4-hydroxyphenylpyruvate (HPP), to homogentisate. This can be monitored using an oxygen electrode or a spectrophotometric method.[12]

  • The reaction mixture should contain assay buffer, the enzyme extract, cofactors (like ascorbate), and the substrate (HPP).[12]

  • To test for inhibition, pre-incubate the enzyme extract with a range of this compound concentrations before adding the HPP substrate to start the reaction.

  • Measure the rate of reaction for each herbicide concentration.

2.3. Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to a control with no herbicide.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Use non-linear regression to fit the data and determine the IC₅₀ value (the herbicide concentration required to inhibit enzyme activity by 50%).

  • Calculate the Resistance Index (RI = IC₅₀-R / IC₅₀-S). A high RI value strongly suggests target-site resistance.

Data Presentation

Table 2: Example HPPD Enzyme Inhibition Data.

This compound Conc. (µM) Susceptible (S) Biotype (% Inhibition) Resistant (R) Biotype (% Inhibition)
0.01 25 5
0.1 60 15
1 90 45
10 98 80
100 100 95
Calculated IC₅₀ 0.06 µM 1.15 µM

| Resistance Index (RI) | - | 19.2 |

Note: Data are hypothetical for illustrative purposes.

Molecular Assays for Target-Site Resistance

Molecular techniques provide a rapid method to detect known mutations in the HPPD gene that confer resistance.[13]

Protocol

3.1. DNA Extraction and PCR Amplification:

  • Extract genomic DNA from leaf tissue of S and R plants using a commercial kit or standard CTAB protocol.

  • Design PCR primers to amplify the entire coding sequence of the HPPD gene. This may require multiple overlapping primer pairs based on known sequences from related species.

  • Perform PCR using a high-fidelity DNA polymerase.

3.2. Gene Sequencing and Analysis:

  • Purify the PCR products and send them for Sanger sequencing.

  • Align the DNA sequences from the R and S plants using bioinformatics software (e.g., MEGA, Geneious).

  • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant plant's HPPD enzyme.

Workflow Diagram

Molecular_Workflow start Collect Leaf Tissue (Suspected R and Known S) dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of HPPD Gene dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Alignment and Comparison sequencing->analysis decision Amino Acid Substitution Found? analysis->decision tsr_confirmed Target-Site Resistance (TSR) Confirmed decision->tsr_confirmed Yes no_tsr No TSR Detected (Resistance may be NTSR) decision->no_tsr No

Figure 2: Workflow for molecular detection of target-site resistance.

Assays for Non-Target-Site (Metabolic) Resistance

If whole-plant assays confirm resistance but no target-site mutation is found, the mechanism is likely NTSR, often due to enhanced metabolism.

Protocol: Excised Leaf Assay

This method can provide evidence of enhanced herbicide metabolism without prior knowledge of the specific genes involved.[14]

4.1. Assay Preparation:

  • Grow S and R plants to the 4-6 leaf stage.

  • Excise a single, similar-sized leaf from each plant.

  • Place the petiole of each leaf in a small vial containing a solution with radioactively labeled (e.g., ¹⁴C) this compound.

4.2. Incubation and Extraction:

  • Allow the leaves to take up the herbicide solution for a set period (e.g., 4-8 hours) under controlled light and temperature.

  • After incubation, thoroughly rinse the leaf surface to remove any unabsorbed herbicide.

  • Homogenize the leaf tissue in a solvent (e.g., acetonitrile/water) to extract the herbicide and its metabolites.

4.3. Analysis:

  • Separate the parent herbicide from its metabolites using High-Performance Liquid Chromatography (HPLC).

  • Quantify the amount of parent ¹⁴C-sulcotrione remaining and the amount of ¹⁴C-metabolites formed using a radioactivity detector.

  • A significantly lower amount of parent this compound and a higher amount of metabolites in the R biotype compared to the S biotype indicates enhanced metabolic resistance.

Data Presentation

Table 3: Example Data from a ¹⁴C-Sulcotrione Metabolism Assay.

Biotype Time (hours) Parent this compound Remaining (%) Metabolites Formed (%)
Susceptible (S) 8 85.2 14.8

| Resistant (R) | 8 | 34.6 | 65.4 |

Note: Data are hypothetical for illustrative purposes.

By employing these integrated methods, researchers can effectively confirm the presence of this compound resistance, quantify its magnitude, and elucidate the underlying biochemical and molecular mechanisms. This comprehensive approach is essential for developing sustainable weed management strategies.

References

Application Notes and Protocols for Sulcotrione Controlled-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation, characterization, and evaluation of controlled-release (CR) formulations of sulcotrione, a triketone herbicide. The information is intended to guide researchers in developing and testing novel delivery systems for this herbicide to enhance its efficacy, reduce environmental impact, and improve crop safety.

Introduction to this compound and Controlled-Release Technology

This compound is a selective herbicide used for the control of broadleaf and grassy weeds, particularly in corn.[1][2] It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants.[1] Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.[3]

Controlled-release (CR) technology for herbicides aims to prolong their effectiveness, reduce the required application frequency and dosage, and minimize environmental contamination through leaching and runoff.[4][5][6] By encapsulating the active ingredient in a protective matrix, its release into the environment can be modulated.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC14H13ClO5S[1][7]
Molecular Weight328.77 g/mol [1][7]
AppearanceLight tan solid[1]
Melting Point139 °C[1]
Water Solubility (25 °C)165 mg/L[1]
Vapor Pressure (25 °C)4 x 10⁻⁸ mm Hg[1]

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation method with a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • This compound (analytical grade)

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Acetone (HPLC grade)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. For example, 50 mg of this compound and 200 mg of PLGA in 10 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of PVA.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring. An instant formation of a milky suspension indicates nanoparticle formation.

  • Solvent Evaporation: Stir the suspension for 3-4 hours at room temperature to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove any unencapsulated this compound and excess PVA. Resuspend the pellet in water and centrifuge again after each wash.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water and freeze-dry to obtain a powdered form of the this compound-loaded nanoparticles.

Characterization of this compound Formulations

2.2.1. Encapsulation Efficiency and Drug Loading:

  • Accurately weigh a small amount of the lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., acetone) to break the polymeric matrix and release the encapsulated this compound.

  • Determine the concentration of this compound in the solution using High-Performance Liquid Chromatography (HPLC).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

    • DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100

2.2.2. Particle Size and Morphology:

  • Dynamic Light Scattering (DLS): Determine the average particle size, size distribution, and polydispersity index (PDI) of the nanoparticles suspended in deionized water.

  • Scanning Electron Microscopy (SEM): Observe the surface morphology and shape of the lyophilized nanoparticles.

Characterization Data of a Hypothetical this compound-PLGA Nanoparticle Formulation:

ParameterValue
Encapsulation Efficiency (%)85.2 ± 3.5
Drug Loading (%)18.7 ± 1.2
Average Particle Size (nm)250 ± 15
Polydispersity Index (PDI)0.18 ± 0.03
Surface MorphologySpherical and smooth
In Vitro Release Kinetics Study

This protocol evaluates the release of this compound from the prepared formulations over time in an aqueous environment.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate buffered saline (PBS, pH 7.4)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator

  • HPLC system

Protocol:

  • Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS.

  • Transfer the suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger container with a known volume of PBS.

  • Incubate the system at a constant temperature (e.g., 25 °C) in a shaking incubator.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Calculate the cumulative percentage of this compound released over time.

Representative In Vitro Release Profile of this compound Formulations:

Time (hours)Cumulative Release (%) - Conventional FormulationCumulative Release (%) - Controlled-Release Formulation
185.510.2
898.225.8
2410045.3
7210068.7
16810085.1
Soil Leaching Study

This protocol assesses the mobility of the formulated this compound in soil columns to evaluate its potential for groundwater contamination.

Materials:

  • Glass columns

  • Sandy loam soil (or other relevant soil types)

  • This compound formulations (CR and conventional)

  • Simulated rainwater (e.g., 0.01 M CaCl2 solution)

  • HPLC system

Protocol:

  • Pack the glass columns uniformly with the selected soil.

  • Apply the this compound formulations to the top of the soil columns at a rate equivalent to a typical field application.

  • Simulate rainfall by adding a specific volume of the rainwater solution to the top of the columns daily for a set period (e.g., 7 days).

  • Collect the leachate that passes through the columns each day.

  • After the leaching period, section the soil columns into different depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm).

  • Extract this compound from the leachate and each soil section using a suitable solvent.

  • Quantify the concentration of this compound in the extracts using HPLC.

Distribution of this compound in Soil Columns After Leaching:

Soil Depth (cm)This compound Recovered (%) - ConventionalThis compound Recovered (%) - Controlled-Release
0-525.375.8
5-1040.115.2
10-1520.55.1
15-2010.22.3
Leachate3.91.6
Greenhouse Efficacy Study

This protocol evaluates the herbicidal efficacy of the controlled-release this compound formulation on target weed species.

Materials:

  • Pots filled with a suitable soil mix

  • Seeds of a target weed species (e.g., Amaranthus retroflexus - redroot pigweed)

  • This compound formulations (CR and conventional)

  • Greenhouse with controlled environmental conditions

  • Spray chamber

Protocol:

  • Sow the weed seeds in the pots and allow them to grow to the 2-4 leaf stage.

  • Prepare different concentrations of the this compound formulations.

  • Apply the formulations to the weeds in a spray chamber to ensure uniform application. Include a non-treated control group.

  • Maintain the pots in the greenhouse under optimal growing conditions.

  • Visually assess the herbicidal efficacy (e.g., percentage of weed control, bleaching symptoms) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and weigh it to determine the biomass reduction compared to the control.

Herbicidal Efficacy of this compound Formulations on Amaranthus retroflexus (21 Days After Treatment):

FormulationApplication Rate (g a.i./ha)Visual Weed Control (%)Biomass Reduction (%)
Non-treated Control000
Conventional10095 ± 492 ± 5
Conventional5075 ± 670 ± 7
Controlled-Release10098 ± 395 ± 4
Controlled-Release5088 ± 585 ± 6

Visualizations

Sulcotrione_Mechanism_of_Action cluster_pathway Carotenoid Biosynthesis Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Homogentisate Homogentisate HPP->Homogentisate HPPD (4-Hydroxyphenylpyruvate Dioxygenase) Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photo_oxidation Photo-oxidation (Bleaching) Chlorophyll->Photo_oxidation This compound This compound This compound->HPP Inhibits

Caption: Mechanism of action of this compound via HPPD inhibition.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_evaluation Performance Evaluation Prep Preparation of This compound-Loaded Nanoparticles Char Characterization (Size, EE%, DL%) Prep->Char Release In Vitro Release Kinetics Study Char->Release Leaching Soil Leaching Study Char->Leaching Efficacy Greenhouse Efficacy Study Char->Efficacy

Caption: General experimental workflow for this compound CR formulation.

References

Application Notes and Protocols for In Vitro HPPD Inhibition Assay of Sulcotrione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcotrione is a well-established herbicide belonging to the triketone class, which effectively controls a broad spectrum of weeds.[1][2] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, catalyzing the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[3][4] The inhibition of HPPD leads to a depletion of plastoquinone, a vital cofactor for carotenoid biosynthesis.[3] This disruption results in the characteristic bleaching of plant tissues due to the photodestruction of chlorophyll, ultimately leading to plant death.[2] Understanding the in vitro inhibition of HPPD by this compound is crucial for herbicide development, resistance management, and toxicological studies.[4]

This document provides detailed protocols for in vitro HPPD inhibition assays using this compound, along with data presentation and visualizations to facilitate experimental design and data interpretation.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of the HPPD enzyme. By blocking the active site of HPPD, this compound prevents the conversion of its substrate, 4-hydroxyphenylpyruvate, into homogentisate. This blockage disrupts the downstream biosynthesis of essential molecules, including plastoquinone and tocopherols. The lack of plastoquinone, a necessary cofactor for the enzyme phytoene desaturase, leads to the inhibition of carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. Without this protection, chlorophyll is rapidly degraded by light, resulting in the characteristic bleaching symptoms observed in susceptible plants.[2][3]

Signaling Pathway of this compound Inhibition

Sulcotrione_Pathway This compound This compound HPPD HPPD Enzyme This compound->HPPD Inhibition Homogentisate Homogentisate HPPD->Homogentisate Catalysis HPP 4-Hydroxyphenylpyruvate HPP->HPPD Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Cofactor Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Plant Bleaching Chlorophyll->Bleaching Photo-oxidation (in absence of carotenoids)

Caption: Mechanism of this compound action on the HPPD pathway.

Quantitative Data: In Vitro HPPD Inhibition by this compound

The inhibitory potency of this compound against HPPD is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the assay method and the source of the HPPD enzyme.

InhibitorEnzyme SourceAssay TypeIC50 ValueReference
This compoundHumanColorimetric (Bacterial Whole-Cell)0.187 ± 0.037 µM[4][5]
This compoundArabidopsis thalianaSpectrophotometric0.3 µM (with 15-min preincubation)[6]
This compoundArabidopsis thalianaSpectrophotometric0.7 µM (without preincubation)[6]

Experimental Protocols

Herein, we provide two detailed protocols for assessing the in vitro inhibition of HPPD by this compound: a spectrophotometric assay and a high-throughput fluorescent screening assay.

Spectrophotometric In Vitro HPPD Inhibition Assay

This protocol is adapted from methodologies described in the literature and focuses on measuring the activity of purified HPPD enzyme by monitoring the formation of a downstream product.[6]

Objective: To determine the IC50 value of this compound for HPPD by measuring the change in absorbance.

Materials:

  • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Ferrous sulfate (FeSO₄)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 318 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Prepare a fresh substrate solution of HPP in Assay Buffer.

    • Prepare a fresh cofactor solution containing ascorbate and catalase in Assay Buffer.

    • Prepare a dilute solution of FeSO₄ in water.

    • Prepare the HPPD enzyme solution in Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Plate Preparation:

    • In a 96-well microplate, perform serial dilutions of the this compound stock solution with Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without inhibitor).

    • To each well, add the following in order:

      • Assay Buffer

      • Diluted this compound or vehicle

      • Cofactor solution

      • FeSO₄ solution

    • Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.

    • Optional: Pre-incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over time. This absorbance corresponds to the formation of maleylacetoacetate, a downstream product of homogentisate.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each this compound concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

High-Throughput Fluorescent Screening Assay

This protocol is based on a robust and sensitive fluorescent screening assay designed to identify and characterize HPPD inhibitors.[7] The assay utilizes the intrinsic fluorescence of the enzymatic product, homogentisate.

Objective: To determine the IC50 value of this compound for HPPD using a high-throughput fluorescent method.

Materials:

  • Recombinant HPPD Enzyme

  • This compound

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA)[7]

  • Cofactor/Quenching Solution (freshly prepared, containing Ascorbic Acid and Catalase in Assay Buffer)[7]

  • DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO. For a typical 10-point dose-response curve, a 1:3 serial dilution starting from a 1 mM solution is recommended.[7]

  • Assay Plate Preparation:

    • Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of the 96-well plate.[7]

    • Add 50 µL of Assay Buffer to all wells.[7]

    • Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution to a 4x final concentration) to all wells.[7]

    • Mix gently by shaking the plate for 30 seconds.[7]

    • Pre-incubate the plate at room temperature for 15 minutes.[7]

  • Reaction Initiation and Fluorescence Measurement:

    • Initiate the reaction by adding 25 µL of the HPP substrate solution (pre-diluted in Assay Buffer to a 4x final concentration) to all wells.[7] The final reaction volume will be 100 µL.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 30°C.

    • Measure the fluorescence intensity (Excitation/Emission wavelengths should be optimized for homogentisate, e.g., ~320 nm / ~400 nm) every minute for 30-60 minutes.[7]

  • Data Analysis:

    • Determine the rate of the enzymatic reaction by the linear initial velocity of the fluorescence increase over time.[7]

    • Calculate the percentage of inhibition for each this compound concentration using the formula provided in the spectrophotometric assay protocol.

    • Determine the IC50 value by plotting the % Inhibition against the logarithm of the this compound concentration.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro HPPD inhibition assay with this compound.

HPPD_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - this compound dilutions - HPPD enzyme - HPP substrate - Buffers & Cofactors PlateSetup Set up 96-well plate: - Add this compound/vehicle - Add Assay Buffer - Add Cofactors ReagentPrep->PlateSetup EnzymeAdd Add HPPD Enzyme PlateSetup->EnzymeAdd Preincubation Pre-incubate (optional) EnzymeAdd->Preincubation ReactionStart Initiate reaction with HPP Preincubation->ReactionStart Measurement Measure signal (Absorbance or Fluorescence) ReactionStart->Measurement RateCalc Calculate reaction rates Measurement->RateCalc InhibitionCalc Calculate % Inhibition RateCalc->InhibitionCalc IC50 Determine IC50 value InhibitionCalc->IC50

Caption: General workflow for an in vitro HPPD inhibition assay.

References

Application Notes and Protocols for a Greenhouse-Based Sulcotrione Phytotoxicity Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulcotrione is a selective herbicide belonging to the triketone family of chemicals.[1][2] Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is critical in the biosynthesis pathway of plastoquinone and, consequently, carotenoids.[1][2] Carotenoids protect chlorophyll from photo-oxidation.[1] Inhibition of HPPD leads to a depletion of carotenoids, causing chlorophyll degradation, which results in the characteristic bleaching or whitening of plant tissues, followed by necrosis and plant death.[1][2][3]

These application notes provide a detailed protocol for a greenhouse experiment designed to evaluate the phytotoxicity of this compound on a susceptible plant species. The protocol outlines the experimental setup, application procedures, and methods for data collection and analysis. This guide is intended for researchers, scientists, and professionals in the fields of agriculture, weed science, and herbicide development.

Experimental Objective

To determine the dose-dependent phytotoxic effects of this compound on a selected plant species under controlled greenhouse conditions. This includes quantifying visual injury, and effects on plant growth, and physiological parameters.

Materials and Reagents

  • Plant Material: Seeds of a known this compound-susceptible plant species (e.g., Amaranthus retroflexus - redroot pigweed, a common weed) and a tolerant crop species (e.g., Zea mays - corn).

  • Growth Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio).

  • Containers: 10 cm diameter plastic pots with drainage holes.

  • This compound Formulation: A commercial formulation of this compound with a known concentration of the active ingredient.

  • Adjuvant: A non-ionic surfactant to enhance herbicide uptake.

  • Spray Chamber: A calibrated greenhouse spray chamber to ensure uniform application.

  • Data Collection Equipment:

    • Digital balance (for biomass measurement)

    • Ruler or calipers (for height measurement)

    • Spectrophotometer (for chlorophyll analysis)

    • Camera (for documenting visual injury)

  • Chlorophyll Extraction:

    • 80% acetone solution

    • Mortar and pestle or tissue homogenizer

    • Centrifuge and centrifuge tubes

    • Volumetric flasks

    • Glass fiber filters

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Experimental Design and Setup

A randomized complete block design (RCBD) is recommended to minimize the effects of environmental gradients within the greenhouse.[4]

  • Treatments: A minimum of five this compound concentrations (including a zero-dose control) should be used to establish a dose-response relationship. The rates should be selected to span from no observable effect to complete plant death. A recommended range for a susceptible species could be 0, 50, 100, 200, and 400 g a.i./ha (grams of active ingredient per hectare).

  • Replicates: Each treatment should have a minimum of four replicates.[4]

  • Experimental Unit: Each pot containing one plant will be considered an experimental unit.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase P1 Pot Filling and Seeding P2 Plant Germination and Thinning P1->P2 T1 Herbicide Solution Preparation P2->T1 T2 Plant Treatment in Spray Chamber T1->T2 D1 Visual Injury Assessment T2->D1 D2 Plant Height Measurement D3 Chlorophyll Content Analysis D4 Biomass Determination A1 Statistical Analysis (ANOVA) D4->A1 A2 Dose-Response Modeling (ED50) A1->A2

Caption: Experimental workflow for the this compound phytotoxicity study.

Protocols

Plant Culture
  • Fill pots with the greenhouse potting mix and moisten thoroughly.

  • Sow 3-5 seeds per pot and cover lightly with the potting mix.

  • Place the pots in a greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • After emergence, thin the seedlings to one healthy, uniform plant per pot.

  • Allow the plants to grow to the 2-4 true leaf stage before herbicide application.

Herbicide Application
  • Prepare the this compound spray solutions for each treatment concentration. Include a non-ionic surfactant as recommended by the product label. The control group should be sprayed with water and the surfactant only.

  • Calibrate the greenhouse spray chamber to deliver a consistent spray volume (e.g., 200 L/ha).

  • Randomly arrange the pots in the spray chamber according to the experimental design.

  • Apply the respective herbicide treatments to the plants.

  • After application, return the plants to the greenhouse and maintain normal growing conditions.

Data Collection

Data should be collected at specified time points after treatment (e.g., 3, 7, 14, and 21 days after treatment - DAT).

Visually assess the phytotoxicity on each plant using a rating scale from 0 to 100%, where 0% indicates no injury and 100% indicates complete plant death.[5] Symptoms to look for include chlorosis (yellowing), bleaching (whitening), necrosis (tissue death), and stunting.[6]

Measure the height of each plant from the soil surface to the apical meristem.

This protocol is adapted from standard methods for chlorophyll extraction and measurement.[7][8]

  • Collect a fresh leaf sample (e.g., 100 mg) from a consistent position on each plant.

  • Grind the leaf tissue with 80% acetone and a small amount of quartz sand in a mortar and pestle until the tissue is completely macerated.[7]

  • Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with 80% acetone to ensure all of the chlorophyll is collected.

  • Centrifuge the sample at 5000 x g for 10 minutes.

  • Decant the supernatant into a volumetric flask.

  • Resuspend the pellet in 80% acetone and centrifuge again. Repeat until the pellet is colorless.

  • Bring the final volume of the supernatant to a known volume (e.g., 10 mL) with 80% acetone.

  • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[7]

  • Calculate the chlorophyll concentration using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/L) = 12.7 * A663 - 2.69 * A645

    • Chlorophyll b (mg/L) = 22.9 * A645 - 4.68 * A663

    • Total Chlorophyll (mg/L) = 20.2 * A645 + 8.02 * A663

At the final evaluation point (e.g., 21 DAT), carefully remove the entire plant from the pot and wash the roots to remove any soil.

  • Separate the shoot and root portions of the plant.

  • Place the plant parts in labeled paper bags and dry in an oven at 70°C for 72 hours or until a constant weight is achieved.

  • Measure the dry weight of the shoots and roots using a digital balance.

Data Presentation

The collected quantitative data should be summarized in tables for clear comparison between treatments.

Table 1: Visual Phytotoxicity Assessment of Amaranthus retroflexus after this compound Application

This compound Rate (g a.i./ha)3 DAT (%)7 DAT (%)14 DAT (%)21 DAT (%)
0 (Control)0000
5015355065
10025507590
200407095100
4005585100100

Table 2: Effect of this compound on Plant Height of Amaranthus retroflexus at 21 DAT

This compound Rate (g a.i./ha)Average Plant Height (cm)Standard Deviation
0 (Control)25.22.1
5018.51.8
10012.31.5
2003.10.8
4000.00.0

Table 3: Effect of this compound on Total Chlorophyll Content of Amaranthus retroflexus at 14 DAT

This compound Rate (g a.i./ha)Total Chlorophyll (mg/g FW)Standard Deviation
0 (Control)2.150.22
501.280.19
1000.650.11
2000.120.05
4000.000.00

Table 4: Effect of this compound on Dry Biomass of Amaranthus retroflexus at 21 DAT

This compound Rate (g a.i./ha)Shoot Dry Weight (g)Root Dry Weight (g)Total Dry Weight (g)
0 (Control)1.580.422.00
500.890.211.10
1000.410.090.50
2000.050.010.06
4000.000.000.00

This compound Signaling Pathway Diagram

G cluster_pathway This compound Mode of Action Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone This compound This compound This compound->HPPD Inhibition Carotenoids Carotenoids Plastoquinone->Carotenoids Biosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation Leads to Bleaching Bleaching & Necrosis Photo_oxidation->Bleaching

Caption: this compound's inhibition of HPPD disrupts carotenoid biosynthesis.

Statistical Analysis

All quantitative data should be subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment means. If the ANOVA is significant, a post-hoc test, such as Tukey's HSD, can be used to compare individual treatment means. Dose-response curves can be generated to calculate the effective dose required to cause a 50% reduction (ED50) in a particular parameter (e.g., plant height or biomass).

Conclusion

This protocol provides a comprehensive framework for conducting a greenhouse experiment to evaluate the phytotoxicity of this compound. By following these detailed steps and utilizing the provided data presentation formats and diagrams, researchers can generate robust and reliable data to characterize the herbicidal activity of this compound. Accurate assessment of phytotoxicity is crucial for the development of effective and selective weed management strategies.

References

Troubleshooting & Optimization

Improving Sulcotrione extraction efficiency from soil matrix

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulcotrione Extraction from Soil

Welcome to the technical support center for this compound extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the extraction of this compound from complex soil matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound from soil samples.

Q1: What are the key factors influencing the extraction efficiency of this compound from soil?

A1: Several factors can significantly impact this compound extraction efficiency:

  • Soil Properties: The composition of the soil is a primary factor. Clay content, in particular, has been identified as the most significant factor influencing the adsorption and retention of this compound, more so than organic matter or pH.[1] Soils with higher clay content may exhibit stronger retention of this compound, making extraction more challenging.

  • Choice of Extraction Solvent: The solvent used must effectively solubilize this compound while minimizing the co-extraction of interfering matrix components. Acetonitrile is a commonly used and effective solvent, often in combination with water, for extracting pesticides from soil.[2][3][4][5]

  • Soil pH: this compound is a weak acid (pKa ≈ 2.87), and its chemical form is pH-dependent.[6] Its degradation rate is slower in acidic soils and faster in alkaline soils.[7] Adjusting the pH of the extraction solvent can improve recovery by altering this compound's solubility and its interaction with soil particles.

  • Moisture Content: The water content of the soil can affect the efficiency of solvent penetration and analyte extraction. For methods like QuEChERS, which were originally designed for high-moisture samples, adding water to dry soil samples is a critical step to ensure effective extraction.[2][3]

  • Extraction Temperature and Time: Higher temperatures can increase the solubility and diffusion rate of the analyte, potentially improving extraction efficiency.[8] However, excessively high temperatures might risk degrading the target compound.[8] Similarly, the extraction time must be sufficient to allow for the complete transfer of the analyte from the soil matrix to the solvent.[8][9]

Q2: I am experiencing low recovery of this compound. What are the likely causes and how can I troubleshoot this?

A2: Low recovery is a common problem. Consider the following troubleshooting steps:

  • Optimize Solvent Selection: If you are using a single solvent, consider a solvent mixture. For instance, an acetonitrile/water mixture can enhance the extraction of medium-to-high polarity compounds from soil.[2] For Microwave-Assisted Extraction (MASE), a dichloromethane-methanol mixture has been shown to be effective.[10]

  • Adjust pH of Extraction Solvent: Since this compound is a weak acid, its solubility is pH-dependent. Using a buffered solution or acidifying the solvent (e.g., with acetic or formic acid) can improve recovery.[5][11] For example, the QuEChERS method has been successfully modified using acetonitrile acidified with acetic acid.[5]

  • Ensure Proper Soil Hydration: For dry soil samples, especially when using the QuEChERS method, pre-hydrating the sample for at least 30 minutes or adding water directly with the extraction solvent is crucial for efficient extraction.[2][3]

  • Increase Extraction Time/Temperature: You may need to increase the extraction time (e.g., shaking time) or the temperature (for methods like MAE) to ensure the complete release of this compound from the soil particles.[8]

  • Evaluate the Cleanup Step: The cleanup sorbents used (e.g., in QuEChERS or SPE) might be retaining your analyte. Ensure the chosen sorbent (like C18 or PSA) is appropriate for your matrix and does not have an affinity for this compound.[2][4] You may need to test different sorbents or reduce the amount used.

Q3: My results show high variability between replicate samples. What could be causing this?

A3: High variability often points to issues with sample homogeneity or procedural consistency.

  • Ensure Sample Homogeneity: Soil is an inherently heterogeneous matrix. Ensure your soil samples are thoroughly dried, sieved, and mixed before taking a subsample for extraction to ensure uniformity.

  • Standardize Procedural Steps: Inconsistent shaking/vortexing times, variations in temperature, or imprecise solvent additions can lead to variability. Ensure each step of the protocol is performed identically for all samples.

  • Check for Incomplete Extraction: If the extraction is incomplete, small variations in the process can lead to large differences in recovery. Re-evaluate your extraction parameters (time, solvent, temperature) to ensure you are achieving exhaustive extraction.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Soil extracts are complex and prone to causing matrix effects (ion suppression or enhancement).

  • Effective Cleanup: The most direct way to reduce matrix effects is by improving the cleanup of your extract. The dispersive solid-phase extraction (d-SPE) step in QuEChERS is designed for this. Common sorbents include PSA (to remove organic acids) and C18 (to remove non-polar interferences).[4][12]

  • Dilute the Extract: A simple and effective strategy is to dilute the final extract with the initial mobile phase. This reduces the concentration of co-eluting matrix components.[5]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has been processed through the entire extraction procedure. This helps to compensate for signal suppression or enhancement caused by the matrix.[3]

  • Employ an Internal Standard: Using a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to this compound can effectively correct for matrix effects and variations in recovery.

Experimental Protocols & Data

This section provides detailed methodologies for common this compound extraction techniques and summarizes relevant performance data.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely used for multi-residue pesticide analysis in various matrices, including soil.[3][12] It involves a solvent extraction with acetonitrile followed by a salting-out step and subsequent cleanup using d-SPE.

Detailed Protocol (Modified from AOAC and EN versions):

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7-10 mL of water and allow it to hydrate for 30 minutes.[3][5]

  • Extraction: Add 10 mL of acetonitrile (often containing 1% acetic acid) to the tube.[5] Shake vigorously for 5 minutes using a mechanical shaker.[3]

  • Salting-Out: Add the appropriate QuEChERS salt packet (e.g., AOAC version: 6 g anhydrous MgSO₄ and 1.5 g sodium acetate; or EN version: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[5][12] Immediately shake for at least 2 minutes.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.[3]

  • Cleanup (d-SPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18).[2][4]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes at ≥5000 rcf.[3]

  • Analysis: Collect the cleaned supernatant, filter if necessary, and transfer it to an autosampler vial for analysis (e.g., by LC-MS/MS).

Analyte ClassMatrixRecovery (%)RSD (%)LOD/LOQ (µg/kg)Reference
HerbicidesSoil75.4 - 98.53.2 - 11.8LOQ: 0.017 - 0.067[4]
Multiclass PesticidesSoil83 - 113≤ 14LOD: 4 - 493[2]
Pesticides & Vet. DrugsSoil70 - 120≤ 20LOQ: 10 - 25[5]
Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and soil sample, accelerating the extraction process. It offers benefits such as shorter extraction times and reduced solvent consumption compared to traditional methods.[13][14]

Detailed Protocol (Based on EPA Method 3546): [15]

  • Sample Preparation: Weigh approximately 10 g of homogenized soil directly into a microwave extraction vessel.

  • Solvent Addition: Add 30 mL of an appropriate extraction solvent mixture (e.g., acetone:hexane 1:1 v/v or dichloromethane:methanol 90:10 v/v).[10][15]

  • Extraction Program: Seal the vessel and place it in the microwave extractor. A typical program involves:

    • Ramp to 115 °C over 10 minutes.

    • Hold at 115 °C for 10 minutes.

    • Cool down.

  • Filtration: After extraction and cooling, filter the extract to remove soil particles. A simultaneous filtration system using sodium sulfate can be used to dry the extract.[15]

  • Concentration & Analysis: The extract is typically concentrated under a gentle stream of nitrogen before being solvent-exchanged or reconstituted in a suitable solvent for chromatographic analysis.[15]

Analyte ClassMatrixRecovery (%)Key FindingReference
Various PesticidesSoil> 80%Viable alternative to conventional methods with less solvent.[14]
TriazinesSoil67 - 130%High energy breaks most sorption bonds.[10]
Solid-Phase Extraction (SPE)

SPE is a cleanup and concentration technique used after an initial liquid-solid extraction. It relies on the partitioning of the analyte between a solid sorbent and the liquid phase to isolate it from matrix interferences.[16]

Detailed Protocol (General procedure for pesticide cleanup): [16][17]

  • Initial Extraction: Perform a liquid extraction of the soil sample. For this compound, this might involve shaking 10 g of soil with 20 mL of a suitable solvent (e.g., 0.1 M ammonium carbonate solution, followed by acidification).[17] Centrifuge and collect the supernatant.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.[17] Do not let the sorbent go dry.

  • Sample Loading: Load the acidified soil extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).[17]

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge using a small volume of an organic solvent (e.g., 2 x 3 mL of methanol) into a collection tube.[17]

  • Analysis: The eluate can be evaporated and reconstituted in a mobile phase-compatible solvent for analysis.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction protocols.

QuEChERS_Workflow start 1. Sample Weighing & Hydration (10g soil + 7-10mL H2O) extraction 2. Solvent Extraction (10mL Acetonitrile + 1% HAc) Shake 5 min start->extraction salting_out 3. Add QuEChERS Salts (e.g., MgSO4, NaOAc) Shake 2 min extraction->salting_out centrifuge1 4. Centrifuge (5 min @ ≥3000 rcf) salting_out->centrifuge1 d_spe 5. Dispersive SPE Cleanup (Aliquot + d-SPE sorbents) Vortex 30s centrifuge1->d_spe Transfer Supernatant centrifuge2 6. Centrifuge (2 min @ ≥5000 rcf) d_spe->centrifuge2 analysis 7. Analysis (Supernatant to LC-MS/MS) centrifuge2->analysis Collect Supernatant MAE_Workflow start 1. Sample Preparation (10g soil in vessel) solvent 2. Solvent Addition (30mL Acetone:Hexane) start->solvent mae 3. Microwave Program (Ramp to 115°C, hold 10 min) solvent->mae filtration 4. Filtration (Remove soil particles) mae->filtration After cooling concentration 5. Concentration (Under Nitrogen stream) filtration->concentration analysis 6. Analysis (Reconstitute for LC-MS/MS) concentration->analysis SPE_Workflow initial_extraction 1. Initial Liquid Extraction (Soil + Solvent, Shake, Centrifuge) loading 3. Sample Loading (Load soil extract) initial_extraction->loading Supernatant conditioning 2. Cartridge Conditioning (Methanol -> Water) conditioning->loading washing 4. Washing (Remove interferences with Water) loading->washing drying 5. Drying (Dry cartridge under vacuum) washing->drying elution 6. Elution (Elute this compound with Methanol) drying->elution analysis 7. Analysis (Evaporate & Reconstitute for LC-MS/MS) elution->analysis

References

Sulcotrione Aqueous Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sulcotrione in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis, a chemical reaction with water. The rate of this degradation is highly dependent on the pH of the solution.[1][2] Photolysis, or degradation by light, can also be a significant factor, especially under direct sunlight or UV irradiation.[3][4]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in neutral to slightly alkaline aqueous solutions (pH 7 to 9).[1] Its degradation rate increases significantly under acidic conditions (pH 4).[1] Hydrolysis is a very slow process at neutral pH, with estimated half-lives ranging from 200 to 400 days, but it accelerates as the pH decreases.[2]

Q3: What are the main degradation products of this compound in water?

A3: The main degradation products of this compound in aqueous solutions are 2-chloro-4-methylsulfonylbenzoic acid (CMBA) and 1,3-cyclohexanedione (CHD).[2][5][6] These are typically formed through the hydrolysis of the parent molecule. Under certain conditions, other minor degradation products may also be observed.[6]

Q4: Can I expect this compound to be stable in my culture medium?

A4: The stability will depend on the pH of your culture medium. Most standard cell culture media are buffered to a physiological pH (around 7.2-7.4), where this compound is relatively stable.[1] However, it is crucial to measure the pH of your specific medium and consider the duration of your experiment. For long-term studies, periodic analysis of the this compound concentration is recommended.

Q5: What is the recommended solvent for preparing a this compound stock solution?

A5: For preparing a high-concentration stock solution, organic solvents like acetonitrile or methanol are commonly used.[7][8] These stock solutions are generally stable when stored properly. The aqueous experimental solutions should then be prepared by diluting the stock solution into the appropriate aqueous buffer or medium.

Troubleshooting Guide

Issue: I am observing a rapid loss of this compound in my aqueous solution.

  • Question 1: Have you checked the pH of your solution?

    • Answer: this compound degradation is highly pH-sensitive.[1][3] If the pH is acidic (below 6), the rate of hydrolysis increases significantly.[2][3] Ensure your solution is buffered to a neutral or slightly alkaline pH (7-9) for maximum stability.[1]

  • Question 2: Is your solution exposed to light?

    • Answer: this compound can undergo photolysis, especially when exposed to UV or simulated solar light.[3][4] The half-life under irradiation can be as short as a few hours, particularly in acidic conditions.[2][3] Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.

  • Question 3: What is the temperature of your experiment?

    • Answer: While pH and light are the primary drivers, temperature can also influence the rate of chemical degradation. Storing solutions at lower temperatures (e.g., 4°C) when not in use can help slow down potential degradation processes.

Key Stability Data

The following tables summarize the degradation half-life (DT₅₀) of this compound under various conditions.

Table 1: Effect of pH on this compound Hydrolysis

pHTemperature (°C)Half-life (DT₅₀)Reference
4Not Specified13 days[1]
525-40Stable[1]
720-40Stable[1]
925-40Stable[1]
9Not Specified40.9 days[1]

Note: "Stable" indicates that minimal degradation was observed under the specified regulatory testing conditions.

Table 2: Photolysis Half-life of this compound

Irradiation SourcepHHalf-life (t₁/₂)Reference
UV-B Radiation3~3 hours[3]
Simulated Solar6.5>60 hours (10% degradation after 6h)[2]
Simulated Solar270 minutes[2]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Standard Aqueous this compound Solution
  • Prepare Stock Solution: Accurately weigh a precise amount of analytical grade this compound standard. Dissolve it in a class A volumetric flask using acetonitrile to a final concentration of 1 mg/mL.[9] This stock solution should be stored in an amber glass vial at 4°C.

  • Prepare Working Buffer: Prepare the desired aqueous buffer (e.g., phosphate buffer) and adjust the pH to the target value (e.g., pH 5, 7, or 9). Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulate matter.

  • Prepare Final Aqueous Solution: Spike the working buffer with a small volume of the this compound stock solution to achieve the desired final concentration. For example, add 100 µL of the 1 mg/mL stock to 99.9 mL of buffer to obtain a 1 µg/mL solution.

  • Verification: Immediately after preparation, take an aliquot (T=0 sample) and analyze the concentration using a validated analytical method like HPLC-UV or LC-MS/MS to confirm the initial concentration.[10][11]

Diagrams and Workflows

G Diagram 1: Troubleshooting this compound Degradation start Unexpected this compound Loss Observed check_ph Is the pH of the aqueous solution acidic (pH < 6)? start->check_ph adjust_ph Buffer solution to neutral/alkaline pH (7-9) check_ph->adjust_ph Yes check_light Is the solution exposed to direct light (UV or sunlight)? check_ph->check_light No retest Re-run experiment and monitor stability adjust_ph->retest protect_light Store in amber vials or protect from light check_light->protect_light Yes check_temp Is the experiment run at elevated temperatures? check_light->check_temp No protect_light->retest lower_temp Consider lowering temperature or running appropriate controls check_temp->lower_temp Yes check_temp->retest No lower_temp->retest

Caption: Troubleshooting workflow for identifying causes of this compound instability.

G Diagram 2: this compound Degradation Pathways in Water cluster_products Degradation Products CMBA 2-chloro-4-methylsulfonyl benzoic acid (CMBA) CHD 1,3-cyclohexanedione (CHD) This compound This compound Hydrolysis Hydrolysis (pH-dependent) This compound->Hydrolysis Photolysis Photolysis (Light-induced) This compound->Photolysis Hydrolysis->CMBA Hydrolysis->CHD Photolysis->CMBA Photolysis->CHD

Caption: Major degradation pathways for this compound in aqueous environments.

References

Technical Support Center: Optimizing Sulcotrione Spray Retention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the spray retention of the herbicide sulcotrione on weed foliage.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor weed control despite this compound application. 1. Suboptimal spray solution pH.2. High surface tension of spray droplets.3. Unfavorable environmental conditions.4. Weed characteristics (e.g., waxy cuticle).5. Incorrect herbicide dosage.1. Adjust the spray solution to a low pH (around 4) using a pH adjuster like citric acid.[1][2]2. Incorporate an appropriate adjuvant, such as Methylated Seed Oil (MSO) or a Non-ionic Surfactant (NIS), to reduce surface tension and contact angle.[1][2][3]3. Apply during optimal conditions: moderate temperatures, high humidity, and when weeds are not under drought stress.[4][5][6]4. Utilize adjuvants to improve spreading and retention on difficult-to-wet leaf surfaces.[7][8]5. Ensure the recommended this compound concentration is used. Consider that adjuvants can enhance efficacy, potentially allowing for reduced doses.[1][9]
Spray solution beads up and rolls off weed leaves. 1. High contact angle of spray droplets.2. Hydrophobic (waxy) leaf surface of the target weed.1. Add a surfactant to the spray mixture to decrease the contact angle.[1][2]2. MSO and specific NIS adjuvants have been shown to be effective in improving spray coverage on weed foliage.[1][10]
Inconsistent results across experiments. 1. Variability in environmental conditions.2. Differences in weed growth stages.3. Inconsistent spray application parameters.1. Monitor and record environmental conditions (temperature, humidity) during each application.[4][5][11]2. Apply herbicides to weeds at a consistent and early growth stage for best results.[11]3. Calibrate spray equipment to ensure uniform droplet size and coverage.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the spray solution affect this compound efficacy?

A1: The pH of the spray solution significantly influences the effectiveness of this compound. Studies have shown that a low pH (around 4) can enhance the herbicide's activity. For instance, the efficacy of this compound against barnyardgrass was notably improved when the spray liquid was acidified with citric acid.[1][2] This is particularly beneficial when using reduced doses of the herbicide.[1][2]

Q2: What is the role of adjuvants in improving this compound spray retention?

A2: Adjuvants play a crucial role by modifying the physical properties of the spray solution.[9][12] They decrease the surface tension and the contact angle of the spray droplets, leading to better spreading and coverage on the leaf surface.[1][3][8] This is especially important for weeds with waxy or hairy leaves that tend to repel water-based sprays.[7] Methylated Seed Oil (MSO) and Non-ionic Surfactants (NIS) have been demonstrated to improve the performance of this compound.[1][10]

Q3: Which type of adjuvant is best for this compound?

A3: Research indicates that Methylated Seed Oil (MSO) adjuvants are particularly effective when used with this compound, especially in acidic solutions.[1][2] The combination of a reduced dose of this compound with an MSO adjuvant at a low pH has been shown to achieve control levels comparable to a full dose of the herbicide alone.[1][2][9] Non-ionic surfactants (NIS) also improve efficacy, though the enhancement may vary depending on the specific surfactant and weed species.[1][13]

Q4: Can I reduce the dose of this compound if I use an adjuvant?

A4: Yes, the use of adjuvants can allow for a reduction in the dose of this compound while maintaining high efficacy.[1][9] For example, a reduced dose of this compound combined with an MSO adjuvant and a pH adjuster (citric acid) has demonstrated effective control of barnyardgrass, comparable to the full herbicide rate.[1][2]

Q5: What are the ideal environmental conditions for applying this compound?

A5: Environmental factors significantly impact herbicide performance. For optimal results, apply this compound under conditions of moderate temperature and high humidity.[4][5][6] High humidity helps to slow the drying of spray droplets on the leaf surface, allowing more time for absorption.[14] Avoid applying during periods of drought stress, as this can lead to the development of a thicker leaf cuticle, which hinders herbicide uptake.[4][5]

Q6: How do weed characteristics influence spray retention?

A6: The physical characteristics of a weed's leaves, such as the presence of a waxy cuticle or fine hairs, can significantly reduce spray retention.[7][11] These features cause spray droplets to bead up and roll off the leaf. Adjuvants help to overcome this by reducing the surface tension of the spray solution, allowing for better wetting and spreading across the leaf surface.[3][7]

Data Presentation

Table 1: Efficacy of this compound on Barnyardgrass under Different Conditions

TreatmentThis compound DoseAdjuvantpH AdjusterEfficacy (%) (Fresh Weight Reduction)
ControlFullNoneNeutral90%
Reduced DoseReducedNoneNeutral78%
Reduced Dose + MSOReducedMSONeutral86%
Reduced Dose + NIS 1ReducedNIS 1Neutral80%
Reduced Dose + NIS 2ReducedNIS 2Neutral81%
Reduced Dose + Acetic AcidReducedNoneAcetic Acid70%
Reduced Dose + Citric AcidReducedNoneCitric Acid78%
Reduced Dose + MSO + Acetic AcidReducedMSOAcetic Acid88%
Reduced Dose + MSO + Citric AcidReducedMSOCitric Acid93%
Reduced Dose + NIS 1 + Citric AcidReducedNIS 1Citric Acid91%
Reduced Dose + NIS 2 + Citric AcidReducedNIS 2Citric Acid92%
Data synthesized from a study on the effect of adjuvants and pH on this compound efficacy.[1][2][10]

Table 2: Effect of Adjuvants on Spray Solution Properties

Spray SolutionSurface Tension (mN/m)Contact Angle (°)
This compound (Full Dose)55.385.1
This compound (Reduced Dose)60.288.3
This compound (Reduced) + MSO30.145.2
This compound (Reduced) + NIS 122.530.5
This compound (Reduced) + NIS 228.738.7
Data represents the physical properties of spray droplets containing this compound and various adjuvants.[1]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy with Adjuvants and pH Modifiers

  • Plant Material: Grow barnyardgrass (Echinochloa crus-galli) in pots under controlled greenhouse conditions.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound at the full recommended rate and a reduced rate (e.g., 50% of the full rate).

    • Prepare spray solutions with the following components:

      • Reduced rate of this compound alone (control).

      • Reduced rate of this compound with MSO adjuvant (e.g., at 1.0 L/200 L of spray liquid).

      • Reduced rate of this compound with NIS adjuvants (e.g., at 0.1% v/v).

      • Prepare acidic solutions by adding citric acid to achieve a pH of 4.

  • Spray Application:

    • At the appropriate growth stage of the barnyardgrass, apply the prepared herbicide solutions using a laboratory sprayer calibrated to deliver a consistent volume.

  • Efficacy Assessment:

    • After a set period (e.g., 14-21 days), visually assess the percentage of weed control.

    • Harvest the above-ground biomass of the weeds, and measure the fresh weight.

    • Calculate the percentage of fresh weight reduction compared to an untreated control.

  • Data Analysis: Analyze the data statistically to determine the significance of differences between treatments.

Protocol 2: Measurement of Surface Tension and Contact Angle

  • Solution Preparation: Prepare the same herbicide and adjuvant mixtures as described in Protocol 1.

  • Surface Tension Measurement:

    • Use a tensiometer to measure the dynamic surface tension of each solution.

    • Ensure the equipment is properly calibrated before each measurement.

  • Contact Angle Measurement:

    • Use a goniometer or a contact angle measuring system.

    • Place a droplet of the test solution onto a representative surface (e.g., a clean glass slide or, for more advanced studies, the leaf surface of the target weed).

    • Capture an image of the droplet and use software to measure the angle formed between the droplet and the surface.

  • Data Analysis: Compare the surface tension and contact angle values across the different treatment solutions.

Visualizations

Sulcotrione_Optimization_Workflow cluster_prep Preparation cluster_application Application & Measurement cluster_evaluation Evaluation A Define this compound Dose (Full vs. Reduced) D Prepare Spray Solution A->D B Select Adjuvant (MSO, NIS, None) B->D C Adjust pH (e.g., Citric Acid) C->D E Measure Physical Properties (Surface Tension, Contact Angle) D->E F Spray Application on Weed Foliage D->F G Incubation Period F->G H Assess Weed Control Efficacy (Visual, Biomass Reduction) G->H I Analyze Data & Optimize H->I

Caption: Experimental workflow for optimizing this compound spray application.

Factors_Affecting_Retention cluster_solution Spray Solution Properties cluster_environment Environmental Factors cluster_weed Weed Characteristics pH Low pH (e.g., 4) SurfaceTension Reduced Surface Tension Adjuvant Adjuvant (MSO, NIS) Adjuvant->SurfaceTension ContactAngle Reduced Contact Angle Adjuvant->ContactAngle Outcome Optimized this compound Spray Retention & Efficacy SurfaceTension->Outcome Improves Spreading ContactAngle->Outcome Reduces Droplet Bounce Humidity High Humidity Humidity->Outcome Increases Absorption Time Temperature Moderate Temperature Temperature->Outcome Enhances Uptake Moisture Adequate Soil Moisture Moisture->Outcome Reduces Plant Stress LeafSurface Leaf Surface (Waxy, Hairy) LeafSurface->Outcome Overcome by Adjuvants

Caption: Key factors influencing this compound spray retention and efficacy.

References

Technical Support Center: Troubleshooting Poor Sulcotrione Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during field trials with the herbicide Sulcotrione.

Frequently Asked Questions (FAQs)

1. What is the mode of action of this compound and what are the expected visual symptoms on susceptible weeds?

This compound is a selective herbicide belonging to the triketone family. Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This enzyme is critical in the biochemical pathway responsible for synthesizing plastoquinones and tocopherols. The inhibition of HPPD disrupts this pathway, leading to a blockage in the formation of carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without their protective effect, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic "bleaching" or whitening of the meristematic tissues of susceptible weeds, followed by necrosis and plant death.[2]

2. My this compound application is showing poor efficacy. What are the most likely causes?

Poor efficacy of this compound in field trials can be attributed to a combination of factors. A systematic evaluation of the following is recommended:

  • Weed-Related Factors:

    • Incorrect Weed Identification: this compound is effective against specific broadleaf weeds and some grasses. Misidentification of target weeds can lead to the selection of an inappropriate herbicide.

    • Weed Growth Stage: The efficacy of this compound is highly dependent on the growth stage of the target weeds. Applications on weeds that are too large or stressed will likely result in reduced control.[4][5][6]

    • Weed Resistance: The development of herbicide resistance in weed populations is a growing concern. Continuous use of herbicides with the same mode of action can lead to the selection of resistant biotypes.[1][4][7]

  • Application-Related Factors:

    • Incorrect Application Rate: Using a lower than recommended dose of this compound can lead to sublethal effects and poor weed control.

    • Poor Spray Coverage: Inadequate spray coverage on the target weeds will result in insufficient herbicide uptake and reduced efficacy.

    • Inappropriate Spray Solution pH: The pH of the spray solution can influence the absorption and effectiveness of this compound.

  • Environmental Factors:

    • Soil Properties: Soil pH, organic matter content, and moisture levels can significantly impact the availability and degradation of this compound in the soil.[4]

    • Weather Conditions: Rainfall shortly after application can wash the herbicide off the foliage, while dry and dusty conditions can hinder its absorption.

3. How does the growth stage of the target weed affect this compound efficacy?

The growth stage of the target weed is a critical factor for the success of post-emergence this compound applications. Younger, actively growing weeds are more susceptible to the herbicide.[6][8] At these early stages, weeds have a greater leaf surface area to volume ratio, allowing for better herbicide uptake, and their metabolic processes are more active, facilitating the translocation of the herbicide to its site of action. As weeds mature, they develop thicker cuticles and have a reduced metabolic rate, making them less susceptible to herbicide application.[8] It is generally recommended to apply this compound when weeds are in the seedling to early vegetative stage for optimal control.[8][9]

4. What is the role of soil pH, organic matter, and moisture on this compound's performance?

Soil properties play a crucial role in the efficacy of soil-applied this compound and can also influence its residual activity.

  • Soil pH: The pH of the soil can affect the persistence and availability of this compound. In alkaline soils, this compound may be less readily adsorbed to soil particles, potentially leading to faster degradation and reduced residual activity.[10] Conversely, in acidic soils, it may be more persistent.

  • Organic Matter: Soils with high organic matter content can bind this compound, making it less available for uptake by weed roots.[11][12] This can result in reduced efficacy, and higher application rates may be necessary in such soils.[12]

  • Soil Moisture: Adequate soil moisture is essential for the activation and uptake of soil-applied this compound.[4] In dry soil conditions, the herbicide may not be readily available in the soil solution for absorption by weed roots, leading to poor control.[4]

5. Can the pH of the spray solution be optimized to improve this compound efficacy?

Yes, the pH of the spray solution can significantly impact the effectiveness of this compound. A study has shown that applying this compound in a slightly acidic solution (pH 4) can enhance its efficacy, especially when used with certain adjuvants like methylated rapeseed oil.[13][14] This is because the acidity can improve the absorption of the herbicide through the weed's foliage.

6. What are the signs of potential this compound resistance in a weed population?

The development of herbicide resistance is a gradual process. Key indicators that you may be dealing with this compound-resistant weeds include:

  • Failure to control a specific weed species that is normally susceptible to this compound, while other susceptible weeds in the same area are effectively controlled.

  • Patches of uncontrolled weeds of the same species within a field after a uniform application.

  • A gradual decline in the level of weed control of a particular species over several seasons of use.

To mitigate the risk of resistance, it is crucial to implement a diversified weed management strategy that includes rotating herbicides with different modes of action and incorporating non-chemical control methods.[4][15]

Data Presentation

Table 1: Influence of Spray Solution pH and Adjuvants on this compound Efficacy on Barnyardgrass

TreatmentApplication RateSpray Solution pHAdjuvantEfficacy (%)
This compoundFull RateNeutralNone90
This compoundReduced RateNeutralNone78
This compoundReduced RateNeutralMSO86
This compoundReduced RateNeutralNIS 180
This compoundReduced RateNeutralNIS 282
This compoundReduced RateAcidic (Acetic Acid)None70
This compoundReduced RateAcidic (Acetic Acid)MSO88
This compoundReduced RateAcidic (Acetic Acid)NIS 185
This compoundReduced RateAcidic (Acetic Acid)NIS 286
This compoundReduced RateAcidic (Citric Acid)None78
This compoundReduced RateAcidic (Citric Acid)MSO93
This compoundReduced RateAcidic (Citric Acid)NIS 191
This compoundReduced RateAcidic (Citric Acid)NIS 292

Data adapted from a greenhouse study. Efficacy was based on fresh weight reduction of barnyardgrass.[13] MSO: Methylated Seed Oil, NIS: Non-ionic Surfactant

Table 2: General Application Rate Guidelines for this compound in Corn and Sorghum

CropSoil TextureOrganic MatterApplication TimingRate (g a.i./ha)Weeds Controlled
CornCoarse< 3%Pre-emergence150 - 200Annual broadleaf weeds
CornMedium to Fine> 3%Pre-emergence200 - 300Annual broadleaf weeds
CornAll-Post-emergence100 - 150Emerged annual broadleaf weeds
SorghumMedium to Fine> 1.5%Pre-emergence150 - 200Annual broadleaf weeds
SorghumAll-Post-emergence (directed)100 - 150Emerged annual broadleaf weeds

Note: These are general guidelines. Always consult the product label for specific rates and application instructions for your region and target weeds.

Experimental Protocols

Protocol 1: Soil pH Determination

Objective: To determine the pH of the soil in the field trial area.

Materials:

  • Soil probe or auger

  • Clean plastic bucket

  • Distilled water

  • pH meter or pH test strips

  • Beakers or clean containers

  • Stirring rod

Methodology:

  • Soil Sampling:

    • Divide the field trial area into representative zones.

    • Within each zone, collect 10-15 soil cores from the top 15 cm of the soil profile in a zigzag pattern.[16]

    • Place all the cores from one zone into a clean plastic bucket and mix them thoroughly to create a composite sample.[16]

    • Remove any large stones, roots, or other debris.

  • Sample Preparation:

    • Take a subsample of the mixed soil and allow it to air dry.

    • Once dry, gently crush the soil to break up any large clumps.

  • pH Measurement (using a pH meter):

    • Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions (e.g., pH 4.0 and 7.0).

    • In a clean beaker, mix a 1:1 ratio of soil to distilled water (e.g., 20g of soil and 20mL of distilled water).[17]

    • Stir the mixture intermittently for 30 minutes and then let it settle for at least one hour.[17]

    • Place the calibrated pH electrode into the supernatant (the clear liquid above the settled soil) and record the pH reading.

    • Rinse the electrode with distilled water between samples.

Protocol 2: Assessment of Spray Coverage

Objective: To evaluate the uniformity and density of the herbicide spray application on the target weeds.

Materials:

  • Water-sensitive paper[18][19][20][21]

  • Paper clips or staples

  • Tweezers

  • Digital scanner or a high-resolution camera

  • Image analysis software (optional)

Methodology:

  • Placement of Water-Sensitive Paper:

    • Before the herbicide application, place water-sensitive papers at various locations within the target weed canopy.[18]

    • Position the papers on both the upper and lower surfaces of the weed leaves to assess coverage throughout the plant.[18]

    • Secure the papers using paper clips or staples, handling them by the edges to avoid moisture contamination.[21]

  • Spray Application:

    • Perform the herbicide application as planned, ensuring consistent speed and boom height.

  • Collection and Analysis:

    • After the spray has dried, carefully collect the water-sensitive papers using tweezers.

    • Visually assess the papers for the distribution and density of the blue droplets. A uniform distribution of fine droplets indicates good coverage.[19]

    • For a more quantitative analysis, scan the papers at a high resolution.

    • Use image analysis software to calculate the percentage of the paper covered by droplets and the number of droplets per square centimeter.[20][22]

Protocol 3: Weed Identification and Growth Stage Assessment

Objective: To accurately identify the weed species present in the field trial and determine their growth stage.

Materials:

  • Weed identification guides or mobile applications[23]

  • Hand lens

  • Ruler or measuring tape

  • Quadrat (e.g., 0.25 m²)

Methodology:

  • Weed Identification:

    • Walk through the field trial area and carefully observe the different weed species present.

    • Use weed identification guides, focusing on key characteristics such as leaf shape, flower color, and stem characteristics to identify each species.[6][23]

  • Growth Stage Assessment:

    • For each identified weed species, determine the growth stage.[8][9]

    • Broadleaf Weeds: Count the number of true leaves. The cotyledons (seed leaves) should not be included in this count.[9]

    • Grasses: Count the number of leaves on the main stem and note the presence and number of tillers.[9]

    • Record the height of the weeds.

  • Weed Density Assessment:

    • Randomly toss the quadrat in different areas of the plot.

    • Count the number of individuals of each weed species within the quadrat.

    • Calculate the average weed density (plants per square meter) for each species.

Mandatory Visualization

Sulcotrione_Mode_of_Action Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Bleaching & Necrosis HPPD->Bleaching This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Cofactor Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Chlorophyll->Bleaching Troubleshooting_Workflow Start Poor this compound Efficacy Observed CheckWeed Weed Identification & Growth Stage Correct? Start->CheckWeed CheckApp Application Parameters Correct? (Rate, Coverage, pH) CheckWeed->CheckApp Yes Consult Consult Technical Representative CheckWeed->Consult No CheckEnv Environmental Factors Favorable? (Soil pH, Moisture, OM) CheckApp->CheckEnv Yes Reapply Consider Re-application with Optimized Parameters CheckApp->Reapply No InvestigateResistance Investigate Potential Weed Resistance CheckEnv->InvestigateResistance No End Issue Resolved CheckEnv->End Yes InvestigateResistance->Consult Reapply->End Environmental_Factors Efficacy This compound Efficacy SoilpH Soil pH SoilpH->Efficacy Influences Persistence SoilMoisture Soil Moisture SoilMoisture->Efficacy Activates & Enhances Uptake OrganicMatter Organic Matter OrganicMatter->Efficacy Binds Herbicide (Reduces Availability)

References

Sulcotrione Degradation in Soil: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the degradation rate of the herbicide sulcotrione in soil.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation rate of this compound in soil?

A1: The degradation of this compound in soil is a complex process influenced by both biotic (microbial) and abiotic (physicochemical) factors.[1] Key factors include soil pH, temperature, moisture content, clay and organic matter content, and the presence and activity of specific microbial populations.[2][3][4]

Q2: What is the typical half-life (DT₅₀) of this compound in soil?

A2: The half-life of this compound can vary significantly depending on environmental conditions. Reported DT₅₀ values range from as short as 8 days in microbially active soils to as long as 122 days.[5][6] Laboratory studies under controlled conditions (e.g., 20°C) report a typical DT₅₀ of around 25 days, while field studies have shown half-lives between 45 and 65 days.[1][7]

Q3: How does soil pH affect this compound degradation?

A3: Soil pH is a critical factor that influences both the degradation rate and the metabolic pathway.[8] Degradation is pH-sensitive; one study noted a DT₅₀ of 13 days at pH 4, which increased to 40.9 days at pH 9.[7] The degradation pathway also shifts with pH, leading to different primary metabolites. At neutral and basic pH, the main metabolite is often 1,3-cyclohexanedione (CHD), whereas under acidic conditions, other by-products can be formed.[8]

Q4: What role do microorganisms play in the degradation process?

A4: Microbial degradation is a major pathway for this compound dissipation in soil.[3][6] Specific bacterial strains, such as Pseudomonas putida and Bradyrhizobium sp., have been isolated and identified as capable of utilizing this compound as a sole source of carbon and energy.[5][9] These microorganisms transform this compound into metabolites like 2-chloro-4-mesylbenzoic acid (CMBA).[5][8]

Q5: How does the presence of plant matter affect degradation?

A5: When this compound is absorbed by plants, its subsequent degradation in the soil after the plant matter decomposes can be altered.[10][11] Studies have shown that the mineralization of this compound in soil can increase when it is incorporated into maize residues compared to when it is applied directly to the soil.[11] This is due to differences in the bioavailability of the herbicide within the plant tissues.[11]

Troubleshooting Guide

Issue 1: Observed this compound degradation is significantly slower than literature values.

Potential Cause Troubleshooting Step
Suboptimal Temperature Degradation is temperature-dependent; lower temperatures slow down both microbial metabolism and chemical reactions.[4][12] Solution: Ensure your incubation is maintained at an optimal temperature, typically around 20-25°C, for laboratory studies.[7]
Incorrect Soil Moisture Both overly dry and waterlogged conditions can inhibit microbial activity.[4] Solution: Maintain soil moisture at 40-60% of its maximum water-holding capacity. Adjust as needed based on your specific soil type.
Low Microbial Activity The soil may have a low population of this compound-degrading microbes, or the soil may have been sterilized. Solution: Use fresh soil from a relevant field. If using prepared soil, avoid autoclaving if biotic degradation is being studied. Consider enrichment cultures to increase the population of degrading bacteria.[13]
Extreme Soil pH The degradation rate is sensitive to pH.[7] Solution: Measure the pH of your soil matrix. If it is highly acidic or alkaline, it may be inhibiting the optimal degradation pathways. Compare your soil pH to the conditions reported in relevant literature.
High Adsorption This compound may be strongly adsorbed to soil particles, particularly those with high clay content, reducing its bioavailability for microbial degradation.[2] Solution: Analyze the soil's clay and organic matter content. High sorption may be an inherent property of your soil matrix that needs to be accounted for in your analysis.

Issue 2: Inconsistent or non-reproducible degradation rates across replicates.

Potential Cause Troubleshooting Step
Non-Homogeneous Soil Soil samples are not uniform, leading to variations in microbial populations, organic matter, and texture between replicates. Solution: Thoroughly mix and sieve the bulk soil sample before aliquoting it into experimental units to ensure homogeneity.
Uneven Application The this compound solution was not applied evenly to the soil samples. Solution: Apply the herbicide solution dropwise and mix each replicate thoroughly to ensure even distribution.
Fluctuating Incubation Conditions Inconsistent temperature or moisture levels across samples within the incubator. Solution: Monitor temperature and moisture levels regularly for all replicates. Use a calibrated incubator and weigh samples periodically to check for moisture loss, replenishing with deionized water as needed.

Issue 3: Difficulty identifying expected metabolites like CMBA or CHD.

Potential Cause Troubleshooting Step
Incorrect Extraction Protocol The solvent and method used may not be efficient for extracting the target metabolites from the soil matrix. Solution: Review and optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the solvent polarity is appropriate for the target analytes.
Degradation Pathway Shift The experimental conditions (especially pH) may favor a different degradation pathway than the one you are targeting.[8] Solution: Confirm the soil pH. The primary metabolite can be CMBA or CHD depending on pH and the specific microbial strains present.[8]
Analytical Method Sensitivity The concentration of metabolites may be below the limit of detection (LOD) of your analytical instrument (e.g., HPLC). Solution: Concentrate the sample extract before analysis. Verify the sensitivity and calibration of your instrument using certified analytical standards for CMBA and CHD.

Quantitative Data Summary

Table 1: Reported Half-Life (DT₅₀) of this compound in Soil

DT₅₀ (Days)Experimental ConditionsSoil Type / LocationReference
~8Laboratory microcosm, biotransformationFrench agricultural soil[5]
135 cm depthNot specified, pH 4[7]
25.3Laboratory, 20°C, aerobicNot specified[7]
40.95 cm depthNot specified, pH 9[7]
45 - 65LaboratoryGhent and Perpignan soils[1]
1 - 122General range from literatureVarious[6]

Visualizations

Logical Relationships and Workflows

Factors_Affecting_Degradation cluster_soil Soil Properties cluster_env Environmental Conditions cluster_process Key Processes pH pH Degradation This compound Degradation Rate pH->Degradation Texture Clay Content Adsorption Adsorption Texture->Adsorption OM Organic Matter OM->Adsorption Microbes Microbial Community Bioavailability Bioavailability Microbes->Bioavailability Temp Temperature Temp->Degradation Moisture Moisture Moisture->Degradation Adsorption->Bioavailability influences Bioavailability->Degradation

Caption: Factors influencing the degradation rate of this compound in soil.

Experimental_Workflow arrow arrow A 1. Soil Collection & Sieving B 2. Soil Characterization (pH, texture, %OC) A->B C 3. Herbicide Application (e.g., ¹⁴C-Sulcotrione) A->C D 4. Incubation (Controlled Temp & Moisture) C->D E 5. Time-Course Sampling D->E F 6. Solvent Extraction E->F G 7. Analysis (HPLC, LC-MS) F->G H 8. Data Processing (Calculate DT₅₀ & Metabolites) G->H

Caption: Standard experimental workflow for a soil degradation study.

Degradation_Pathway cluster_conditions Dominant Pathway by pH This compound This compound CMBA CMBA (2-chloro-4-mesylbenzoic acid) This compound->CMBA Microbial Cleavage CHD CHD (1,3-cyclohexanedione) This compound->CHD Hydrolysis Other Other By-products This compound->Other Acidic Conditions Microbial Microbial Degradation (e.g., Pseudomonas putida) CMBA->Microbial p1 Neutral / Basic pH CHD->p1 p2 Acidic pH Other->p2

Caption: Simplified degradation pathways of this compound in soil by pH.

Key Experimental Protocols

Protocol: Laboratory Aerobic Soil Degradation Study

This protocol outlines a general method for assessing the degradation rate and pathway of this compound in soil under controlled laboratory conditions.

  • Soil Preparation:

    • Collect topsoil (0-15 cm) from a field with no recent history of triketone herbicide application.

    • Remove stones and plant debris. Sieve the soil through a 2 mm mesh to ensure homogeneity.

    • Characterize the soil for properties such as pH, texture (sand, silt, clay percentages), organic carbon content, and maximum water-holding capacity (WHC).

  • Experimental Setup:

    • Weigh 50-100 g of the prepared soil (on a dry weight basis) into individual incubation vessels (e.g., glass flasks).

    • Prepare a stock solution of this compound (analytical grade or ¹⁴C-radiolabeled for metabolite tracking) in a suitable solvent (e.g., acetone or acetonitrile).

    • Fortify the soil samples with the this compound solution to achieve the desired experimental concentration. Allow the solvent to evaporate completely in a fume hood.

    • Adjust the soil moisture content to 40-60% of the maximum WHC using deionized water.

    • Seal the vessels with gas-permeable covers to allow air exchange while minimizing water loss. If using ¹⁴C-sulcotrione, vessels should be connected to traps (e.g., NaOH) to capture evolved ¹⁴CO₂.

  • Incubation:

    • Place the vessels in a dark incubator at a constant temperature (e.g., 20 ± 1°C). The absence of light prevents photodegradation.

    • Maintain soil moisture by periodically weighing the vessels and adding deionized water as needed.

  • Sampling and Extraction:

    • Sacrifice replicate vessels for analysis at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, 60 days).

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture) via methods like shaking, sonication, or accelerated solvent extraction (ASE).

    • Centrifuge and filter the extracts. The extracts may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractants.

  • Analysis:

    • Analyze the final extracts for the concentration of parent this compound and its major metabolites (CMBA, CHD) using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.

    • If ¹⁴C-sulcotrione was used, analyze extracts by liquid scintillation counting (LSC) and radio-HPLC. Analyze CO₂ traps by LSC to quantify mineralization.

  • Data Interpretation:

    • Plot the concentration of this compound versus time.

    • Calculate the degradation half-life (DT₅₀) by fitting the data to an appropriate kinetic model (e.g., single first-order, SFO).

    • Identify and quantify the formation and decline of metabolites over the incubation period.

References

Technical Support Center: Mitigating Sulcotrione Carryover Injury to Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating sulcotrione carryover injury to rotational crops during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

Observed Issue Potential Causes Troubleshooting Steps
Unexpected injury (bleaching, stunting) in rotational crops. High this compound residue in the soil.1. Confirm Symptoms: Verify that the observed symptoms align with those of HPPD inhibitor herbicides (e.g., bleaching of new growth). 2. Conduct a Soil Bioassay: Use a sensitive indicator species (e.g., sugar beet, lettuce) to confirm the presence of phytotoxic residues. 3. Quantitative Analysis: Perform a chemical analysis of the soil (e.g., via HPLC) to determine the exact concentration of this compound. 4. Review Application Records: Check this compound application rates and timing from the previous growing season.
Inconsistent crop injury across the experimental plot. Uneven herbicide distribution or variable soil properties.1. Soil Sampling: Collect soil samples from both affected and unaffected areas for comparative analysis (bioassay and chemical). 2. Analyze Soil Properties: Test soil pH, organic matter content, and texture in different areas of the plot, as these factors influence this compound persistence. 3. Review Application Technique: Evaluate the uniformity of the initial herbicide application.
Bioassay results are positive, but the rotational crop appears healthy. The rotational crop may have a higher tolerance to this compound than the bioassay indicator species.1. Consult Crop Tolerance Data: Refer to scientific literature for the specific tolerance level of your rotational crop to this compound. 2. Monitor Crop Development: Continue to observe the rotational crop for any subtle signs of stress or delayed development.
No this compound is detected by chemical analysis, but plants show injury symptoms. Injury may be caused by another herbicide with a similar mode of action or other environmental stressors.1. Review Herbicide History: Check records for the application of other herbicides. 2. Evaluate Environmental Conditions: Assess for potential stressors such as nutrient deficiencies, soil compaction, or disease.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a selective herbicide belonging to the triketone chemical family.[1][2][3] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid production.[3] The inhibition of carotenoid synthesis leads to the destruction of chlorophyll, resulting in the characteristic bleaching or whitening of plant tissues.[4]

2. What are the typical symptoms of this compound carryover injury in sensitive crops?

The primary symptom of this compound injury is the bleaching or whitening of new plant growth. Other symptoms may include stunting, chlorosis (yellowing), and necrosis (tissue death) in severe cases.[5][6]

3. What factors influence the persistence of this compound in the soil?

The persistence of this compound in the soil is influenced by several factors:

  • Soil pH: this compound degradation is pH-sensitive.[4]

  • Soil Type and Organic Matter: Soils with higher clay and organic matter content may have a greater potential for herbicide carryover due to increased adsorption.

  • Climatic Conditions: Soil moisture and temperature are critical for the microbial degradation of herbicides. Dry and cold conditions can slow down this process, leading to increased persistence.[1][7]

  • Microbial Activity: The breakdown of this compound in the soil is primarily carried out by microorganisms.[1]

4. How can I mitigate the risk of this compound carryover?

Several strategies can be employed to minimize the risk of carryover injury:

  • Crop Rotation: Select rotational crops that are tolerant to this compound.

  • Tillage: Tillage can help to dilute the herbicide in the soil profile.

  • Application Timing: Apply this compound as early as possible in the growing season to allow maximum time for degradation.

  • Adherence to Label Instructions: Always follow the crop rotation intervals specified on the herbicide label.[8]

  • Soil Amendments: The addition of organic matter may influence herbicide degradation rates.

Quantitative Data

This compound Soil Half-Life

The half-life of this compound in soil, which is the time it takes for 50% of the active ingredient to degrade, can vary depending on environmental conditions.

Soil Condition Half-Life (Days) Reference
Laboratory (Biotic/Abiotic factors)45 - 65[1]
pH 413[4]
pH 940.9[4]
Rotational Crop Sensitivity to Triketone Herbicides
Crop Sensitivity Notes Reference
Sugar BeetVery HighSignificant injury and yield loss observed with mesotrione residues.[9]
LettuceVery High
Red CloverVery High
Green BeanHighMore sensitive than pea, cucumber, and soybean to mesotrione.[9]
PeaModerate[9]
CucumberLow to Moderate[9]
SoybeanLow[9]
Maize (Corn)Very Low (Tolerant)
Italian RyegrassVery Low (Tolerant)
Fibre FlaxVery Low (Tolerant)
Winter WheatLow (Tolerant to Mesotrione)Less tolerant to this compound in bioassay experiments.

Experimental Protocols

Protocol 1: Soil Bioassay for Detecting this compound Residues

This protocol outlines a simple and effective method for determining the presence of biologically active this compound residues in soil.

1. Soil Sample Collection:

  • Collect representative soil samples from the experimental plot to a depth of 2-4 inches.[10]

  • Take separate composite samples from areas with differing characteristics (e.g., high vs. low spots, different soil textures).

  • Collect a control soil sample from an area known to be free of herbicide residues.[11]

2. Potting and Planting:

  • Fill 3-4 inch pots with the collected soil samples. Use at least three replicate pots for each sample and the control.[11]

  • Label each pot clearly.

  • Plant seeds of a sensitive indicator species, such as sugar beet or lettuce, in each pot. Plant a sufficient number of seeds to ensure good germination.

3. Growth and Observation:

  • Place the pots in a greenhouse or a location with adequate sunlight and controlled temperature.[11]

  • Water the pots as needed to maintain adequate soil moisture, but avoid waterlogging.[11]

  • Observe the plants for at least three weeks after germination.[11]

4. Assessment:

  • Compare the growth of plants in the test soil to those in the control soil.

  • Look for symptoms of this compound injury, including bleaching, stunting, and reduced biomass.

  • The severity of the symptoms can provide a qualitative indication of the level of herbicide residue.

Protocol 2: Quantification of this compound in Soil by HPLC (General Steps)

This protocol provides a general outline for the quantitative analysis of this compound residues in soil using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized based on the available equipment and laboratory conditions.

1. Sample Preparation and Extraction:

  • Air-dry the soil samples and sieve them to remove large debris.

  • Weigh a representative subsample of the soil.

  • Extract this compound from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).[12] This can be facilitated by shaking or ultrasonication.[13]

  • Centrifuge the mixture and collect the supernatant.

2. Clean-up:

  • The crude extract may require a clean-up step to remove interfering substances. Solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) is a common method.[12]

3. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a UV or DAD detector is suitable for this compound analysis.[13]

  • Column: A C18 reversed-phase column is typically used.[13]

  • Mobile Phase: A mixture of acetonitrile and acidified water is a common mobile phase.[13] The gradient or isocratic elution will need to be optimized.

  • Detection: this compound can be detected by its UV absorbance.

  • Quantification: Prepare a calibration curve using certified analytical standards of this compound. The concentration of this compound in the soil samples can be determined by comparing the peak areas from the samples to the calibration curve.

Visualizations

Sulcotrione_Mode_of_Action Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone_Tocopherols Plastoquinone & α-Tocopherol HPPD->Plastoquinone_Tocopherols Bleaching Bleaching/ Plant Death HPPD->Bleaching   Pathway Blocked Carotenoids Carotenoid Biosynthesis Plastoquinone_Tocopherols->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Plant_Health Healthy Plant Chlorophyll->Plant_Health This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HPPD Sulcotrione_Carryover_Factors Carryover This compound Carryover Potential Soil Soil Properties Carryover->Soil Climate Climatic Conditions Carryover->Climate Herbicide Herbicide Properties Carryover->Herbicide Management Management Practices Carryover->Management pH pH Soil->pH OM Organic Matter Soil->OM Texture Texture Soil->Texture Moisture Moisture Climate->Moisture Temperature Temperature Climate->Temperature HalfLife Half-life Herbicide->HalfLife ApplicationRate Application Rate Herbicide->ApplicationRate Tillage Tillage Management->Tillage CropRotation Crop Rotation Management->CropRotation Troubleshooting_Workflow Start Suspected Carryover Injury Observed Verify Verify Symptoms (Bleaching, Stunting) Start->Verify Bioassay Conduct Soil Bioassay Verify->Bioassay Positive Positive Result (Injury in Bioassay) Bioassay->Positive Yes Negative Negative Result (No Injury) Bioassay->Negative No Quantify Quantify Residue (e.g., HPLC) Positive->Quantify OtherFactors Investigate Other Stress Factors Negative->OtherFactors Mitigate Implement Mitigation Strategies Quantify->Mitigate

References

Technical Support Center: Enhancing Sulcotrione Selectivity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the selectivity of the herbicide sulcotrione in sensitive crops.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Unexpectedly high crop injury is observed even at the recommended this compound application rate. What are the potential causes and how can this be mitigated?

Answer:

Several factors can contribute to increased crop sensitivity to this compound. Consider the following possibilities and mitigation strategies:

  • Environmental Stress: Crops under stress from drought, waterlogging, extreme temperatures, or nutrient deficiencies are often more susceptible to herbicide injury.[1]

    • Solution: Ensure optimal growing conditions for your test plants. If environmental stress is unavoidable, consider conducting a preliminary dose-response experiment to determine the maximum tolerable rate under those specific conditions.

  • Crop Growth Stage: The developmental stage of the crop at the time of application is critical. Younger, rapidly growing plants may be more vulnerable.

    • Solution: Strictly adhere to the recommended crop growth stage for this compound application as specified in established protocols or product labels.

  • Soil Properties: Soil type, organic matter content, and pH can influence the availability and persistence of this compound in the soil, potentially leading to increased uptake and injury.[2] For instance, this compound degradation can be slower in certain soil types, increasing its persistence.[3]

    • Solution: Characterize your soil properties before initiating experiments. If working with sandy soils low in organic matter, be aware that higher herbicide availability may occur. Consider using a lower initial dose of this compound.

  • Varietal Sensitivity: Different cultivars of the same crop species can exhibit varying levels of tolerance to herbicides.

    • Solution: If significant injury is observed, investigate the known sensitivity of the specific crop variety you are using. If possible, compare the response of multiple varieties.

Question 2: The application of a safener is not providing the expected level of crop protection against this compound injury. What could be the issue?

Answer:

The efficacy of a herbicide safener can be influenced by several factors:

  • Incorrect Safener-to-Herbicide Ratio: The ratio between the safener and the herbicide is crucial for inducing the desired protective metabolic response in the crop without negatively impacting its growth or the herbicide's efficacy on target weeds.

    • Solution: Conduct a dose-response matrix experiment to determine the optimal ratio of your chosen safener to this compound for your specific crop and experimental conditions.

  • Method of Application: The timing and method of safener application (e.g., seed treatment, pre-mixed with herbicide, or sequential application) can significantly impact its effectiveness.

    • Solution: Review literature for the most effective application method for the specific safener and crop system you are working with. If such information is unavailable, a comparative study of different application methods may be necessary.

  • Safener Specificity: Not all safeners are effective for all herbicides or all crops. The protective mechanism is often specific to certain chemical classes of herbicides and plant species.

    • Solution: Ensure that the safener you have selected has been reported to be effective for HPPD inhibitor herbicides like this compound in your target crop or a closely related species. Safeners like isoxadifen-ethyl and mefenpyr-diethyl are known to be used with HPPD inhibitors.[4][5][6]

  • Sub-optimal Environmental Conditions: Temperature and moisture can affect the uptake and metabolic activity of both the herbicide and the safener.

    • Solution: Maintain stable and optimal environmental conditions during your experiments to ensure consistent results.

Question 3: Inconsistent or highly variable results are being observed across replicates in our this compound selectivity experiment. What are the likely sources of this variability?

Answer:

High variability can obscure the true effects of your treatments. Common sources of variability include:

  • Non-Uniform Plant Material: Differences in seed vigor, seedling age, or initial plant size can lead to varied responses to herbicide treatment.

    • Solution: Use high-quality, certified seeds. Select seedlings that are uniform in size and developmental stage for your experiments. Discard any unhealthy or non-uniform plants.

  • Inconsistent Application Technique: Uneven spray coverage or inaccurate dosing can be a major source of variability.

    • Solution: Utilize a calibrated laboratory track sprayer for consistent and repeatable herbicide applications. Ensure thorough mixing of the spray solution.

  • Environmental Gradients: Variations in light, temperature, or soil moisture across the experimental area can affect plant growth and response to treatments.

    • Solution: Randomize the placement of your experimental units (e.g., pots or trays) and re-randomize them periodically to minimize the effects of environmental gradients.

  • Inconsistent Soil or Potting Medium: Variations in the composition of the growing medium can affect herbicide availability and plant health.

    • Solution: Use a homogenized and consistent soil or potting mix for all experimental units.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it cause phytotoxicity?

A1: this compound is an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][7] This enzyme is crucial for the biosynthesis of plastoquinone and, consequently, carotenoids. By inhibiting HPPD, this compound disrupts carotenoid synthesis. Carotenoids protect chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded by solar energy, leading to the characteristic bleaching or whitening of plant tissues, followed by necrosis and plant death.[7][8]

Q2: How do herbicide safeners enhance the selectivity of this compound in sensitive crops?

A2: Herbicide safeners work by stimulating the crop's natural defense mechanisms, enabling it to metabolize the herbicide more rapidly into non-toxic compounds before significant injury can occur.[4] This is primarily achieved by inducing the expression of key detoxification enzymes, including:

  • Cytochrome P450 monooxygenases (P450s): These enzymes are often involved in the initial modification of the herbicide molecule (Phase I metabolism).

  • Glutathione S-transferases (GSTs): These enzymes conjugate the modified herbicide with glutathione, increasing its water solubility and reducing its toxicity (Phase II metabolism).

  • Glucosyltransferases (UGTs): These enzymes can also conjugate the herbicide or its metabolites with glucose, further aiding in detoxification (Phase II metabolism).[9]

The enhanced metabolism allows the crop to tolerate the herbicide, while the target weeds, which do not experience this safener-induced metabolic boost, are still controlled.

Q3: What are the typical visual symptoms of this compound injury in a sensitive crop?

A3: The most prominent symptom of this compound injury is the bleaching or whitening of new growth, particularly in the leaf whorl and meristematic tissues.[7][8] This is often followed by chlorosis (yellowing) and then necrosis (browning and death) of the affected tissues.[10] Stunting of the plant may also be observed. Symptoms typically appear within a few days to a week after application, depending on the dose and environmental conditions.

Q4: Can adjuvants be used to enhance the selectivity of this compound?

A4: While adjuvants are primarily used to improve the efficacy of herbicides by enhancing spray retention, spreading, and penetration, their effect on selectivity can be complex. Some adjuvants, by increasing the uptake of the herbicide, could potentially increase the risk of crop injury in sensitive species. However, certain adjuvants, in combination with reduced herbicide doses, might help maintain weed control while minimizing crop stress. For example, studies have shown that using a reduced dose of this compound with an adjuvant based on methylated rapeseed oil at a low pH can achieve the same level of weed control as a full dose.[7] Careful evaluation is necessary to determine the net effect of an adjuvant on the selectivity of this compound for a specific crop.

Q5: Are there any concerns about the environmental fate of this compound?

A5: Yes, like any agricultural chemical, the environmental fate of this compound is a consideration. It can be subject to photolysis on plant leaves, breaking down into other compounds.[3] Its persistence in soil can be influenced by factors such as soil type, pH, and microbial activity, with half-lives reported to be in the range of 45 to 65 days in laboratory studies.[3] Therefore, the potential for carryover to subsequent sensitive rotational crops should be considered in experimental design and agricultural practice.

Data Presentation

Table 1: Efficacy of this compound with Different Adjuvants and pH Adjusters on Barnyardgrass (% Control)

TreatmentDoseAdjuvantpHVisual Assessment (% Biomass Reduction)Fresh Weight Reduction (%)
This compoundFullNoneNeutral9090
This compoundReducedNoneNeutral7478
This compoundReducedMSONeutral8686
This compoundReducedNIS 1Neutral8180
This compoundReducedNIS 2Neutral8281
This compoundReducedNoneAcidic (Acetic)7170
This compoundReducedMSOAcidic (Acetic)8885
This compoundReducedNIS 1Acidic (Acetic)8588
This compoundReducedNIS 2Acidic (Acetic)8686
This compoundReducedNoneAcidic (Citric)8378
This compoundReducedMSOAcidic (Citric)9193
This compoundReducedNIS 1Acidic (Citric)9091
This compoundReducedNIS 2Acidic (Citric)9092
This compoundReducedNoneBasic (Ammonia)74-
This compoundReducedMSOBasic (Ammonia)87-
This compoundReducedNIS 1Basic (Ammonia)82-
This compoundReducedNIS 2Basic (Ammonia)82-
This compoundReducedNoneBasic (Potassium Phosphate)77-
This compoundReducedMSOBasic (Potassium Phosphate)88-
This compoundReducedNIS 1Basic (Potassium Phosphate)77-
This compoundReducedNIS 2Basic (Potassium Phosphate)81-

Data adapted from a study on the efficacy of this compound on barnyardgrass.[7][11] MSO: Methylated Rapeseed Oil, NIS 1: Polyalkyleneoxide modified heptamethyltrisiloxane, NIS 2: Ethoxylated isodecylalcohol.

Experimental Protocols

Protocol 1: Evaluation of Safener Efficacy for Enhancing this compound Selectivity

Objective: To determine the effectiveness of a safener in protecting a sensitive crop from this compound-induced injury.

Materials:

  • Sensitive crop seeds (e.g., a susceptible maize inbred line)

  • This compound analytical standard

  • Safener analytical standard (e.g., isoxadifen-ethyl)

  • Appropriate solvents for dissolving this compound and the safener

  • Potting medium (sterilized and homogenized)

  • Pots or trays

  • Calibrated laboratory track sprayer

  • Growth chamber or greenhouse with controlled environmental conditions

  • Balance, rulers, and other measuring equipment

Methodology:

  • Plant Growth:

    • Sow seeds of the sensitive crop in pots or trays filled with the prepared potting medium.

    • Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the desired growth stage for application (e.g., 2-3 leaf stage).

    • Ensure uniform watering and fertilization.

  • Treatment Preparation:

    • Prepare stock solutions of this compound and the safener in a suitable solvent.

    • Prepare the final spray solutions by diluting the stock solutions in water to achieve the desired concentrations. Include a surfactant if recommended.

    • Treatment groups should include:

      • Untreated control (sprayed with water and solvent only)

      • This compound alone at various rates (e.g., 0.5x, 1x, 2x the recommended rate)

      • Safener alone at a high rate (to check for phytotoxicity of the safener itself)

      • This compound at various rates in combination with the safener at a fixed rate.

      • (Optional) A matrix of varying this compound and safener rates.

  • Herbicide Application:

    • Calibrate the laboratory track sprayer to deliver a precise volume of spray solution per unit area.

    • Randomly assign treatments to the experimental units.

    • Apply the treatments to the plants.

  • Data Collection and Analysis:

    • Visually assess crop injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.

    • Measure the fresh weight of the biomass.

    • Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine the significance of the safener's protective effect.

    • Calculate the percentage reduction in fresh and dry weight relative to the untreated control for each treatment.

Protocol 2: Quantitative Assessment of this compound-Induced Phytotoxicity

Objective: To quantify the phytotoxic effects of this compound on a sensitive crop.

Materials:

  • Same as in Protocol 1.

  • Chlorophyll meter (e.g., SPAD meter) or spectrophotometer for chlorophyll extraction and measurement.

  • Image analysis software (optional).

Methodology:

  • Experimental Setup: Follow steps 1-3 from Protocol 1 to grow plants and apply treatments.

  • Data Collection:

    • Visual Injury Rating: As described in Protocol 1.

    • Plant Height: Measure the height of the plants from the soil surface to the tip of the longest leaf at regular intervals.

    • Chlorophyll Content:

      • In-situ measurement: Use a chlorophyll meter to take non-destructive readings from the youngest fully expanded leaves at different time points after treatment.

      • Extraction method: Collect leaf discs of a known area, extract the chlorophyll using a solvent (e.g., 80% acetone or ethanol), and measure the absorbance at specific wavelengths (e.g., 645 nm and 663 nm) using a spectrophotometer to calculate the chlorophyll concentration.

    • Biomass Measurement: As described in Protocol 1 (fresh and dry weight).

    • (Optional) Leaf Area Measurement: At the end of the experiment, detach the leaves and measure their total area using a leaf area meter or by scanning the leaves and analyzing the images with software.

  • Data Analysis:

    • Analyze each parameter (visual injury, height, chlorophyll content, biomass, leaf area) using appropriate statistical methods to compare the different this compound concentrations.

    • Generate dose-response curves for each parameter to determine the concentration of this compound that causes a 50% reduction in the measured parameter (e.g., GR50 for growth reduction).

Mandatory Visualization

Sulcotrione_Detoxification_Pathway cluster_outside Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm (Phase I & II) cluster_vacuole Vacuole (Phase III) This compound This compound Sulcotrione_in This compound This compound->Sulcotrione_in Uptake P450 Cytochrome P450 (Oxidation) Sulcotrione_in->P450 Hydroxylated_this compound Hydroxylated This compound P450->Hydroxylated_this compound Phase I GST Glutathione S-Transferase (GST) Hydroxylated_this compound->GST UGT UDP-Glucosyl Transferase (UGT) Hydroxylated_this compound->UGT Sulcotrione_GSH This compound-GSH Conjugate GST->Sulcotrione_GSH Phase II Conjugation Sulcotrione_Glucose This compound-Glucose Conjugate UGT->Sulcotrione_Glucose Phase II Conjugation Detoxified_this compound Sequestrated Detoxified This compound Sulcotrione_GSH->Detoxified_this compound Transport Sulcotrione_Glucose->Detoxified_this compound Transport

Caption: this compound detoxification pathway in a tolerant plant.

Safener_Action_Workflow cluster_experiment Experimental Workflow: Safener Efficacy Evaluation Start Start Plant_Material Select Uniform Sensitive Crop Seedlings Start->Plant_Material Treatments Prepare this compound and Safener Treatments Plant_Material->Treatments Application Apply Treatments with Calibrated Sprayer Treatments->Application Incubation Incubate under Controlled Conditions Application->Incubation Data_Collection Collect Data: - Visual Injury - Biomass - Chlorophyll Content Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Evaluate Safener Protective Effect Analysis->Results End End Results->End

Caption: Experimental workflow for evaluating safener efficacy.

Safener_Signaling_Pathway cluster_signal Safener-Induced Detoxification Signaling Safener Safener Receptor Cellular Receptor(s) (Hypothesized) Safener->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinases, Secondary Messengers) Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Increased Transcription of Detoxification Genes Transcription_Factors->Gene_Expression Enzyme_Synthesis Synthesis of Detoxification Enzymes (P450s, GSTs, UGTs) Gene_Expression->Enzyme_Synthesis Detoxification Enhanced Herbicide Detoxification Enzyme_Synthesis->Detoxification

Caption: Safener-induced signaling pathway for detoxification.

References

Technical Support Center: Sulcotrione and Adjuvant Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing sulcotrione with adjuvants for enhanced uptake and efficacy. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a selective, post-emergence herbicide belonging to the triketone family. Its primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is critical in the biosynthesis of plastoquinone and tocopherols, which are essential components for carotenoid production. By inhibiting HPPD, this compound disrupts carotenoid synthesis, leading to the degradation of chlorophyll and subsequent bleaching of susceptible plant tissues, ultimately causing weed death.

Q2: Why are adjuvants recommended for use with this compound?

Adjuvants are substances added to a herbicide formulation to improve its effectiveness. For this compound, adjuvants can enhance uptake and translocation within the target weed. They achieve this by:

  • Reducing Surface Tension: Adjuvants like non-ionic surfactants (NIS) lower the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[2]

  • Improving Penetration: Oil-based adjuvants, such as methylated seed oil (MSO), can help dissolve the waxy cuticle of the leaf, facilitating the entry of this compound into the plant.

  • Increasing Rainfastness: Some adjuvants help the herbicide adhere to the leaf surface, preventing it from being washed off by rain.

Q3: What are the most common types of adjuvants used with this compound?

The most common adjuvants used to enhance the efficacy of this compound are:

  • Methylated Seed Oil (MSO): An oil-based adjuvant known for its ability to penetrate the waxy cuticle of weed leaves. Studies have shown that MSO can significantly increase the effectiveness of this compound, especially under challenging environmental conditions.

  • Non-Ionic Surfactants (NIS): These adjuvants reduce the surface tension of the spray solution, leading to better coverage of the weed foliage.[3][4][5]

Troubleshooting Guide

Q4: My this compound application is showing reduced efficacy. What are the potential causes?

Several factors can contribute to the reduced performance of this compound treatments:

  • Weed Species and Growth Stage: The susceptibility to this compound can vary between different weed species. Additionally, applications are most effective when weeds are young and actively growing. Larger, more mature weeds may be less susceptible.

  • Environmental Conditions:

    • Rainfall: Rain shortly after application can wash the herbicide off the leaves before it can be absorbed.

    • Dry or Cool Conditions: Stressed weeds (due to drought or low temperatures) may have a thicker cuticle and reduced metabolic activity, leading to decreased herbicide uptake and translocation.

    • High pH of Spray Solution: The effectiveness of this compound, a weak acid, can be influenced by the pH of the spray solution. A lower pH (around 4-5) has been shown to improve efficacy in some cases.

  • Improper Adjuvant Selection or Rate: The type and concentration of the adjuvant are critical. Using an inappropriate adjuvant or an incorrect rate can lead to poor coverage, reduced penetration, or even antagonism.

  • Tank Mix Incompatibility: If this compound is tank-mixed with other pesticides or fertilizers, physical or chemical incompatibility can occur, reducing the efficacy of the herbicide. Always perform a jar test before tank-mixing.

Q5: I am observing signs of phytotoxicity (crop injury) in my corn after applying this compound with an adjuvant. What could be the cause?

While this compound is generally selective for corn, certain conditions can lead to crop injury:

  • Adjuvant Type and Rate: The use of methylated seed oils (MSO) with HPPD inhibitor herbicides like this compound has been associated with an increased risk of corn injury, especially under warm and humid conditions.[6][7]

  • Tank Mixing: Tank-mixing this compound with certain other herbicides or insecticides can increase the potential for crop injury.[8] The adjuvants in one formulation can enhance the uptake of the tank-mix partner, potentially leading to phytotoxicity.

  • Environmental Stress: Corn that is already under stress from factors like cool temperatures, wet soils, or nutrient deficiencies may be more susceptible to herbicide injury.[9]

  • Application Timing: Applying post-emergence herbicides outside of the recommended growth stage for the crop can increase the risk of injury.

Q6: The components of my tank mix are separating or forming clumps. What is happening?

This is a sign of physical incompatibility. It can be caused by:

  • Improper Mixing Order: The order in which products are added to the spray tank is crucial. A common guideline is the W-A-L-E-S method:

    • W ettable powders and W ater dispersible granules

    • A gitate thoroughly

    • L iquid flowables and suspensions

    • E mulsifiable concentrates

    • S urfactants and solutions

  • Water Quality: Hard water (containing high levels of calcium and magnesium) can sometimes interfere with the stability of certain formulations.

  • Insufficient Agitation: Continuous and adequate agitation is necessary to keep all components of the tank mix in suspension.

To prevent physical incompatibility, always perform a jar test before preparing a large batch.

Data Presentation

The following tables summarize the impact of different adjuvants and spray solution pH on the efficacy of this compound for controlling barnyardgrass (Echinochloa crus-galli), as well as their effect on the physical properties of the spray solution.

Table 1: Efficacy of this compound with Different Adjuvants and pH Adjusters on Barnyardgrass (% Control) [2]

TreatmentFull Rate (Neutral pH)Reduced Rate (Neutral pH)Reduced Rate + Acetic Acid (pH ~4)Reduced Rate + Citric Acid (pH ~4)Reduced Rate + Ammonia (Basic pH)Reduced Rate + K3PO4 (Basic pH)
No Adjuvant 90%78%71%83%63%78%
+ MSO -80-86%87-89%95%82-87%90%
+ NIS 1 -80-86%87-89%90-91%82-87%79-80%
+ NIS 2 -80-86%83%90-91%82-87%79-80%

Table 2: Effect of Adjuvants on Surface Tension and Contact Angle of this compound Spray Solution (Reduced Rate, Neutral pH) [2]

TreatmentSurface Tension (mN/m)Contact Angle (°)
This compound alone 51.592.1
+ MSO 29.845.0
+ NIS 1 21.225.0
+ NIS 2 28.138.0

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility of Tank Mixes

This protocol is designed to assess the physical compatibility of this compound with adjuvants and other tank-mix partners before large-scale mixing.

  • Materials:

    • Clean, clear quart-sized glass jar with a lid

    • Water from the same source that will be used for the actual application

    • Pipettes or measuring spoons for accurate measurement of each component

    • All products to be tank-mixed (this compound, adjuvant, other pesticides, etc.)

    • Personal Protective Equipment (PPE) as specified on the product labels

  • Procedure:

    • Fill the jar halfway with the carrier (water).

    • Add the tank-mix components one at a time, in the correct mixing order (W-A-L-E-S method).

    • Cap the jar and shake vigorously for 15-30 seconds after adding each component.

    • After adding all components, fill the jar to the three-quarters mark with the carrier, cap it, and shake again for another 30 seconds.

    • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

      • Formation of flakes, crystals, or sludge

      • Separation into layers

      • Gelling or clumping

      • Heat generation

    • If any of these signs are present, the mixture is physically incompatible.

Protocol 2: Greenhouse Bioassay for Efficacy Evaluation

This protocol outlines a method for evaluating the biological efficacy of different this compound and adjuvant combinations on target weed species in a controlled greenhouse environment.

  • Plant Material and Growth Conditions:

    • Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli) from seed in pots containing a standard greenhouse potting mix.

    • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod suitable for the species being tested.

    • Ensure uniform growth of the plants before treatment application.

  • Herbicide and Adjuvant Preparation:

    • Prepare a stock solution of this compound.

    • Prepare separate treatment solutions by adding the desired adjuvants (e.g., MSO, NIS) at the recommended concentrations to the this compound solution.

    • Include a control group that is not treated and a control group treated only with the carrier and adjuvant (without this compound).

  • Treatment Application:

    • Apply the herbicide solutions to the weeds at a consistent growth stage (e.g., 3-4 leaf stage).

    • Use a research-grade spray chamber to ensure uniform application and coverage. Calibrate the sprayer to deliver a known volume of spray solution per unit area.

  • Data Collection and Analysis:

    • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).

    • At the end of the experiment, harvest the above-ground biomass of the weeds in each pot.

    • Dry the biomass in an oven until a constant weight is achieved.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Sulcotrione_Mode_of_Action Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone_Tocopherols Plastoquinone & Tocopherols HPPD->Plastoquinone_Tocopherols Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherols->Carotenoid_Biosynthesis Chlorophyll_Protection Chlorophyll Protection Carotenoid_Biosynthesis->Chlorophyll_Protection Bleaching Bleaching & Weed Death Carotenoid_Biosynthesis->Bleaching Disruption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HPPD Troubleshooting_Workflow Start Reduced Efficacy Observed Check_Weed Weed Species & Growth Stage Appropriate? Start->Check_Weed Check_Environment Favorable Environmental Conditions? Check_Weed->Check_Environment Yes Solution_Weed Adjust Application Timing or Herbicide Choice Check_Weed->Solution_Weed No Check_Adjuvant Correct Adjuvant & Rate? Check_Environment->Check_Adjuvant Yes Solution_Environment Re-apply Under Better Conditions Check_Environment->Solution_Environment No Check_TankMix Tank Mix Compatibility? Check_Adjuvant->Check_TankMix Yes Solution_Adjuvant Consult Recommendations & Adjust Adjuvant Check_Adjuvant->Solution_Adjuvant No Solution_TankMix Perform Jar Test & Adjust Tank Mix Check_TankMix->Solution_TankMix No End Efficacy Improved Check_TankMix->End Yes Solution_Weed->Start Solution_Environment->Start Solution_Adjuvant->Start Solution_TankMix->Start

References

Technical Support Center: Sulcotrione-Resistant Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and professionals engaged in weed science and herbicide development. It provides troubleshooting assistance and answers to frequently asked questions related to experimental work on sulcotrione resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a selective, post-emergence herbicide belonging to the triketone chemical family.[1] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] This enzyme is critical for the biosynthesis of plastoquinone and, consequently, carotenoids.[1] Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photo-degradation.[1] The result is characteristic bleaching or "whitening" of susceptible weed species, followed by necrosis and death.[1]

Q2: Which weed species have developed resistance to HPPD inhibitors like this compound?

As of 2022, resistance to HPPD-inhibiting herbicides has been confirmed in three broadleaf weed species globally: Palmer amaranth (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum).[2][3][4] In the United States, resistant populations of Palmer amaranth and waterhemp are prevalent, particularly in the Midwest.[4]

Q3: What are the primary mechanisms of resistance to this compound and other HPPD inhibitors?

There are two main types of resistance mechanisms observed in weeds:

  • Metabolic Resistance (Non-Target-Site Resistance - NTSR): This is the most predominant mechanism found in weeds resistant to HPPD inhibitors.[2][3][4] Resistant plants exhibit an enhanced ability to metabolize the herbicide into non-toxic forms, often through the action of enzyme families like cytochrome P450s.[5][6] For instance, a resistant wild radish population was found to metabolize mesotrione 7.7-fold faster than a susceptible population.[5] This mechanism can lead to cross-resistance, where weeds selected for resistance to one herbicide class (e.g., ALS inhibitors) show resistance to HPPD inhibitors without prior exposure to them.[5][6]

  • Target-Site Resistance (TSR): This mechanism involves a genetic mutation in the HPPD gene itself, which alters the herbicide's binding site on the enzyme.[7][8] This change prevents the herbicide from effectively inhibiting the enzyme.[7] While less common for HPPD inhibitors than metabolic resistance, specific mutations, such as the Y342H substitution in the AtHPPD gene, have been shown to confer significant resistance to mesotrione and isoxaflutole.[9]

Q4: How can this compound-resistant weeds be managed in the field?

Managing HPPD-inhibitor resistant weeds requires an integrated approach.[10] Key strategies include:

  • Herbicide Rotation and Tank-Mixing: Avoid the repeated use of herbicides from the same mode of action group (Group F2 for this compound).[10] Alternate or tank-mix this compound with herbicides from different groups, such as glyphosate, glufosinate, 2,4-D, or dicamba, where the weed population is still susceptible.[2][3][4]

  • Use of Multiple Modes of Action: Employ herbicides with different modes of action in both pre-emergence and post-emergence applications.[11]

  • Cultural and Mechanical Practices: Integrate non-chemical control methods like crop rotation, cover cropping, and tillage into weed management programs.[10]

Troubleshooting Experimental Workflows

This section addresses common problems encountered during laboratory and greenhouse experiments on this compound resistance.

Problem 1: High variability or poor reproducibility in whole-plant dose-response assays.

  • Possible Cause 1: Inconsistent Plant Growth Stage.

    • Explanation: Herbicide efficacy is highly dependent on the plant's growth stage. Treating plants of varying sizes can lead to inconsistent results.

    • Solution: Standardize the growth stage for treatment. For post-emergence herbicides, seedlings should typically be treated at the 2-3 leaf stage.[12][13] Ensure uniform germination and growth conditions (temperature, light, water) for all plants in the assay.[12]

  • Possible Cause 2: Improper Herbicide Application.

    • Explanation: Inaccurate herbicide concentrations or uneven spray coverage can introduce significant error.

    • Solution: Use a precision bench sprayer for application.[12][13] Calibrate the sprayer to deliver a consistent volume (e.g., 300 L/ha) at a set pressure and speed.[12] Prepare herbicide solutions carefully, starting with the most concentrated solution and performing serial dilutions to minimize errors.[12]

  • Possible Cause 3: "Edge Effects" in Trays/Pots.

    • Explanation: Plants on the outer edges of trays can experience different environmental conditions (e.g., more light, faster drying), leading to variability.

    • Solution: If possible, avoid using the outer rows of trays for experimental measurements or ensure that all treatments, including controls, are equally distributed across inner and outer positions.[14]

Problem 2: Dose-response curve does not fit a standard sigmoidal model.

  • Possible Cause 1: Inappropriate Concentration Range.

    • Explanation: The selected dose range may be too narrow, failing to capture the full response from no effect to complete mortality. This can prevent the accurate determination of top and bottom plateaus.[14]

    • Solution: Conduct a preliminary range-finding experiment using a broad range of concentrations (e.g., spanning several orders of magnitude) to identify the effective dose range before performing the definitive assay with more concentrations clustered around the expected GR₅₀/LD₅₀.[14][15]

  • Possible Cause 2: Herbicide Solubility Issues.

    • Explanation: this compound, like many organic compounds, may have limited solubility in aqueous solutions at high concentrations, leading to precipitation and an inaccurate effective dose.[16]

    • Solution: Visually inspect stock solutions for any signs of precipitation.[16] Consider using a co-solvent like DMSO for the initial high-concentration stock, ensuring the final concentration in the spray solution is low (<0.5%) and consistent across all treatments, including the control.[16]

Problem 3: Suspected resistant population shows susceptibility in the greenhouse.

  • Possible Cause 1: Environmental Conditions.

    • Explanation: Greenhouse conditions are often optimal for plant growth, which can sometimes make plants more susceptible to herbicides than they would be under field stress (e.g., drought, high temperatures). The expression of metabolic resistance can also be influenced by environmental factors.

    • Solution: While maintaining controlled conditions is crucial for reproducibility, be aware that results may not perfectly mirror field performance. Record all environmental parameters. Ensure the susceptible control population shows a high level of control (e.g., 85-95% reduction in biomass) to validate the assay.[17]

  • Possible Cause 2: Incorrect Seed Sampling.

    • Explanation: The collected seeds may not be from truly resistant individuals, or the sample may have low viability.

    • Solution: Collect mature seeds from at least 10-30 plants that have survived a field application of the herbicide.[18] Ensure seeds are properly dried and stored to maintain viability.[18]

Quantitative Data Summary

Table 1: Examples of Resistance Levels to HPPD-Inhibiting Herbicides in Weeds.

Weed Species Herbicide Resistance Level (Fold-Resistance) Resistance Mechanism
Wild Radish (Raphanus raphanistrum) Mesotrione 4.0 - 6.5 Enhanced Metabolism[5]
Wild Radish (Raphanus raphanistrum) Tembotrione 4.0 - 6.5 Enhanced Metabolism[5]

| Wild Radish (Raphanus raphanistrum) | Isoxaflutole | 4.0 - 6.5 | Enhanced Metabolism[5] |

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for testing herbicide resistance in weeds.[12][13][18]

  • Seed Preparation & Germination:

    • Collect mature seeds from suspected resistant and known susceptible populations (at least 5,000 seeds per population).[18] Store in labeled paper bags in a cool, dry place.[18]

    • To break dormancy, vernalize seeds if necessary (e.g., cold stratification).[13]

    • Germinate seeds in petri dishes on an agar medium containing potassium nitrate or on moist filter paper in a germination cabinet with optimal light and temperature for the species.[13]

  • Seedling Transplanting:

    • Once seedlings have emerged, transplant 15-20 uniform seedlings into trays or pots filled with a standard potting mix.[13]

    • Label each tray with a unique identifier (e.g., barcode) that includes population code, herbicide, and replicate number.[12][13]

    • Grow plants in a greenhouse under controlled conditions until they reach the target growth stage (typically 2-3 true leaves).[13]

  • Herbicide Application:

    • Prepare a stock solution of this compound (using a commercial formulation) and perform serial dilutions to create a range of at least 6-8 doses, plus an untreated control. The dose range should bracket the expected GR₅₀ (dose causing 50% growth reduction).

    • Apply herbicides using a precision bench sprayer calibrated to deliver a uniform spray volume.[12] Treat the control plants with the carrier solution only. Start spraying from the lowest to the highest concentration to minimize contamination.

  • Data Collection and Analysis:

    • Return plants to the greenhouse and maintain for 21-28 days post-application.[12]

    • Assess results by recording the number of surviving plants and measuring the above-ground biomass (fresh or dry weight) for each pot.[12]

    • Express the biomass data as a percentage of the untreated control for that population.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ for each population.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: Investigating Metabolic Resistance using a P450 Inhibitor

This protocol can provide evidence for metabolism-based resistance.

  • Plant Preparation: Grow resistant and susceptible plants to the 2-3 leaf stage as described in Protocol 1.

  • Inhibitor Pre-treatment: One hour before herbicide application, treat a subset of the resistant and susceptible plants with a known cytochrome P450 inhibitor (e.g., malathion or piperonyl butoxide - PBO). The inhibitor should be applied in a solution that does not cause phytotoxicity.

  • Herbicide Application: Apply this compound at a dose expected to differentiate the populations (e.g., the GR₅₀ of the resistant population). Include four treatment groups:

    • Susceptible + this compound

    • Resistant + this compound

    • Resistant + P450 Inhibitor + this compound

    • Untreated Controls (for each population)

  • Assessment: After 21 days, assess plant survival and biomass as in Protocol 1.

  • Interpretation: If the P450 inhibitor pre-treatment significantly increases the efficacy of this compound on the resistant population (i.e., reduces survival or biomass), it suggests that cytochrome P450-mediated metabolism is a key mechanism of resistance.[6]

Visualizations and Diagrams

HPPD_Pathway cluster_pathway Normal Plant Pathway cluster_inhibition Herbicide Action & Resistance Tyrosine Tyrosine HPPD_substrate 4-Hydroxyphenylpyruvate Tyrosine->HPPD_substrate HPPD_enzyme HPPD Enzyme HPPD_substrate->HPPD_enzyme HGA Homogentisate HPPD_enzyme->HGA TSR Target-Site Resistance (Altered HPPD Enzyme) HPPD_enzyme->TSR Mutated in Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound (HPPD Inhibitor) This compound->HPPD_enzyme This compound->TSR Binding Prevented NTSR Metabolic Resistance (Enhanced Detoxification) This compound->NTSR Detoxified by Metabolites Inactive Metabolites NTSR->Metabolites

Caption: HPPD inhibitor mode of action and mechanisms of weed resistance.

DoseResponse_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P1 1. Collect Seeds (Susceptible & Resistant Pops) P2 2. Germinate Seeds P1->P2 P3 3. Transplant Seedlings (Standardize Growth Stage) P2->P3 E1 4. Prepare Herbicide Serial Dilutions E2 5. Apply Treatments (Precision Bench Sprayer) E1->E2 E3 6. Incubate in Greenhouse (21-28 Days) E2->E3 A1 7. Assess Survival & Measure Biomass A2 8. Normalize Data (% of Control) A1->A2 A3 9. Fit Dose-Response Curve (Log-Logistic Model) A2->A3 A4 10. Calculate GR50 & Resistance Index (RI) A3->A4

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Troubleshooting_Tree Start Unexpected Dose-Response Results Q1 High variability between replicates? Start->Q1 Q2 Curve doesn't fit sigmoidal model? Start->Q2 Q3 No dose effect observed? Start->Q3 A1 Check Growth Stage Uniformity Q1->A1 Yes A2 Verify Sprayer Calibration Q1->A2 Yes A3 Check for Edge Effects Q1->A3 Yes B1 Widen Dose Range Q2->B1 Yes B2 Check Herbicide Solubility Q2->B2 Yes B3 Increase Data Points around GR50 Q2->B3 Yes C1 Confirm Compound Purity/Identity Q3->C1 Yes C2 Run Broad Range-Finding Assay Q3->C2 Yes

Caption: Troubleshooting decision tree for dose-response curve issues.

References

Validation & Comparative

Sulcotrione and Mesotrione: A Comparative Analysis of Efficacy in Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

Sulcotrione and mesotrione are two prominent post-emergence herbicides belonging to the triketone class, widely utilized for the selective control of broadleaf weeds and some grasses in corn (Zea mays). Both herbicides operate through the same mode of action, inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biochemical pathway of plastoquinone and α-tocopherol synthesis. This inhibition ultimately disrupts carotenoid biosynthesis, leading to the characteristic bleaching of susceptible plant tissues followed by necrosis and death. While sharing a common mechanism, their efficacy, application rates, and spectrum of controlled weeds can vary. This guide provides a detailed comparison of this compound and mesotrione, supported by available experimental data, to assist researchers and weed management professionals in their selection and application.

Efficacy on Broadleaf Weeds: A Quantitative Overview

Quantitative data on the efficacy of this compound and mesotrione on various broadleaf weeds have been compiled from multiple studies. It is important to note that the following data are derived from different experiments and direct comparisons should be made with caution due to variations in experimental conditions, application rates, and weed growth stages.

Table 1: Efficacy of this compound on Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Efficacy (%)Reference
Amaranthus retroflexusRedroot pigweedNot specifiedSevere chlorosis leading to plant death[1]
Chenopodium albumCommon lambsquartersNot specifiedEffective control[2]

Table 2: Efficacy of Mesotrione on Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Efficacy (% Control or Biomass Reduction)Reference
Amaranthus retroflexusRedroot pigweed56Synergistic control with atrazine[3]
Amaranthus retroflexusRedroot pigweed10-56Synergistic control with atrazine in triazine-resistant biotypes[3]
Chenopodium albumCommon lambsquarters150 (post-emergence)Effective control of triazine-resistant biotypes[2]
Abutilon theophrastiVelvetleaf<8595% reduction[4]
Broadleaf Weeds (general)-72-96 (post-emergence)>94% reduction in dry matter[5]
Broadleaf Weeds (general)-Pre-emergence>99% reduction in dry matter[5]

Experimental Protocols

The data presented above are derived from field and greenhouse trials. While specific protocols vary between studies, a general methodology for evaluating herbicide efficacy can be outlined.

General Experimental Protocol for Herbicide Efficacy Trials:

  • Experimental Design: Randomized complete block design with multiple replications (typically 3 or 4) is commonly used.

  • Plot Size: Individual plots are established with dimensions suitable for herbicide application and weed assessment, for example, 4 rows of 30 ft long.

  • Herbicide Application: Herbicides are applied using a calibrated sprayer (e.g., compressed air backpack sprayer) to ensure accurate and uniform delivery of the specified dose. Application timing can be pre-emergence (before weed emergence) or post-emergence (after weed emergence) at specific weed growth stages (e.g., 2-4 leaf stage).

  • Weed and Crop Assessment: Efficacy is evaluated at set intervals after treatment (e.g., 7, 14, and 28 days after treatment). Assessments typically include visual ratings of weed control (on a scale of 0 to 100%, where 0 is no control and 100 is complete control), weed biomass reduction (by harvesting and weighing the above-ground parts of weeds in a defined area), and crop injury ratings.

  • Data Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects. Dose-response curves are often generated to determine the effective dose (ED) required to achieve a certain level of weed control (e.g., ED50 or ED90).

Mode of Action: HPPD Inhibition Pathway

Both this compound and mesotrione target and inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinones and tocopherols (Vitamin E). Plastoquinones are essential for the photosynthetic electron transport chain and as a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, these herbicides disrupt this entire cascade, leading to a lack of carotenoids. Carotenoids protect chlorophyll from photo-oxidation; their absence results in the characteristic bleaching symptoms and eventual death of the plant.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD catalyzes Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase is a cofactor for Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Inhibitor This compound / Mesotrione Inhibitor->HPPD inhibits

Caption: The HPPD inhibition pathway by this compound and mesotrione.

Experimental Workflow for Herbicide Efficacy Evaluation

The process of evaluating the efficacy of a new herbicide formulation or comparing existing ones typically follows a structured workflow, from initial laboratory and greenhouse screenings to large-scale field trials.

Herbicide_Efficacy_Workflow cluster_0 Phase 1: Laboratory & Greenhouse cluster_1 Phase 2: Small-Plot Field Trials cluster_2 Phase 3: Large-Scale Field Trials cluster_3 Phase 4: Data Analysis & Reporting A Dose-Response Studies (Pot experiments) B Weed Spectrum Screening A->B C Efficacy on Target Weeds B->C D Crop Safety Evaluation C->D E Rate Refinement D->E F Multi-Location Trials E->F G Tank-Mix Compatibility F->G H Environmental Factors Assessment G->H I Statistical Analysis H->I J Efficacy Summary I->J K Publication/Registration J->K

Caption: A generalized workflow for herbicide efficacy evaluation.

References

Validating a Novel LC-MS/MS Method for Sulcotrione Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Sulcotrione against a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The supporting experimental data and detailed protocols are presented to assist researchers in making informed decisions for their analytical needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the quantification of herbicides like this compound is critical for environmental monitoring, food safety, and toxicology studies. This section compares the performance of a novel LC-MS/MS method with a traditional HPLC-UV approach, highlighting key analytical parameters.

Table 1: Performance Comparison of Analytical Methods for this compound Detection

ParameterNew LC-MS/MS MethodConventional HPLC-UV Method
Limit of Detection (LOD) 0.5 ng/L[1]1 - 50 ng/L[1]
Limit of Quantification (LOQ) 0.5 - 10 ng/L[1][2]>50 ng/L
Recovery Rate 94 - 112%[1][2]93 - 109% (in spiked river water)[3]
Precision (RSD%) < 15%< 20%
Linearity (r²) > 0.99> 0.99
Sample Preparation QuEChERSSolid Phase Extraction (SPE)
Selectivity HighModerate
Analysis Time ~10 minutes~20 minutes

Experimental Protocols

Detailed methodologies for both the novel and conventional methods are provided below.

Novel LC-MS/MS Method with QuEChERS Sample Preparation

This method offers high sensitivity and selectivity for the detection of this compound in complex matrices.

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Zorbax SB-C18)[4].

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode[1][2].

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Conventional HPLC-UV Method with Solid Phase Extraction (SPE)

This method is a more traditional approach for the quantification of this compound.

1. Sample Preparation (Solid Phase Extraction)

  • Extraction:

    • Homogenize 20 g of the sample with 50 mL of a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in a water/methanol mixture.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent (e.g., acetonitrile).

    • Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column[4].

    • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% acetic acid[4].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 245 nm[4].

Method Validation Workflow

The validation of a new analytical method is a critical process to ensure reliable and accurate results. The following diagram illustrates the key steps in the validation of the new LC-MS/MS method for this compound detection.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Method Optimization (LC & MS/MS Parameters) B Sample Preparation (QuEChERS Protocol) A->B C Linearity & Range B->C Proceed to Validation D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate Precision) D->E F Selectivity & Specificity E->F G LOD & LOQ F->G H Robustness G->H I Analysis of Real Samples H->I Method Implementation

Caption: Workflow for the validation of the new analytical method.

Conclusion

The newly validated LC-MS/MS method demonstrates superior sensitivity, selectivity, and efficiency for the detection of this compound compared to the conventional HPLC-UV method. The implementation of the QuEChERS sample preparation protocol significantly reduces sample processing time and solvent consumption. While the initial investment for LC-MS/MS instrumentation is higher, the enhanced performance and reliability of the data justify its use for demanding research and regulatory applications. The HPLC-UV method, however, remains a viable option for routine analyses where lower sensitivity is acceptable.

References

Cross-Resistance of Weed Biotypes to Sulcotrione and Other HPPD Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of weed biotypes resistant to 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides presents a significant challenge to effective weed management in agriculture. This guide provides a comparative analysis of cross-resistance patterns to Sulcotrione and other HPPD inhibitors, supported by experimental data, to inform research and the development of new herbicidal solutions. The focus is on well-documented cases of resistance in Amaranthus species, which are among the most problematic agricultural weeds.

Introduction to HPPD Inhibitors and Resistance

HPPD inhibitors are a class of herbicides that act by blocking the HPPD enzyme, which is crucial for plastoquinone and subsequent carotenoid biosynthesis in plants.[1] This inhibition leads to the bleaching of new plant tissues and eventual plant death. This compound, a member of the triketone chemical family, is a selective post-emergence herbicide used for broadleaf weed control. However, the intensive use of HPPD inhibitors has led to the evolution of resistant weed populations, primarily through non-target-site resistance (NTSR) mechanisms.[2] This often involves enhanced metabolic detoxification of the herbicide, leading to cross-resistance across different HPPD inhibitor chemical families.[2] As of 2022, three broadleaf weeds, Palmer amaranth, waterhemp, and wild radish, have evolved resistance to HPPD inhibitors, with metabolic resistance being the predominant mechanism.[3][4]

Quantitative Comparison of Cross-Resistance

Studies on resistant biotypes of Amaranthus palmeri (Palmer amaranth) and Amaranthus tuberculatus (Waterhemp) have demonstrated significant levels of cross-resistance to various HPPD inhibitors. The resistance factor (RF), calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population to that of a susceptible population, is a key metric for quantifying resistance.

Table 1: Cross-Resistance to HPPD Inhibitors in a Resistant Amaranthus palmeri Population (KCTR)

HerbicideChemical FamilyResistant Population GR50 (g ai/ha)Susceptible Population GR50 (g ai/ha)Resistance Factor (R/S Ratio)
MesotrioneTriketone>84048.5>17.3
TembotrioneTriketone100.211.28.9

Data synthesized from studies on the KCTR Palmer amaranth population.[2][5]

Table 2: Cross-Resistance to HPPD Inhibitors in a Resistant Amaranthus tuberculatus Population (NEB)

HerbicideChemical FamilyResistant Population GR50 (g ai/ha)Susceptible Population GR50 (g ai/ha)Resistance Factor (R/S Ratio)
MesotrioneTriketone4362418
TembotrioneTriketone108186
TopramezonePyrazolone26132

Data from a resistant waterhemp population from Nebraska.

Experimental Protocols

The confirmation and characterization of herbicide resistance involve standardized experimental protocols. The following methodologies are commonly employed in the studies cited in this guide.

1. Seed Collection and Plant Growth:

  • Seeds from suspected resistant and known susceptible weed populations are collected from agricultural fields.

  • Seeds are germinated in controlled environments (e.g., petri dishes with agar) and then transplanted into pots containing a standard potting mix.

  • Plants are grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions until they reach a specific growth stage (e.g., 8-10 cm in height) for herbicide application.

2. Whole-Plant Dose-Response Assays:

  • A range of herbicide doses, including the recommended field rate and multiples of it, are applied to the plants.

  • Herbicides are applied using a precision bench sprayer to ensure uniform coverage.

  • Plant injury and survival are assessed at specific time points after treatment (e.g., 14 and 21 days).

  • Above-ground biomass is harvested, dried, and weighed to determine the growth reduction (GR50) for each herbicide and population.

3. Statistical Analysis:

  • Dose-response data is analyzed using a non-linear log-logistic regression model to calculate the GR50 values.

  • The resistance factor (RF) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Mechanisms of Cross-Resistance

The primary mechanism of cross-resistance to HPPD inhibitors in Amaranthus species is enhanced herbicide metabolism. This process is often mediated by two major enzyme families: Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).

  • Cytochrome P450s: These enzymes catalyze the initial detoxification of the herbicide through oxidation, often by adding a hydroxyl group to the herbicide molecule. This modification can reduce the herbicide's ability to bind to the target HPPD enzyme and prepares it for further detoxification.

  • Glutathione S-transferases (GSTs): Following the initial modification by P450s, GSTs can conjugate glutathione to the herbicide molecule, further increasing its water solubility and facilitating its sequestration into the vacuole, effectively neutralizing it.

The overexpression of genes encoding these metabolic enzymes in resistant biotypes allows for the rapid detoxification of the herbicide before it can reach its target site and cause lethal damage. This metabolic pathway is a generalist defense mechanism, which is why it can confer resistance to multiple herbicides with different chemical structures but similar metabolic vulnerabilities.

Visualizing Resistance Pathways

HPPD Inhibition and Carotenoid Biosynthesis Pathway

HPPD_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Mechanism of Action Tyrosine Tyrosine p-Hydroxyphenylpyruvate (HPPA) p-Hydroxyphenylpyruvate (HPPA) Tyrosine->p-Hydroxyphenylpyruvate (HPPA) HPPD_enzyme HPPD Enzyme p-Hydroxyphenylpyruvate (HPPA)->HPPD_enzyme Homogentisate (HGA) Homogentisate (HGA) HPPD_enzyme->Homogentisate (HGA) Plastoquinone Plastoquinone Homogentisate (HGA)->Plastoquinone Phytoene Desaturase Phytoene Desaturase Plastoquinone->Phytoene Desaturase Cofactor Carotenoids Carotenoids Phytoene Desaturase->Carotenoids Chlorophyll Protection Chlorophyll Protection Carotenoids->Chlorophyll Protection HPPD_Inhibitors This compound & Other HPPD Inhibitors HPPD_Inhibitors->HPPD_enzyme Blocks Conversion HPPD_Inhibition Inhibition

Caption: Mechanism of action of HPPD inhibiting herbicides on the carotenoid biosynthesis pathway.

Metabolic Resistance to HPPD Inhibitors Workflow

Resistance_Workflow cluster_susceptible Susceptible Weed Biotype cluster_resistant Resistant Weed Biotype (Metabolic Resistance) Herbicide_Application HPPD Inhibitor Application (e.g., this compound) Uptake_S Herbicide Uptake Herbicide_Application->Uptake_S Uptake_R Herbicide Uptake Herbicide_Application->Uptake_R Transport_S Translocation to Meristem Uptake_S->Transport_S HPPD_Binding_S Binding to HPPD Enzyme Transport_S->HPPD_Binding_S Bleaching_Death_S Bleaching and Plant Death HPPD_Binding_S->Bleaching_Death_S Metabolism Enhanced Metabolism Uptake_R->Metabolism P450 Cytochrome P450s (Phase I Detoxification) Metabolism->P450 GST GSTs (Phase II Detoxification) Metabolism->GST Survival Plant Survival and Reproduction Metabolism->Survival Detoxified_Herbicide Non-toxic Metabolites P450->Detoxified_Herbicide GST->Detoxified_Herbicide Sequestration Vacuolar Sequestration Detoxified_Herbicide->Sequestration

Caption: Comparison of herbicide fate in susceptible versus metabolically resistant weed biotypes.

Conclusion and Future Directions

The prevalence of cross-resistance to HPPD inhibitors, including this compound, in key weed species like Amaranthus palmeri and Amaranthus tuberculatus is a significant concern for sustainable agriculture. The data clearly indicates that resistance to one HPPD inhibitor often confers resistance to others, particularly within the same chemical family. The primary mechanism driving this phenomenon is enhanced metabolic detoxification.

For researchers and professionals in drug development, these findings highlight the need for:

  • Development of novel herbicides with different modes of action or that are less susceptible to existing metabolic resistance pathways.

  • Exploration of herbicide synergists that can inhibit the metabolic enzymes (e.g., P450s and GSTs) responsible for detoxification, thereby restoring the efficacy of existing HPPD inhibitors.

  • Advancement of diagnostic tools for the rapid detection of resistant weed biotypes to inform integrated weed management strategies.

Understanding the molecular basis of cross-resistance is paramount for designing the next generation of effective and durable weed control solutions.

References

A Comparative Analysis of the Metabolic Fates of Sulcotrione and Tembotrione

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic pathways of two key triketone herbicides, sulcotrione and tembotrione, reveals distinct and overlapping detoxification strategies across different biological systems. This guide provides a comprehensive comparison of their metabolic journeys in plants, mammals, and the soil environment, supported by experimental data and detailed methodologies.

Both this compound and tembotrione belong to the triketone class of herbicides and share a common mode of action: the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, essential components for photosynthesis and antioxidant protection in plants, leading to characteristic bleaching symptoms.[3] Despite their shared target, their subsequent metabolic fates diverge, influencing their selectivity, persistence, and environmental impact.

Metabolic Pathways: A Visual Comparison

The metabolic pathways of this compound and tembotrione are multifaceted, involving key enzymatic reactions such as hydroxylation, glycosylation, and cleavage of the triketone ring. The following diagrams, generated using the DOT language, illustrate these complex transformations in various organisms.

Sulcotrione_Metabolism_Soil This compound This compound CHD 1,3-Cyclohexanedione (CHD) This compound->CHD Hydrolysis (Neutral/Basic pH) CMBA 2-Chloro-4-mesylbenzoic acid (CMBA) This compound->CMBA Oxidative Cleavage/Hydrolysis PHD Phenylheptanoic acid derivative (PHD) This compound->PHD Acidic pH Hydroxy_this compound Hydroxy-sulcotrione This compound->Hydroxy_this compound Hydroxylation (Bradyrhizobium sp.)

Caption: Proposed metabolic pathways of this compound in soil.[5]

Tembotrione_Metabolism_Mammals Tembotrione Tembotrione Hydroxy_Tembotrione_4 4-Hydroxy-tembotrione Tembotrione->Hydroxy_Tembotrione_4 Hydroxylation (Oxidative Pathway) Hydroxy_Tembotrione_5 5-Hydroxy-tembotrione Tembotrione->Hydroxy_Tembotrione_5 Hydroxylation (Oxidative Pathway) Other_Metabolites Other Minor Metabolites (e.g., 4,5-dihydroxy, benzylic alcohol) Tembotrione->Other_Metabolites

Caption: Primary metabolic pathway of tembotrione in mammals (rats).[1][6]

Herbicide_Metabolism_Plant cluster_this compound This compound Metabolism in Plants cluster_tembotrione Tembotrione Metabolism in Plants This compound This compound Sulcotrione_Glycoside This compound Glycoside This compound->Sulcotrione_Glycoside Glycosylation (Glycosyltransferases) Tembotrione Tembotrione Hydroxy_Tembotrione Hydroxy-tembotrione Tembotrione->Hydroxy_Tembotrione Hydroxylation (Cytochrome P450) Tembotrione_Glycoside Tembotrione Glycoside Hydroxy_Tembotrione->Tembotrione_Glycoside Glycosylation

Caption: Comparative metabolic pathways in plants.[7][8][9]

Quantitative Analysis of Metabolites

The rate and extent of metabolism are critical factors in determining herbicide efficacy and potential for crop injury. The following tables summarize quantitative data on the metabolism of this compound and tembotrione.

Organism/SystemParent CompoundMajor MetabolitesPercentage of Administered DoseReference
Rat (Urine, Feces)Tembotrione4-Hydroxy-tembotrione, 5-Hydroxy-tembotrioneParent: 1.9-59.9%; Identified Metabolites: 68.1-93.2%[1]
Amaranthus palmeri (Resistant)Tembotrione4-Hydroxy-tembotrione conjugateT50 (Time for 50% metabolism) = 4.9 hours[9]
Amaranthus palmeri (Susceptible)Tembotrione4-Hydroxy-tembotrione conjugateT50 (Time for 50% metabolism) = 11.9 hours[9]
SoilThis compound1,3-Cyclohexanedione (CHD), 2-Chloro-4-mesylbenzoic acid (CMBA)Half-life: 45-65 days[5]

Table 1: Quantitative Metabolic Data for Tembotrione and this compound.

Experimental Protocols

Understanding the methodologies used to study herbicide metabolism is crucial for interpreting the data and designing future experiments.

Protocol 1: Analysis of Tembotrione and its Metabolites in Rat Excreta

This protocol outlines a typical approach for studying the metabolism of tembotrione in a mammalian system.

Rat_Metabolism_Workflow Dosing Oral gavage of radiolabeled Tembotrione to Wistar rats Collection Collection of urine and feces over 24 hours Dosing->Collection Extraction Extraction of metabolites from samples Collection->Extraction Analysis Analysis by HPLC and/or LC-MS/MS Extraction->Analysis Quantification Quantification and identification of parent compound and metabolites Analysis->Quantification

Caption: Workflow for a mammalian metabolism study.[1][10]

Methodology:

  • Animal Dosing: Wistar rats are administered a single oral dose of [¹⁴C]-labeled tembotrione. Both phenyl- and cyclohexyl-labeled forms can be used to trace the fate of different parts of the molecule.[1][10]

  • Sample Collection: Urine and feces are collected from the animals at specified time intervals (e.g., up to 24 hours post-dosing).[1]

  • Sample Preparation and Extraction:

    • Urine samples are often analyzed directly or after enzymatic hydrolysis to cleave conjugates.

    • Feces are typically homogenized and extracted with a suitable organic solvent mixture (e.g., acetonitrile/water).

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC): The extracts are analyzed by reverse-phase HPLC with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid) is commonly used to separate the parent compound and its metabolites.[11][12]

    • Radiodetection: A radioactivity detector is used in line with the HPLC to detect the ¹⁴C-labeled compounds.

    • Mass Spectrometry (MS/MS): For identification of metabolites, HPLC is coupled with a tandem mass spectrometer (LC-MS/MS). This allows for the determination of the mass-to-charge ratio of the parent and fragment ions, enabling structural elucidation.[11]

  • Quantification: The amount of parent tembotrione and each metabolite is quantified by comparing the peak areas from the radiochromatogram or mass spectrometer with those of known standards.

Protocol 2: In Vitro and In Vivo Analysis of this compound Glycosylation in Plants

This protocol describes the investigation of this compound metabolism by glycosyltransferases in plants.

Plant_Metabolism_Workflow In_Vitro In Vitro Enzyme Assay: Incubate recombinant glycosyltransferase with this compound and UDP-glucose Extraction Extract metabolites from reaction mixture or plant tissue In_Vitro->Extraction In_Vivo In Vivo Analysis: Treat transgenic plants overexpressing glycosyltransferase with this compound In_Vivo->Extraction HPLC_Analysis Analyze extracts by HPLC Extraction->HPLC_Analysis MS_Identification Identify this compound glycoside by Mass Spectrometry HPLC_Analysis->MS_Identification

Caption: Workflow for studying plant-mediated glycosylation.[8][13]

Methodology:

  • In Vitro Enzyme Assay:

    • A specific plant glycosyltransferase enzyme (e.g., MdUGT91AJ2 from apple) is expressed and purified from a recombinant system (e.g., E. coli).[8]

    • The purified enzyme is incubated with this compound and a sugar donor, typically UDP-glucose, in a suitable buffer.

    • The reaction is stopped, and the mixture is analyzed for the formation of this compound glycoside.

  • In Vivo Plant Analysis:

    • Transgenic plants that overexpress the glycosyltransferase of interest are generated.

    • These plants, along with wild-type control plants, are treated with this compound.

    • At various time points after treatment, leaf tissue is harvested.

  • Metabolite Extraction: Plant tissue is homogenized and extracted with a solvent like methanol or acetonitrile. The extract is then filtered and concentrated.

  • HPLC Analysis:

    • The extracts are analyzed by reverse-phase HPLC. A typical mobile phase would be a gradient of acetonitrile and ammonium acetate buffer.[8]

    • The formation of the this compound glycoside is monitored by UV detection or by mass spectrometry.

  • Mass Spectrometry for Identification: The identity of the this compound glycoside is confirmed by LC-MS/MS, which provides the molecular weight and fragmentation pattern of the metabolite.[14]

Key Metabolic Differences and Their Implications

  • Primary Metabolic Reaction: The initial and primary metabolic step for tembotrione in mammals is hydroxylation of the cyclohexyl ring.[1] In contrast, a key detoxification pathway for this compound in plants is glycosylation .[8][13] In resistant plants, tembotrione also undergoes hydroxylation, often mediated by cytochrome P450 enzymes, prior to glycosylation.[7][9]

  • Enzymes Involved: Cytochrome P450 monooxygenases have been strongly implicated in the metabolism of tembotrione, particularly in conferring resistance in weeds.[7][9] For this compound, glycosyltransferases have been identified as key enzymes in its detoxification in plants.[8][13]

  • Metabolites Formed: The major metabolites of tembotrione in mammals are hydroxylated derivatives (4-hydroxy- and 5-hydroxy-tembotrione).[1] For this compound in soil, the primary degradation products are 1,3-cyclohexanedione (CHD) and 2-chloro-4-mesylbenzoic acid (CMBA).[5] In plants, both herbicides can form glycoside conjugates.

  • Rate of Metabolism: The rate of tembotrione metabolism can vary significantly between susceptible and resistant plant biotypes, with resistant plants showing a much faster rate of detoxification.[9] This rapid metabolism is a key mechanism of herbicide resistance.

References

Sulcotrione in the Battle Against Glyphosate-Resistant Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of glyphosate-resistant weeds necessitates a critical evaluation of alternative herbicide strategies. Sulcotrione, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, presents a distinct mode of action, offering a valuable tool in integrated weed management programs. This guide provides an objective comparison of this compound's potential efficacy in managing glyphosate-resistant weed populations, supported by available experimental data and detailed methodologies for key experimental protocols.

Performance of HPPD Inhibitors Against Glyphosate-Resistant Weeds

While direct, peer-reviewed field studies extensively comparing this compound head-to-head with other herbicides on confirmed glyphosate-resistant (GR) weed populations are limited in publicly available literature, the efficacy of the HPPD inhibitor class, including the closely related mesotrione and tembotrione, has been documented. This data provides a strong indication of this compound's potential performance.

Glyphosate resistance is a significant concern, with some Palmer amaranth populations surviving glyphosate applications at rates as high as 32 times the recommended dose[1]. The primary mechanism of action for this compound and other HPPD inhibitors involves the disruption of carotenoid biosynthesis, leading to bleaching of the affected plant tissue and subsequent death[2]. This alternative mode of action is crucial for controlling weeds that have developed resistance to glyphosate's inhibition of the EPSP synthase enzyme.

Table 1: Efficacy of Various Herbicide Programs on Glyphosate-Resistant (GR) Palmer Amaranth

Herbicide ProgramActive Ingredient(s)Application TimingWeed SpeciesControl (%)Source
HPPD Inhibitor-Based
Mesotrione + AtrazineMesotrione, AtrazinePREGR Palmer Amaranth89-93[3]
TembotrioneTembotrionePOSTGR Palmer Amaranth>90[4]
Standard Programs
Glyphosate aloneGlyphosatePOSTGR Palmer Amaranth17 (at 3x rate)[1]
GlufosinateGlufosinatePOSTGR Palmer Amaranth≥95[5][6]
2,4-D + Glyphosate2,4-D, GlyphosatePOSTGR Palmer Amaranth92[6]
Pre-emergence followed by Post-emergence
Sulfentrazone + Cloransulam-methyl fb 2,4-DSulfentrazone, Cloransulam-methyl, 2,4-DPRE fb POSTGR Palmer Amaranth32[6]
Imazethapyr + Saflufenacil + Pyroxasulfone fb GlufosinateImazethapyr, Saflufenacil, Pyroxasulfone, GlufosinatePRE fb POSTGR Palmer Amaranth99[6]

Note: Data for mesotrione and tembotrione are presented as indicators of the potential efficacy of HPPD inhibitors like this compound.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of herbicide efficacy studies. Below are synthesized protocols for key experiments relevant to assessing the performance of herbicides against glyphosate-resistant weeds, based on established research practices[7][8][9].

Greenhouse Dose-Response Bioassay for Herbicide Resistance Confirmation

Objective: To determine the level of resistance in a weed population to a specific herbicide.

Methodology:

  • Seed Collection and Germination: Collect mature seeds from suspected resistant weed populations. Germinate seeds in petri dishes on moistened filter paper in a controlled environment (e.g., 25°C with a 12-hour photoperiod).

  • Seedling Propagation: Transplant uniform seedlings at the cotyledon stage into individual pots filled with a sterile potting mix.

  • Herbicide Application: At the 2-4 true leaf stage, apply the herbicide at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x of the recommended field rate) using a calibrated laboratory sprayer. Include a known susceptible population as a control.

  • Data Collection: Assess visual injury (0-100% scale, where 100 is complete plant death) and harvest above-ground biomass 21 days after treatment (DAT).

  • Statistical Analysis: Analyze the data using a log-logistic dose-response model to calculate the herbicide rate required to cause 50% growth reduction (GR₅₀). The resistance factor (RF) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.

Field Efficacy Trial for Comparative Herbicide Performance

Objective: To evaluate the field performance of different herbicide programs for the control of glyphosate-resistant weeds.

Methodology:

  • Site Selection: Choose a field with a confirmed and uniform infestation of the target glyphosate-resistant weed species.

  • Experimental Design: Utilize a randomized complete block design with at least four replications. Plot size should be adequate for representative weed populations and to minimize edge effects (e.g., 3m x 10m).

  • Treatments: Apply various herbicide treatments, including this compound alone, this compound in tank-mix combinations (e.g., with atrazine)[10], and comparative standard herbicides (e.g., glyphosate, glufosinate, dicamba). Include an untreated control for comparison.

  • Application: Apply herbicides at recommended rates and timings (pre-emergence or post-emergence) using a calibrated backpack or tractor-mounted sprayer. Record environmental conditions at the time of application.

  • Data Collection:

    • Weed Control: Visually assess weed control on a percentage scale at regular intervals (e.g., 14, 28, and 56 DAT).

    • Weed Density and Biomass: Count the number of weeds per unit area and collect above-ground biomass from a designated quadrat within each plot at a specified time point.

    • Crop Yield: If conducted in a crop, harvest the crop from the center of each plot to determine yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizing Pathways and Workflows

To better understand the mechanisms and processes involved in glyphosate-resistant weed management with this compound, the following diagrams illustrate the herbicide's mode of action and a typical experimental workflow.

Sulcotrione_Mode_of_Action Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone & α-Tocopherol Biosynthesis HPPD->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Photosynthesis Normal Photosynthesis Chlorophyll->Photosynthesis This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HPPD Bleaching Chlorophyll Degradation (Bleaching) Inhibition->Bleaching Leads to Weed_Death Weed Death Bleaching->Weed_Death

Caption: this compound's mechanism of action, inhibiting the HPPD enzyme.

Herbicide_Efficacy_Workflow Start Start: Identify GR Weed Population Seed_Collection Seed Collection & Greenhouse Propagation Start->Seed_Collection Field_Trial Field Trial Setup (Randomized Block Design) Start->Field_Trial Dose_Response Dose-Response Assay (Resistance Confirmation) Seed_Collection->Dose_Response Dose_Response->Field_Trial Informs Application Herbicide Application (this compound vs. Alternatives) Field_Trial->Application Data_Collection Data Collection (Weed Control, Biomass, Yield) Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Experimental workflow for evaluating herbicide efficacy.

Conclusion

This compound, as an HPPD inhibitor, offers a critical alternative mode of action for the management of glyphosate-resistant weeds. While comprehensive, direct comparative field data for this compound is still emerging, the performance of other HPPD inhibitors against problematic GR weeds like Palmer amaranth is promising. Effective weed management strategies will rely on the integration of multiple herbicide modes of action, including HPPD inhibitors like this compound, in well-designed pre- and post-emergence programs. Continued research and field trials are essential to fully elucidate the optimal use patterns and efficacy of this compound in diverse agricultural systems facing the challenge of glyphosate resistance.

References

Sulcotrione performance in different soil types and organic matter content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicide sulcotrione's performance across different soil types and organic matter content. By examining key experimental data, this document aims to offer an objective analysis of this compound's efficacy, degradation, and soil mobility in comparison to other widely used herbicides. Detailed methodologies for the cited experiments are included to ensure transparency and facilitate further research.

This compound, a member of the triketone class of herbicides, functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This mode of action disrupts the biosynthesis of carotenoids, leading to the bleaching of susceptible plant species.[1] Its effectiveness and environmental fate are significantly influenced by soil properties, particularly soil type and organic matter content.

Comparative Performance Data

The following tables summarize quantitative data on the degradation and soil mobility of this compound in comparison to other herbicides across various soil compositions.

Table 1: Herbicide Degradation Half-Life (DT₅₀) in Different Soil Types

HerbicideSoil TypeOrganic Carbon (%)pHDT₅₀ (days)Reference
This compoundLoamy Sand0.85.849Mamy et al., 2005
This compoundSilt Loam1.98.138Mamy et al., 2005
This compoundClay2.28.234Mamy et al., 2005
This compoundGhent SoilNot SpecifiedNot Specified45-65Perrin-Ganier et al., 2007[2]
This compoundPerpignan SoilNot SpecifiedNot Specified45-65Perrin-Ganier et al., 2007[2]
MesotrioneVarious0.6 - 3.354.4 - 7.54.5 - 32Dyson et al., 2002
AtrazineSandy LoamNot SpecifiedNot SpecifiedSlower than this compoundCherrier et al., 2005

Table 2: Comparative Leaching and Residue of this compound and Atrazine in a Sandy Loam Soil

HerbicideCumulative Leached Residues (% of applied)Maximum Leachate Concentration (µg/L)Extractable Residues after 2 months (%)Non-extractable Residues (%)Reference
This compound14.512010~15Cherrier et al., 2005
Atrazine7.0954~15Cherrier et al., 2005

Impact of Organic Matter on Efficacy

Soil organic matter content is a critical factor influencing the performance of soil-applied herbicides. For this compound, higher organic matter content can lead to increased adsorption, which may reduce its bioavailability for weed uptake and potentially shorten the duration of weed control. While specific quantitative data on the direct correlation between organic matter percentage and this compound's weed control efficacy is limited in publicly available literature, it is generally observed that soils with higher organic content have a greater capacity to adsorb the herbicide.[3] This suggests that higher application rates may be necessary to achieve the desired level of weed control in such soils.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies. The following are detailed descriptions of the key experimental protocols used to assess the performance of this compound and other herbicides in soil.

Soil Degradation Studies (Aerobic and Anaerobic Transformation)

These studies are typically conducted following the OECD Guideline 307 . The primary objective is to determine the rate of herbicide transformation and identify the formation and decline of its principal transformation products in the soil under controlled laboratory conditions.

  • Soil Selection and Preparation: A representative soil is selected, characterized by its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved (e.g., to <2 mm) and pre-incubated to stabilize microbial activity.

  • Test Substance Application: The herbicide, often radiolabeled (e.g., with ¹⁴C), is applied uniformly to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, an inert atmosphere (e.g., nitrogen) is maintained after an initial aerobic phase.

  • Sampling and Analysis: At specified time intervals, replicate soil samples are taken and extracted. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent herbicide and its transformation products. Volatile products can be trapped and analyzed separately.

  • Data Analysis: The rate of degradation is determined by plotting the concentration of the herbicide over time, from which the half-life (DT₅₀) is calculated. A mass balance is established to account for the distribution of the applied radioactivity.

Soil Adsorption/Desorption Studies (Batch Equilibrium Method)

The batch equilibrium method , as outlined in OECD Guideline 106 , is a common laboratory procedure to determine the extent of herbicide sorption to soil particles.

  • Soil and Solution Preparation: A known mass of soil is mixed with an aqueous solution of the herbicide at various concentrations. A background electrolyte, such as 0.01 M CaCl₂, is typically used to maintain a constant ionic strength.

  • Equilibration: The soil-herbicide suspensions are agitated for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of the herbicide remaining in the supernatant (liquid phase) is measured. The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Isotherm Modeling: The relationship between the amount of herbicide adsorbed and the equilibrium concentration in the solution is described by adsorption isotherms, such as the Freundlich or Langmuir models.

  • Desorption: To assess the reversibility of the sorption, the supernatant is replaced with a herbicide-free solution, and the mixture is re-equilibrated. The amount of herbicide released from the soil into the solution is then quantified.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, highlighting its role as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Sulcotrione_Pathway cluster_plant_cell Plant Cell Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD substrate Plastoquinone Plastoquinone HPPD->Plastoquinone synthesis This compound This compound This compound->HPPD inhibition Carotenoids Carotenoids Plastoquinone->Carotenoids biosynthesis cofactor Chlorophyll Chlorophyll Carotenoids->Chlorophyll protection Bleaching Bleaching/ Necrosis Chlorophyll->Bleaching photo-oxidation Soil_Degradation_Workflow start Start soil_prep Soil Collection & Preparation start->soil_prep application Herbicide Application (radiolabeled) soil_prep->application incubation Incubation (controlled conditions) application->incubation sampling Periodic Sampling incubation->sampling extraction Soil Extraction sampling->extraction analysis HPLC Analysis extraction->analysis data_analysis Data Analysis (DT₅₀, Mass Balance) analysis->data_analysis end End data_analysis->end

References

A Comparative Analysis of Sulcotrione Degradation: Microbial versus Photodegradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of herbicides like Sulcotrione is paramount. This guide provides a comparative overview of two primary degradation pathways: microbial degradation and photodegradation, supported by available experimental data and detailed methodologies.

This compound, a triketone herbicide, is subject to transformation in the environment through both biological and light-induced processes. Microbial degradation relies on the metabolic activity of soil and water microorganisms, while photodegradation involves the breakdown of the molecule by light energy. The efficiency and byproducts of these two processes differ significantly, influencing the herbicide's persistence and potential environmental impact.

Quantitative Comparison of Degradation Processes

The degradation of this compound is influenced by various factors, including the specific microbial strains present and the conditions of light exposure. The following tables summarize key quantitative data from studies on microbial and photodegradation.

ParameterMicrobial DegradationPhotodegradationReference
Half-life (DT50) 4-7 days (in soil, dark conditions)3-50 hours (in aqueous solutions)[1][2][3]
Primary Metabolites 2-chloro-4-mesylbenzoic acid (CMBA), Cyclohexanedione (CHD)2-chloro-4-mesylbenzoic acid (CMBA), Chromone derivative (XDD)[4][5]
Influencing Factors Soil pH, microbial populationpH of the solution, water matrix (presence of dissolved organic matter), light intensity and wavelength[2][3][4]

Table 1: Key Comparative Data for this compound Degradation

Degradation ProcessOrganism/ConditionInitial this compound ConcentrationDegradation TimeDegradation PercentageKey Metabolite(s)Reference
Microbial Degradation Bradyrhizobium sp. SR1Not specified~20 hoursCompleteCMBA, Hydroxy-sulcotrione[1]
Microbial Degradation Pseudomonas sp. 1OP183 µMNot specifiedEffective degradationCMBA[6]
Photodegradation UV-B radiation (in water)Not specified3-50 hours (half-life)50%CMBA, XDD[2][3][5]
Photodegradation Simulated solar radiation (in water)Not specifiedSlower than UV-B--[2][3]

Table 2: Summary of Quantitative Data from Degradation Studies

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the experimental protocols employed in studying the microbial and photodegradation of this compound, based on available literature.

Microbial Degradation Protocol (Bradyrhizobium sp. SR1)
  • Isolation and Culture: Bradyrhizobium sp. SR1 was isolated from an agricultural soil with a history of this compound application. The strain was cultured in a mineral salt medium with this compound as the sole source of carbon and energy.

  • Degradation Assay: Resting cells of Bradyrhizobium sp. SR1 were incubated with a solution of this compound. The experiment was conducted in the dark to exclude any photodegradation.

  • Sampling and Analysis: Aliquots of the solution were collected at different time intervals. The concentrations of this compound and its metabolites were determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[1][7]

Photodegradation Protocol (Aqueous Solution)
  • Sample Preparation: A solution of this compound was prepared in purified water or in natural water samples to assess the effect of the water matrix. The pH of the solution was adjusted as required for the experiment.

  • Irradiation: The solution was placed in a quartz photoreactor and irradiated using either a UV-B lamp or a solar simulator to mimic environmental conditions. The temperature was maintained at a constant level.

  • Sampling and Analysis: Samples were withdrawn at various time points during irradiation. The degradation of this compound and the formation of photoproducts were monitored by HPLC with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][7]

Visualizing the Processes

To better illustrate the experimental and degradation pathways, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_microbial Microbial Degradation cluster_photo Photodegradation M_Start Isolation & Culture of Microorganism M_Incubation Incubation with this compound (Dark) M_Start->M_Incubation M_Sampling Time-course Sampling M_Incubation->M_Sampling M_Analysis HPLC or LC-MS/MS Analysis M_Sampling->M_Analysis P_Start Preparation of this compound Solution P_Irradiation Irradiation (UV-B or Solar Simulator) P_Start->P_Irradiation P_Sampling Time-course Sampling P_Irradiation->P_Sampling P_Analysis HPLC or LC-MS/MS Analysis P_Sampling->P_Analysis

Caption: Generalized experimental workflows for studying microbial and photodegradation of this compound.

Degradation_Pathways cluster_microbial_pathway Microbial Degradation Pathway cluster_photo_pathway Photodegradation Pathway This compound This compound Hydrolysis_Cleavage Hydrolysis / Oxidative Cleavage This compound->Hydrolysis_Cleavage Intramolecular_Cyclization Intramolecular Cyclization This compound->Intramolecular_Cyclization CMBA_P 2-chloro-4-mesylbenzoic acid (CMBA) This compound->CMBA_P CMBA_M 2-chloro-4-mesylbenzoic acid (CMBA) Hydrolysis_Cleavage->CMBA_M CHD Cyclohexanedione (CHD) Hydrolysis_Cleavage->CHD XDD Chromone Derivative (XDD) Intramolecular_Cyclization->XDD

Caption: Comparative degradation pathways of this compound through microbial and photodegradation processes.

Conclusion

Both microbial and photodegradation play significant roles in the environmental fate of this compound. Microbial degradation appears to be a key process in soil, with half-lives reported in the range of days. In contrast, photodegradation is a more rapid process in aqueous environments, with half-lives as short as a few hours under specific light conditions. The primary degradation products can differ, with microbial pathways yielding CMBA and CHD, while photodegradation often leads to CMBA and a characteristic chromone derivative. Understanding these distinct pathways and their kinetics is essential for predicting the persistence and potential impact of this compound in various environmental compartments. Further research focusing on direct comparative studies under standardized conditions would provide a more definitive understanding of the relative importance of these two degradation processes.

References

Unveiling the Target: A Comparative Guide to the Validation of Sulcotrione's Action in Emerging Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of sulcotrione's performance and the experimental validation of its target site, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This guide focuses on the validation in a novel herbicide-resistant weed species, Palmer amaranth (Amaranthus palmeri), and compares it to a known susceptible species, velvetleaf (Abutilon theophrasti).

This compound, a member of the triketone class of herbicides, effectively controls a wide range of broadleaf and some grass weeds. Its mode of action is the inhibition of the HPPD enzyme, a critical component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis. Inhibition of HPPD ultimately disrupts the production of carotenoids, leading to the characteristic bleaching of susceptible plants as chlorophyll is degraded by photo-oxidation.[1] The emergence of herbicide-resistant weed populations necessitates the rigorous validation of herbicide target sites in these novel biotypes to understand the mechanisms of resistance and develop effective weed management strategies.

Comparative Efficacy of HPPD-Inhibiting Herbicides

The following tables summarize quantitative data on the efficacy of HPPD-inhibiting herbicides at both the whole-plant and enzyme levels. Due to the limited availability of public data on this compound's efficacy on resistant Palmer amaranth, data for the closely related triketone herbicide, mesotrione, is presented as a proxy to illustrate the resistance phenomenon.

Table 1: Whole-Plant Dose-Response to HPPD-Inhibiting Herbicides

Weed SpeciesHerbicideGR50 (g ai/ha)¹Resistance Factor
Amaranthus palmeri (Resistant)Mesotrione12.610-18x higher than susceptible
Amaranthus palmeri (Susceptible)Mesotrione0.7 - 1.26-
Abutilon theophrasti (Susceptible)Mesotrione< 85-

¹GR50: The herbicide rate causing a 50% reduction in plant growth. Data for resistant A. palmeri is adapted from studies on mesotrione resistance.[2][3] Data for susceptible A. theophrasti is based on studies showing high sensitivity to mesotrione.[4]

Table 2: In Vitro Inhibition of HPPD Enzyme

Plant SpeciesHerbicideIC50 (nM)¹
Arabidopsis thaliana (Susceptible)This compound250 ± 21
Amaranthus palmeri (Resistant)MesotrioneSignificantly higher than susceptible
Amaranthus palmeri (Susceptible)MesotrioneNot explicitly quantified in cited studies

¹IC50: The concentration of inhibitor required to reduce the enzyme activity by 50%. This compound data is from studies on Arabidopsis thaliana HPPD.[1] Data for A. palmeri is inferred from resistance studies with mesotrione.[2]

Experimental Protocols

1. Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the whole-plant level of resistance or susceptibility to a herbicide.

  • Plant Material: Seeds from both the suspected resistant weed population (e.g., Amaranthus palmeri) and a known susceptible population (e.g., Abutilon theophrasti) are used.

  • Germination and Growth: Seeds are germinated in petri dishes or trays with a suitable growth medium. Seedlings are then transplanted into individual pots and grown in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Plants at the 3-4 leaf stage are treated with a range of herbicide doses, including a non-treated control. Herbicides are applied using a calibrated cabinet sprayer to ensure uniform coverage.

  • Data Collection: Plant survival and biomass (fresh or dry weight) are recorded 14 to 21 days after treatment.

  • Data Analysis: The data is subjected to a log-logistic dose-response analysis to calculate the GR50 (the herbicide rate that causes a 50% reduction in growth) for each population. The resistance factor is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.[3]

2. In Vitro HPPD Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of the herbicide on the HPPD enzyme.

  • Enzyme Extraction: Leaf tissue from both resistant and susceptible weed biotypes is collected and flash-frozen in liquid nitrogen. The tissue is then ground to a fine powder, and the HPPD enzyme is extracted and partially purified using established biochemical techniques.

  • Enzyme Activity Measurement: The activity of the HPPD enzyme is determined by measuring the rate of conversion of its substrate, p-hydroxyphenylpyruvate (HPP), to its product, homogentisate. This can be monitored spectrophotometrically.

  • Inhibition Assay: The extracted enzyme is incubated with various concentrations of the inhibitor (e.g., this compound). The enzyme reaction is initiated by adding the substrate (HPP).

  • Data Analysis: The rate of the reaction at each inhibitor concentration is measured. The data is then used to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Visualizing the Pathways and Processes

This compound's Mode of Action: A Signaling Pathway

This compound targets the HPPD enzyme, which plays a crucial role in the biosynthesis of plastoquinone, an essential cofactor for the enzyme phytoene desaturase (PDS). The inhibition of HPPD leads to a cascade of events that ultimately results in the bleaching of the plant.

Sulcotrione_Mode_of_Action cluster_tyrosine Tyrosine Catabolism cluster_plastoquinone Plastoquinone Biosynthesis cluster_carotenoid Carotenoid Biosynthesis cluster_photosynthesis Photosynthesis & Photoprotection Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone This compound This compound This compound->HPPD Inhibits PDS Phytoene Desaturase (PDS) Plastoquinone->PDS Cofactor Phytoene Phytoene Phytoene->PDS Carotenoids Carotenoids PDS->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Chlorophyll Degradation (Bleaching) Chlorophyll->Bleaching Leads to

Caption: this compound inhibits the HPPD enzyme, blocking plastoquinone synthesis and indirectly halting carotenoid production, leading to chlorophyll bleaching.

Experimental Workflow for Target Site Validation

The following diagram outlines the typical workflow for validating the target site of a herbicide in a potentially resistant weed species.

Target_Site_Validation_Workflow start Suspected Resistant Weed Population Identified seed_collection Seed Collection from Resistant & Susceptible Populations start->seed_collection whole_plant Whole-Plant Dose-Response Assay seed_collection->whole_plant gr50 Determine GR50 & Resistance Factor whole_plant->gr50 enzyme_assay In Vitro HPPD Enzyme Inhibition Assay gr50->enzyme_assay If resistance confirmed molecular Molecular Analysis (HPPD Gene Sequencing) gr50->molecular If resistance confirmed ic50 Determine IC50 enzyme_assay->ic50 conclusion Confirmation of Target-Site Resistance Mechanism ic50->conclusion mutation Identify Potential Resistance Mutations molecular->mutation mutation->conclusion

Caption: Workflow for validating herbicide target site resistance, from identifying a resistant population to molecular confirmation.

References

Safety Operating Guide

Proper Disposal Procedures for Sulcotrione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of sulcotrione, a chemical widely used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is recognized as being very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child.[1][2]

General Principles and Safety Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Always handle the chemical in a well-ventilated area to avoid inhalation of vapors or dust.[1][3] Prevent the chemical from entering drains, soil, or waterways, as it is an environmentally hazardous substance.[3][4] Disposal must be carried out in strict accordance with all local, regional, national, and international regulations.[3]

Key Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke when using this product.[3]

  • Avoid the formation and breathing of dust, vapors, or mists.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources, especially when handled as a solution in flammable solvents like acetonitrile.[3]

Disposal of Unused or Surplus this compound (Waste Product)

Unwanted or surplus this compound must be treated as hazardous waste. It should never be disposed of in regular trash or poured down the drain.[6][7]

Procedure:

  • Licensed Disposal Company: The primary method for disposal is to offer surplus and non-recyclable this compound to a licensed waste disposal company.[1][3][8]

  • Incineration: The recommended disposal method is combustion in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

    • For solid this compound, it should be dissolved or mixed with a combustible solvent prior to incineration.[1]

    • For this compound solutions, extra care should be taken during ignition, especially for highly flammable solutions.[3]

Disposal of Empty this compound Containers

Empty containers retain product residue and can be hazardous; they must never be reused for any purpose.[9][10]

Procedure:

  • Decontamination: Empty containers must be thoroughly decontaminated. The preferred method is triple rinsing or pressure rinsing.[6]

    • Triple Rinsing: Fill the container about one-quarter full with a suitable solvent (e.g., water), cap it, and shake.[6] Drain the rinse water (rinsate) into a designated waste container or, if applicable in a pesticide use context, into the spray tank for application on a labeled site.[6][9] Repeat this process two more times.[6]

  • Rendering Unusable: After rinsing, puncture the container to prevent any possibility of reuse.[8]

  • Final Disposal: Dispose of the decontaminated container as you would the unused product, or in a sanitary landfill if local regulations permit.[1][8] Some recycling programs may expressly accept decontaminated pesticide containers; check with your local solid waste management authority.[6][8]

Spill Cleanup and Disposal

In the event of a spill, immediate and appropriate action is required to prevent environmental contamination and exposure to personnel.

Procedure:

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[11]

  • Containment: Stop the leak if it is safe to do so. Prevent the spilled material from entering sewers, waterways, or confined areas using dikes or absorbent materials.[4][11]

  • Absorption: Cover the spill with a non-combustible, absorbent material such as sand, earth, or vermiculite.[4][11]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste.[4][11]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the container with the collected spill material through a licensed waste disposal contractor, following the same procedures as for unused product.[4]

Quantitative Data Summary: Transport Information

This compound is regulated for transport due to its environmental hazards. The following table summarizes its transportation classifications.

RegulationUN NumberProper Shipping NameHazard ClassPacking GroupMarine Pollutant
ADR/RID (Road/Rail) 3077ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound)9IIIYes
IMDG (Maritime) 3077ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound)9IIIYes
IATA (Air) 3077Environmentally hazardous substance, solid, n.o.s. (this compound)9IIIYes
This compound in Acetonitrile Solution 1648ACETONITRILE3IINo

Data sourced from Safety Data Sheets.[1][3]

Visual Guide: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SulcotrioneDisposal cluster_start Waste Identification cluster_paths Disposal Pathways cluster_end Final Disposal start Identify this compound Waste Type Product Unused / Surplus Product start->Product Container Empty Container start->Container Spill Spill Material start->Spill Disposal_Company Transfer to Licensed Hazardous Waste Contractor Product->Disposal_Company Rinse Triple Rinse or Pressure Rinse Container Container->Rinse Contain Contain Spill with Inert Absorbent Spill->Contain Puncture Puncture Container to Prevent Reuse Rinse->Puncture Puncture->Disposal_Company Collect Collect & Place in Sealed Waste Container Contain->Collect Collect->Disposal_Company Incinerate Licensed Chemical Incineration (with Afterburner & Scrubber) Disposal_Company->Incinerate Recommended Method

Caption: Decision workflow for the safe disposal of different types of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Sulcotrione

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of the herbicide Sulcotrione, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides detailed procedural information on the requisite personal protective equipment (PPE), operational plans, and disposal methods for the triketone herbicide, this compound. Adherence to these protocols is critical to mitigate risks of exposure and ensure a secure research environment.

This compound may cause skin and eye irritation, as well as skin sensitization.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs, specifically the kidneys, through prolonged or repeated exposure.[2] Therefore, stringent safety measures are imperative.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the essential protective gear for handling this compound, compiled from safety data sheets and agricultural extension resources.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesWear durable, unlined, chemical-resistant gauntlet gloves that extend up the forearm.[3][4] Suitable materials include barrier laminate, butyl rubber (>14 mils), nitrile rubber (>14 mils), polyethylene, polyvinyl chloride (PVC) (>14 mils), and Viton (>14 mils).[5] Always wash the outside of gloves before removal and discard disposable gloves after each use.[3]
Eye and Face Protection Safety Goggles and Face ShieldUse chemical goggles and a face shield, especially when mixing or there is a risk of splashing.[3][6] Ensure eye protection creates a seal around the eyes to prevent contact with chemical sprays.[6] An eyewash station should be readily available.[5]
Body Protection Protective ClothingWear a long-sleeved shirt, long pants, and chemical-resistant coveralls or a two-piece suit.[5][7] For mixing and loading, a chemical-resistant apron that extends below the boot tops provides additional protection against spills.[3][4]
Foot Protection Chemical-resistant BootsWear unlined, chemical-resistant boots that cover the ankles.[7] Pant legs should be worn over the boots to prevent pesticides from draining into them.[3][7] Leather and fabric footwear are not suitable as they can absorb and retain chemicals.[3]
Respiratory Protection RespiratorIf ventilation is inadequate or when handling the powder form where dust may be generated, use a NIOSH/MSHA-approved air-purifying respirator.[2][8] The specific type of respirator and cartridge should be selected based on a risk assessment of the workplace exposure levels.

Operational Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure. The following workflow diagram outlines the key steps from preparation to cleanup.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Gather_PPE Gather and Inspect PPE Review_SDS->Gather_PPE Understand Hazards Prepare_Work_Area Prepare and Ventilate Work Area Gather_PPE->Prepare_Work_Area Ensure Safety Weighing_and_Measuring Weighing and Measuring Prepare_Work_Area->Weighing_and_Measuring Proceed to Handling Mixing_and_Diluting Mixing and Diluting Weighing_and_Measuring->Mixing_and_Diluting Prepare Solution Application Application Mixing_and_Diluting->Application Use as Intended Decontaminate_Equipment Decontaminate Equipment Application->Decontaminate_Equipment Post-Application Dispose_Waste Dispose of Waste Properly Decontaminate_Equipment->Dispose_Waste Manage Waste Remove_PPE Remove and Clean/Dispose of PPE Dispose_Waste->Remove_PPE Final Steps Personal_Hygiene Wash Hands and Exposed Skin Remove_PPE->Personal_Hygiene Personal Safety

Caption: A step-by-step workflow for the safe handling of this compound.

Hierarchy of Controls for Exposure Minimization

To effectively manage the risks associated with this compound, a hierarchical approach to controls should be implemented. This strategy prioritizes the most effective control measures.

Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering_Controls Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative_Controls->PPE

Caption: The hierarchy of controls for managing exposure to hazardous chemicals.

Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical safety lifecycle.

Storage:

  • Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area under lock and key.[1][9]

  • Keep it away from food, feed, fertilizers, and other agricultural products.[1]

  • Ensure the storage area is inaccessible to children, uninformed persons, and animals.[1]

Disposal:

  • Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[5] Open dumping is prohibited.[5]

  • Never pour leftover pesticides down the sink, toilet, or any drain.[10]

  • Empty containers should be triple-rinsed or pressure-rinsed.[11] The rinsate should be added to the spray tank.[11]

  • Properly rinsed containers can be offered for recycling or disposed of in a sanitary landfill, or by other procedures approved by state and local authorities.[12][13]

  • For unwanted or excess this compound, contact your local solid waste management authority or a licensed hazardous waste contractor for disposal guidance.[10][13] Do not mix different chemicals for disposal.[14]

By implementing these comprehensive safety and logistical measures, research institutions can foster a culture of safety, build trust with their personnel, and ensure that the pursuit of scientific advancement does not come at the cost of health and environmental integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulcotrione
Reactant of Route 2
Reactant of Route 2
Sulcotrione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.